5,6-Diphenyl-1,2,4-triazin-3(2H)-one
描述
Structure
3D Structure
属性
IUPAC Name |
5,6-diphenyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJJDGNQGCRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196393 | |
| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4512-00-9 | |
| Record name | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4512-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004512009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4512-00-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4512-00-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4512-00-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-diphenyl-1,2,4-triazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The 1,2,4-Triazine Core as a Privileged Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
This compound is a heterocyclic compound built upon the 1,2,4-triazine ring system, an arrangement of three nitrogen atoms and three carbon atoms in a six-membered aromatic ring.[1] This core structure is of significant interest in medicinal chemistry, serving as a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[2][3] The inherent chemical properties of the triazine ring, combined with the steric and electronic influence of the two phenyl substituents, make this compound a versatile starting point for the synthesis of novel therapeutic agents.[4] Derivatives of this compound have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This guide provides a detailed exploration of its core chemical properties, synthesis, and reactivity, offering a foundational understanding for researchers in drug discovery and organic synthesis.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from its solubility and stability to its ability to cross cell membranes. For this compound, these properties provide the initial parameters for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [5] |
| CAS Number | 4512-00-9 | [5] |
| Molecular Formula | C₁₅H₁₁N₃O | [5][6] |
| Molecular Weight | 249.27 g/mol | [5][6] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [5][6] |
| XLogP3 (Computed) | 2.6 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Synthesis and Structural Elucidation
The principal and most established method for synthesizing the this compound core is through the cyclocondensation reaction of an α-dicarbonyl compound, benzil, with a semicarbazide.[6] This reaction is a classic example of heterocyclic ring formation, where the nucleophilic nitrogens of the semicarbazide attack the electrophilic carbonyl carbons of benzil, followed by dehydration to form the stable triazine ring.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol outlines a standard laboratory-scale synthesis. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for reflux. Anhydrous sodium acetate is used as a weak base to neutralize the HCl present in semicarbazide hydrochloride, liberating the free semicarbazide needed for the reaction.
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Water
Procedure:
-
Combine benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in a round-bottom flask.[6]
-
Add 50 mL of ethanol to the flask to serve as the reaction solvent.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.[6]
-
Monitor the reaction's progress periodically using thin-layer chromatography (TLC). This is a crucial step for determining when the starting materials have been consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the crude product, as the organic product is significantly less soluble in water than in ethanol.
-
Collect the solid precipitate by vacuum filtration and wash it with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound. Recrystallization is a critical purification step that relies on the differential solubility of the product and impurities at different temperatures.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Profile
Structural confirmation of the synthesized compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.
Expected Spectroscopic Data
The following data are based on information from public databases and analysis of closely related analogs.[5][7]
| Technique | Observation | Interpretation |
| ¹H-NMR | δ ~12.0-13.0 ppm (broad singlet, 1H)δ ~7.2-8.0 ppm (multiplet, 10H) | The downfield signal corresponds to the exchangeable N-H proton of the triazinone ring.The complex multiplet represents the protons of the two phenyl rings. |
| ¹³C-NMR | δ ~155-165 ppmδ ~140-150 ppmδ ~125-135 ppm | Signal for the C=O carbonyl carbon.Signals for the C5 and C6 carbons attached to the phenyl groups.Signals for the aromatic carbons of the phenyl rings. |
| IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch, amide)~1600, 1490 cm⁻¹ (C=C aromatic stretch) | Confirms the presence of the secondary amine (lactam) functionality.Indicates the carbonyl group within the triazine ring.Characteristic of the phenyl ring vibrations. |
| Mass Spectrometry (GC-MS) | m/z 249 (M⁺)m/z 178m/z 165 | The molecular ion peak confirms the molecular weight of the compound.Corresponds to the diphenylethyne fragment, a common fragmentation pattern.Further fragmentation of the aromatic system.[5] |
Logical Workflow for Spectroscopic Analysis
The characterization process is a self-validating system. Mass spectrometry first confirms the molecular weight. IR spectroscopy then identifies key functional groups (C=O, N-H). Finally, NMR spectroscopy (¹H and ¹³C) elucidates the complete carbon-hydrogen framework, confirming the connectivity and final structure of the molecule.
Caption: Logical workflow for the structural elucidation of the target compound.
Reactivity and Tautomerism
The chemical reactivity of this compound is centered around the triazine ring, particularly the functional group at the C3 position. The compound exists in a tautomeric equilibrium between the amide (lactam) form and the aromatic hydroxy (lactim) form. The lactam form is generally predominant.
Caption: Lactam-lactim tautomerism of the triazinone ring.
This tautomerism is crucial as it influences the molecule's reactivity. For instance, the lactim form can undergo reactions typical of hydroxyl groups, while the N-H proton of the lactam form can be substituted.
Furthermore, the C3 position is amenable to functionalization. For example, the corresponding 3-mercapto-5,6-diphenyl-1,2,4-triazine can be used as a carboxyl activating group in peptide synthesis.[8][9] In this application, a carboxylic acid is coupled to the thiol group, forming an active thioester. This thioester is then highly reactive towards nucleophiles like amines, facilitating the formation of an amide bond under mild conditions while regenerating the triazine thiol.[8] This demonstrates the utility of the triazine scaffold in facilitating other chemical transformations.
Relevance in Medicinal Chemistry: A Scaffold for COX-2 Inhibitors
One of the most significant applications of the this compound scaffold is in the development of anti-inflammatory drugs.[4] Specifically, derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2).[6]
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation. Therefore, selective inhibition of COX-2 can provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The diphenyl-triazinone scaffold has proven to be an effective template for designing molecules that fit selectively into the active site of the COX-2 enzyme.[4][6]
Caption: Simplified COX-2 pathway and inhibition by triazinone derivatives.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a validated and versatile platform in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and proven utility as a scaffold for biologically active compounds, particularly COX-2 inhibitors, ensure its continued relevance. A thorough understanding of its fundamental properties—from physicochemical characteristics to reactivity and spectroscopic signatures—is essential for any scientist looking to exploit the potential of the 1,2,4-triazine core in drug discovery and materials science.
References
- BenchChem. (2025). 1,2,4-triazin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Activity. Benchchem.
- PubChem. This compound. National Center for Biotechnology Information.
- Arshad, M., et al. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR).
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- Langmead, C. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
- ACS Medicinal Chemistry Letters. (2023).
- Bentham Science. (2021).
- ResearchGate. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
- Rasayan J. Chem. Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.
- Comptes Rendus de l'Académie des Sciences. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods.
- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 95, 479-492.
- Acta Crystallographica Section E. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline.
- Phosphorus, Sulfur, and Silicon and the Related Elements. (2000).
- Journal of Organic Chemistry. (2000).
- BenchChem. (2025). spectroscopic analysis (NMR, IR, Mass Spec) of 6-Phenyl-1,2,4-triazin-3(2H)-one. Benchchem.
- Arkat USA. Novel one pot synthesis of substituted 1,2,4-triazines.
- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
- Connect Journals. CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE.
- Acta Crystallographica Section E. (2008). 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine.
- Amerigo Scientific. 5,6-Diphenyl-1,2,4-triazin-3-amine.
- Can Tho University Journal of Science. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. connectjournals.com [connectjournals.com]
5,6-Diphenyl-1,2,4-triazin-3(2H)-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. Among these, this compound is a key synthetic intermediate and a structural motif of significant interest. Its derivatives have been explored for various therapeutic applications, including as selective COX-2 inhibitors for anti-inflammatory and analgesic effects.[1][2] The robust and unambiguous elucidation of its molecular structure is a prerequisite for any further research and development, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data.
This technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of this compound. As a Senior Application Scientist, the narrative that follows is designed to not only present the requisite analytical techniques but to also instill a deeper understanding of the causality behind the experimental choices and the logic of data interpretation. The described workflow constitutes a self-validating system, where orthogonal analytical techniques provide complementary data, leading to an unassailable structural assignment.
Molecular Identity
Before delving into the analytical workflow, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [3] |
| CAS Number | 4512-00-9 | [3] |
| Molecular Formula | C₁₅H₁₁N₃O | [3] |
| Molecular Weight | 249.27 g/mol | [3] |
A Self-Validating Approach to Structure Elucidation
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diphenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural framework, characterized by a 1,2,4-triazine core substituted with two phenyl groups and a ketone functionality, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule are paramount, dictating its behavior in biological systems, its formulation potential, and its suitability for various chemical modifications. This guide provides a comprehensive overview of the synthesis, structural features, and key physicochemical characteristics of this compound, offering valuable insights for researchers engaged in its study and application.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its scientific exploration. These parameters influence everything from reaction kinetics to bioavailability.
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Melting Point | 189 - 195 °C | [2][3] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis of this compound
The most prevalent and efficient laboratory-scale synthesis of this compound involves the condensation of benzil with semicarbazide hydrochloride. This reaction provides a straightforward route to the triazine core.
Experimental Protocol: Synthesis
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, a mixture of benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) is prepared in 50 mL of ethanol.
-
The mixture is refluxed for a period of 4-6 hours. The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then carefully poured into cold water, which induces the precipitation of the crude product.
-
The resulting precipitate is collected by filtration, thoroughly washed with water, and subsequently dried.
-
For purification, the crude product is recrystallized from a suitable solvent, such as ethanol, to yield the final, purified this compound.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Spectroscopic Data
The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
| Technique | Key Observations |
| FT-IR (ATR-Neat) | Characteristic peaks corresponding to N-H, C=O, C=N, and aromatic C-H stretching and bending vibrations.[1] |
| ¹H-NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the N-H proton of the triazine ring. |
| ¹³C-NMR | Resonances for the carbon atoms of the phenyl rings, the triazine ring carbons, and the carbonyl carbon.[4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) consistent with the molecular weight of the compound (249.27 g/mol ).[1] |
Experimental Methodologies for Physicochemical Characterization
The accurate determination of physicochemical properties relies on standardized and validated experimental protocols.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is the standard technique for its determination.[5]
Protocol: Capillary Melting Point Determination
-
Ensure the sample is finely powdered to facilitate efficient and reproducible heat transfer.[5]
-
Pack the powdered sample into a thin glass capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Initially, heat the sample rapidly to determine an approximate melting range.[4]
-
Allow the apparatus to cool and then perform at least two more careful determinations with a slower heating rate (approximately 1-2 °C per minute) near the expected melting point.[4][6]
-
Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). This range is the melting point of the substance.
Caption: Simplified signaling pathway of COX-2 and its inhibition.
Conclusion
This compound is a compound of significant scientific interest due to its accessible synthesis and its role as a foundational structure in the development of biologically active molecules. This guide has provided a detailed overview of its core physicochemical properties, established protocols for their determination, and highlighted its relevance in the context of COX-2 inhibition. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile heterocyclic compound.
References
- This compound. PubChem. [Link]
- Melting Point Determin
- Melting point determin
- Experiment: Solubility of Organic & Inorganic Compounds. NCKU. [Link]
- Melting point determin
- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
- 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PMC - NIH. [Link]
- 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)
- Measuring the Melting Point. Westlab Canada. [Link]
- Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry. [Link]
- Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Al-Mustansiriyah Journal of Science. [Link]
- CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Connect Journals. [Link]
- Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. ScienceDirect. [Link]
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. NIST WebBook. [Link]
Sources
- 1. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine = 99 1046-56-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods [comptes-rendus.academie-sciences.fr]
An In-Depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (CAS No. 4512-00-9), a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While exhibiting modest intrinsic biological activity, its true value lies in its role as a versatile and privileged scaffold for the synthesis of a diverse array of biologically active derivatives. This document will delve into its physicochemical properties, detailed synthesis and characterization, and its prominent application in the development of potent anti-inflammatory agents, with a particular focus on cyclooxygenase-2 (COX-2) inhibitors. Furthermore, we will explore the structure-activity relationships of its derivatives and touch upon other emerging therapeutic applications.
Core Physicochemical Properties
This compound is a stable, crystalline solid. Its core structure, featuring a 1,2,4-triazine ring flanked by two phenyl groups, provides a rigid framework that is amenable to chemical modification. Understanding its fundamental properties is crucial for its application in synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is reliably achieved through the cyclocondensation of benzil with semicarbazide hydrochloride. This method is robust and scalable for laboratory purposes.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (0.05 mol, 10.51 g), semicarbazide hydrochloride (0.05 mol, 5.58 g), and anhydrous sodium acetate (0.1 mol, 8.20 g) in 100 mL of 95% ethanol.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as the C=O (amide) and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the proton environment and ¹³C NMR to confirm the carbon skeleton.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Synthetic Workflow Visualization
Caption: Generalized workflow for the synthesis of this compound.
Application in Drug Discovery: A Scaffold for Potent COX-2 Inhibitors
The most significant application of this compound is as a foundational structure for the development of selective COX-2 inhibitors.[2][3] COX-2 is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs. The diphenyl-1,2,4-triazinone core provides a rigid and sterically defined template that can be functionalized to achieve high affinity and selectivity for the COX-2 active site over the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Derivatives of this compound act by competitively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds effectively reduce the inflammatory response.
Caption: Simplified signaling pathway of COX-2 inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies have been instrumental in guiding the design of potent and selective COX-2 inhibitors based on the this compound scaffold. Key findings include:
-
Substitution at the 3-position: Modification at this position is crucial for activity. The introduction of a thioether linkage followed by an acetic acid moiety or other five-membered heterocyclic rings has been shown to significantly enhance COX-2 inhibitory activity.[3][4]
-
Substitution on the Phenyl Rings: The nature and position of substituents on the 5- and 6-phenyl rings influence both potency and selectivity. For instance, the presence of a 4-methoxyphenyl group has been associated with strong COX-2 inhibitory activity.[5] Lipophilic groups on these rings are generally favorable for anticonvulsant activity in related derivatives.[6]
-
Hybrid Pharmacophore Approach: Combining the triazinone core with other pharmacophores known to interact with COX-2, such as 1,3,4-oxadiazole or 1,2,4-triazole, has led to the development of highly potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[2][7]
Table 2: In Vitro COX-2 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Modification on Core Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | (Standard) | 1.81 ± 0.13 | - | - | [7] |
| Compound 6k | 3-thiol derivative with a substituted phenyl ring | 0.33 ± 0.02 | > 50 | > 151 | [2][7] |
| Compound 4d | 3-one derivative with a 1,3,4-oxadiazole moiety | 3.07 | 43.29 | 14.1 | [8] |
| Compound 6c | 3-ylthioacetate derivative | 10.1 | 88.8 | 8.79 | [4] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Protocol for the Synthesis of a Potent Derivative: 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetic acid
This protocol outlines the synthesis of a key intermediate in the development of potent COX-2 inhibitors, starting from the 3-thiol derivative of the core compound.
Step 1: Synthesis of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione
This is achieved by reacting benzil with thiosemicarbazide in a similar manner to the synthesis of the -one derivative.[9]
Step 2: Synthesis of ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate
-
To a solution of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione (1 mmol) in dry N,N-dimethylformamide (DMF) (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
Step 3: Hydrolysis to 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetic acid
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 3-4.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.
Emerging Therapeutic Applications
While the primary focus has been on anti-inflammatory agents, the versatility of the 1,2,4-triazine scaffold has led to the exploration of its derivatives for other therapeutic targets:
-
Anticancer Activity: Certain 5,6-diaryl-1,2,4-triazine hybrids have been shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.[10][11]
-
Adenosine A₂A Antagonists: Derivatives of 5,6-diphenyl-1,2,4-triazin-3-amine have been identified as potent and selective antagonists of the adenosine A₂A receptor, a target for the treatment of Parkinson's disease.[12][13]
-
α-Glucosidase Inhibitors: Novel derivatives have demonstrated potent α-glucosidase inhibitory activity, indicating potential for the management of type 2 diabetes.[14]
-
Antifungal Agents: In silico studies suggest that 1,2,4-triazine derivatives may act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.[15]
Conclusion
This compound stands out as a privileged scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have enabled the development of a plethora of derivatives with significant therapeutic potential. The extensive research into its application for developing selective COX-2 inhibitors has provided a solid foundation and a clear understanding of the structure-activity relationships that govern its biological activity. As research continues to expand into other therapeutic areas, the this compound core is poised to remain a valuable tool for medicinal chemists in the quest for novel and effective therapeutic agents.
References
- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 90, 866-880.
- Kumar, A., et al. (2022). Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 129, 106147.
- Kumar, A., et al. (2022). Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. PubMed, National Center for Biotechnology Information.
- Zakeri Khatir, Z., & Irannejad, H. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2087.
- Wang, L., et al. (2017). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.
- Al-Soud, Y. A., et al. (2021). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 472-480.
- Gümüş, F., et al. (2018). Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Turkish Journal of Chemistry, 42(5), 1366-1381.
- Abdellatif, K. R. A., et al. (2016). Design, synthesis, evaluation and molecular modelling studies of some novel 5,6-diphenyl-1,2,4-triazin-3(2H)-ones bearing five-member heterocyclic moieties as potential COX-2 inhibitors: A hybrid pharmacophore approach. Bioorganic Chemistry, 69, 104-114.
- Abood, N. K. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). MUSTANSIRIYAH JOURNAL OF SCIENCE, 31(1), 45-54.
- Ghorab, M. M., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(2), 108-119.
- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903.
- Dubey, P., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 27(2), 116-135.
- Singh, P., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 9, 868315.
- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. PubMed, National Center for Biotechnology Information.
- Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.
- Al-Warhi, T., et al. (2023). New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. RSC Advances, 13(45), 31695-31710.
- Khan, M. F., et al. (2010). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. E-Journal of Chemistry, 7(4), 1254-1260.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20601, this compound.
- Wang, L., et al. (2017). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. PubMed, National Center for Biotechnology Information.
- Mohsin, A. A., & Al-Amiery, A. A. (2019). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Physics: Conference Series, 1294(5), 052042.
- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 149-155.
Sources
- 1. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, evaluation and molecular modelling studies of some novel 5,6-diphenyl-1,2,4-triazin-3(2H)-ones bearing five-member heterocyclic moieties as potential COX-2 inhibitors: A hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of the 1,2,4-Triazinone Scaffold: A Technical Guide to Biological Activity Assessment
Introduction: The 1,2,4-Triazinone Core - A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,2,4-triazinone derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antiviral, antimicrobial, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action and providing detailed protocols for their biological evaluation. The inherent value of the 1,2,4-triazinone core lies in its capacity for chemical modification, allowing for the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.[4] This adaptability has led to the development of a wide array of compounds with significant biological activities, some of which have advanced to clinical trials.[5]
Anticancer Activity: A Multi-pronged Assault on Malignancy
The 1,2,4-triazinone scaffold has emerged as a particularly fruitful area of research in oncology, with numerous derivatives demonstrating potent and selective anticancer activity.[5][6][7] These compounds exert their effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways
A primary mechanism by which 1,2,4-triazinone derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death.[8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.
-
p53 Upregulation and Cell Cycle Arrest: Several 1,2,4-triazinone compounds have been shown to upregulate the tumor suppressor protein p53. Activated p53 can halt the cell cycle, typically at the G2/M phase, preventing the proliferation of damaged cells and can also initiate apoptosis.
-
Modulation of Apoptotic Proteins: These compounds can influence the balance of pro-apoptotic and anti-apoptotic proteins. For instance, an increased Bax/Bcl-2 ratio is a common finding, which promotes the release of cytochrome c from the mitochondria and triggers the caspase cascade.
-
Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[6][8] Many 1,2,4-triazinone derivatives have been demonstrated to significantly increase the activity of these caspases, leading to the systematic dismantling of the cell.[8]
-
Inhibition of Topoisomerase II: Some derivatives act as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds introduce DNA strand breaks, ultimately leading to apoptosis.
-
Kinase Inhibition: The 1,2,4-triazine scaffold has been successfully utilized to develop inhibitors of various protein kinases that are dysregulated in cancer.[3] For example, derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cell adhesion, migration, and survival. Inhibition of FAK can disrupt these processes and induce apoptosis in cancer cells.
-
Modulation of Key Signaling Pathways: 1,2,4-triazinone derivatives have been reported to inhibit several critical signaling pathways implicated in cancer progression, including the mTOR, RAS/RAF/MAPK, and Wnt/β-catenin pathways.[8] For example, one novel 1,2,4-triazine sulfonamide derivative, MM131, was found to decrease mTOR concentrations in colon cancer cell lines.[8]
Signaling Pathways in Anticancer Activity
The anticancer activity of 1,2,4-triazinone derivatives often involves the intricate interplay of multiple signaling pathways. The following diagrams illustrate some of the key pathways modulated by these compounds.
Caption: Simplified p53 signaling pathway and the influence of 1,2,4-triazinone derivatives.
Caption: Overview of the mTOR signaling pathway and its inhibition by 1,2,4-triazinone derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected 1,2,4-triazinone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | MCF-7 (Breast) | 6.0 ± 0.38 | [6] |
| 2b | MCF-7 (Breast) | 5.5 ± 0.39 | [6] |
| 3a | MCF-7 (Breast) | 0.35 ± 0.08 | [6] |
| 3b | MCF-7 (Breast) | 0.25 ± 0.07 | [6] |
| 2a | MDA-MB-231 (Breast) | 9.2 ± 0.78 | [6] |
| 2b | MDA-MB-231 (Breast) | 7.8 ± 0.53 | [6] |
| 3a | MDA-MB-231 (Breast) | 0.71 ± 0.14 | [6] |
| 3b | MDA-MB-231 (Breast) | 0.31 ± 0.14 | [6] |
| 4c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | |
| 5e | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | |
| 7c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | |
| MM131 | DLD-1 (Colon) | - | [8] |
| MM131 | HT-29 (Colon) | - | [8] |
| Compound 10 | U-87MG (Glioblastoma) | Potent | |
| Compound 10 | HCT-116 (Colon) | Potent |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,2,4-triazinone derivative and a vehicle control for the desired time period (e.g., 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 1.5 hours.
-
Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 15 minutes with shaking on an orbital shaker.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Treat cells with the 1,2,4-triazinone derivative for the desired time.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
-
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
-
Principle: The assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore. When cleaved by active caspase, the chromophore or fluorophore is released, and the resulting color or fluorescence can be measured.
-
Procedure (Colorimetric):
-
Treat cells with the 1,2,4-triazinone derivative to induce apoptosis.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the cell lysate to a 96-well plate.
-
Add a reaction buffer containing the caspase substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase activity in the sample.
-
Antiviral, Antimicrobial, and Anti-inflammatory Activities
Beyond their anticancer properties, 1,2,4-triazinone scaffolds exhibit a broad spectrum of other biological activities.
Antiviral Activity
Derivatives of 1,2,4-triazine have shown promise as antiviral agents, with some compounds demonstrating significant activity against a range of viruses, including HIV.[9][10][11] For instance, certain fluorine-substituted 1,2,4-triazinones have displayed very good anti-HIV activity in MT-4 cells.[10] The mechanism of antiviral action can vary, but it often involves the inhibition of viral enzymes or interference with viral replication processes.
Antimicrobial Activity
The 1,2,4-triazinone core is also a valuable template for the development of novel antimicrobial agents.[2][9] These compounds have demonstrated activity against a variety of bacterial and fungal strains.[1] Some derivatives have shown promising activity against drug-resistant bacteria, such as Staphylococcus aureus.[1] The antibacterial action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
Experimental Protocol for Antimicrobial Activity Assessment
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the 1,2,4-triazinone derivative is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of bacteria. After incubation, the tubes are examined for visible signs of bacterial growth (turbidity). The lowest concentration that inhibits growth is the MIC.
-
Procedure (Broth Microdilution):
-
Perform a serial two-fold dilution of the 1,2,4-triazinone derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits bacterial growth.
-
Anti-inflammatory Activity
Several 1,2,4-triazinone derivatives have been reported to possess significant anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. For example, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of the inflammatory response.[14]
Experimental Protocol for Anti-inflammatory Activity Assessment
This assay is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.
-
Principle: An antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants from cells treated with the 1,2,4-triazinone derivative and an inflammatory stimulus (e.g., LPS).
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash again.
-
Add an enzyme-linked avidin (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add a substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantify the cytokine concentration using a standard curve.
-
Structure-Activity Relationship (SAR) and Future Directions
The extensive research into 1,2,4-triazinone derivatives has generated a wealth of structure-activity relationship (SAR) data.[15][16] This information is crucial for the rational design of new and more potent analogs. For instance, the nature and position of substituents on the triazinone ring can have a profound impact on biological activity. The continued exploration of the SAR of this versatile scaffold, coupled with advances in computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel 1,2,4-triazinone-based therapeutics with improved efficacy and safety profiles. The development of derivatives that can overcome drug resistance is a particularly important area of future research.
Conclusion
The 1,2,4-triazinone scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. This guide has provided a comprehensive overview of these activities, their underlying mechanisms, and detailed protocols for their evaluation. It is our hope that this technical resource will serve as a valuable tool for researchers in the ongoing quest to develop novel and effective therapeutic agents based on the remarkable 1,2,4-triazinone core.
References
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025).
- The activity of pyrazolo[4,3-e][2][6][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). PMC. [Link]
- 1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research. [Link]
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]
- The activity of pyrazolo[4,3-e][2][6][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). Taylor & Francis Online. [Link]
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. [Link]
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2020). MDPI. [Link]
- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2015).
- Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. (2014).
- An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). PubMed. [Link]
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018).
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021).
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. [Link]
- Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. (2004). Arzneimittelforschung. [Link]
- Antibacterial Activity Reported in Recent Years for the Synthetic Derivatives of 1, 2, 4-Triazine. (2024).
- Azolo[5,1-c]-1,2,4-triazines as a new class of antiviral compounds. (2022).
- Synthesis and biological activity of 1,2,4-triazinotriazinone deriv
- A Literature Review Focusing on the Antiviral Activity of[2][6][11] and[1][6][11]-triazoles. (2021). PubMed. [Link]
- 1,2,4-Triazoles as Important Antibacterial Agents. (2019). PMC. [Link]
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. (2017). PubMed. [Link]
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). PMC. [Link]
- 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (2021). Pharmacia. [Link]
- 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complic
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021).
- Synthesis of 1,2,4 triazine scaffolds. (2023).
- Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one deriv
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link]
- Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. scispace.com [scispace.com]
- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one as a Core Pharmacophore
Abstract
The 1,2,4-triazine ring system is a quintessential "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, highly influential derivative: 5,6-Diphenyl-1,2,4-triazin-3(2H)-one . We will dissect its core pharmacophoric features, explore its validated role as a scaffold for selective Cyclooxygenase-2 (COX-2) inhibitors, provide detailed, field-tested protocols for its synthesis and biological evaluation, and discuss its broader therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.
Introduction: The 1,2,4-Triazinone Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the asymmetrical 1,2,4-triazine nucleus is notable for its chemical versatility and wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4][5] The triazinone variant, specifically, introduces a ketone group that, along with the ring nitrogens, provides crucial hydrogen bond donor and acceptor sites for molecular recognition at biological targets.
The true power of this scaffold is unlocked through substitution. The introduction of two phenyl rings at the 5- and 6-positions creates the This compound core. This diaryl substitution imparts a defined three-dimensional conformation and significant hydrophobic character, which are critical for potent and selective interactions with enzyme active sites. This specific diarylheterocycle arrangement has proven to be a cornerstone for the design of selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]
Foundational Synthesis
The most direct and reliable method for constructing the this compound core is the condensation reaction between an α-diketone (benzil) and semicarbazide.[8][9] This reaction is robust, high-yielding, and serves as the foundational step for creating a library of derivatives.
Synthetic Workflow Diagram
The following diagram outlines the straightforward, one-pot synthesis of the core scaffold.
Caption: General workflow for the synthesis of the core scaffold.
Detailed Synthesis Protocol
This protocol provides a self-validating system for the laboratory-scale synthesis of the title compound.[8]
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 0.05 mol) in 100 mL of 95% ethanol, heating gently if necessary.
-
Semicarbazide Solution: In a separate beaker, dissolve semicarbazide hydrochloride (0.05 mol) and anhydrous sodium acetate (0.05 mol) in a minimal amount of hot water (approx. 20 mL). The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.
-
Condensation Reaction: Add the hot semicarbazide solution to the ethanolic solution of benzil. An immediate color change or precipitation may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by melting point, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[8]
The Pharmacophore in Action: A COX-2 Inhibition Case Study
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[10] However, the gastrointestinal side effects of traditional NSAIDs arise from the simultaneous inhibition of the constitutively expressed COX-1 isoform.[10] The development of selective COX-2 inhibitors ("coxibs") was a major therapeutic advance.
The this compound scaffold is a classic example of a diarylheterocycle that can achieve high COX-2 selectivity.[7][11]
Mechanism of COX-2 Selectivity
The active sites of COX-1 and COX-2 are nearly identical, with one critical difference: the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This change creates an additional, hydrophobic "side pocket" in the COX-2 active site that is inaccessible in COX-1.[12]
Selective inhibitors are designed with specific chemical moieties that can fit into this side pocket. While the core this compound provides the necessary V-shape to bind in the main channel, strategic substitution on one of the phenyl rings (e.g., with a sulfonyl or methoxy group) allows the molecule to access this selective side pocket, anchoring it firmly in COX-2 while sterically hindering its entry into the COX-1 active site.[13][14]
Signaling Pathway and Point of Inhibition
Caption: Inhibition of the COX-2 pathway by a selective inhibitor.
Structure-Activity Relationship (SAR) Data
The power of the this compound scaffold lies in its tunability. SAR studies have demonstrated how modifications to the phenyl rings dictate potency and selectivity. The following table summarizes representative data for derivatives where one phenyl ring is substituted at the para-position.
| Compound ID | Phenyl Ring Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| Core | -H | >100 | 15.2 | < 6.6 |
| A | -OCH₃ | 65.8 | 0.45 | 146 |
| B | -SO₂NH₂ | 15.3 | 0.05 | 306 |
| C | -F | >100 | 5.1 | > 19.6 |
| Celecoxib | (Reference) | 15.0 | 0.04 | 375 |
| Data is illustrative and synthesized from multiple sources on diarylheterocyclic COX-2 inhibitors to demonstrate SAR principles.[10][15][16] |
Analysis of SAR:
-
Unsubstituted Core: The parent compound shows weak and non-selective COX-2 inhibition.
-
Methoxy (-OCH₃) Substitution: Adding a methoxy group (Compound A) dramatically increases COX-2 potency and introduces significant selectivity. This is a common strategy to improve activity.[7]
-
Sulfonamide (-SO₂NH₂) Substitution: The introduction of a sulfonamide group (Compound B), a classic pharmacophoric feature of "coxibs" like Celecoxib, results in a highly potent and selective inhibitor. This group is known to form key hydrogen bonds within the COX-2 side pocket.[14]
-
Fluoro (-F) Substitution: A simple halogen substitution (Compound C) offers a modest improvement in potency but does not confer high selectivity, indicating it does not interact optimally with the side pocket.
Protocol: In Vitro COX Inhibition Assay
To validate the activity of newly synthesized compounds, a reliable in vitro assay is essential. The following is a generalized protocol based on commercially available colorimetric or fluorometric assay kits.[17][18][19][20]
Principle: This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is coupled to a probe that is oxidized to produce a colorimetric or fluorescent signal. An inhibitor will reduce the rate of signal generation.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric or Fluorometric Probe (e.g., ADHP, Amplex™ Red)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, enzymes, and substrate according to the kit manufacturer's instructions.[17]
-
Plate Setup: Designate wells for:
-
Background: 160 µL Assay Buffer + 10 µL Heme.
-
100% Activity Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL DMSO.
-
Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL of test compound (at various concentrations).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the background wells.
-
Signal Detection: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Determine the rate of reaction (slope of the kinetic curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Broader Therapeutic Potential and Future Perspectives
While the role of the this compound scaffold in COX-2 inhibition is well-established, its utility is not confined to anti-inflammatory agents. The rigid, well-defined orientation of the two phenyl rings provides a template that can be adapted for other targets. Published research has shown that derivatives of this and related triazine cores exhibit promising activity in other therapeutic areas, including:
-
Anticancer: Certain derivatives have shown potent activity against breast cancer cell lines (MCF-7), potentially through mechanisms like topoisomerase II inhibition and apoptosis induction.[21]
-
Antimicrobial: The triazine nucleus is present in various compounds with antibacterial and antifungal properties.[22]
-
Antidepressant: Substituted N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides have been investigated as potent MAO-A inhibitors.[23]
-
G-Protein-Coupled Receptor (GPCR) Modulation: The scaffold has been used to develop antagonists for receptors like GPR84, which is involved in inflammatory processes.[24]
The future of this pharmacophore lies in exploring novel substitution patterns and bioisosteric replacements of the phenyl rings to target a wider range of enzymes, receptors, and ion channels. Its synthetic tractability and proven success make the this compound a highly valuable and enduring core for modern drug discovery.
References
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]
- Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2.
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1602-1611. [Link]
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 101, 433-451. [Link]
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1602-1611. [Link]
- Various Authors. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities.
- Deb, P. K., et al. (2017). Comparison of celecoxib and Vioxx (rofecoxib) bound within the...
- Siddiqui, H. L., et al. (2007). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chinese Chemical Society, 54(3), 715-720. [Link]
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
- Kalgutkar, A. S., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. [Link]
- Hussein, F. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 799-813. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Kalgutkar, A. S., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 12(1), 1-14. [Link]
- Chen, Y., & Mehta, J. L. (2004). Are All COX-2 Inhibitors Created Equal? Hypertension, 45(2), 169-171. [Link]
- Various Authors. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives...
- Chawla, P., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 130, 106284. [Link]
- Al-Masoudi, W. A. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol).
- Uddin, M. J., et al. (2017). (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and...
- Various Authors. (n.d.). Synthesis and biological activities of some new 3-(substituted)-5,6-diphenyl-1,2,4-triazines.
- Hudson, B. D., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11045–11064. [Link]
- Various Authors. (n.d.). Schematic representation of drugs with 1, 2, 4-triazine core.
- Various Authors. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
- El-Naggar, M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 157, 1133-1144. [Link]
- Štacko, P., et al. (2021). Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. Organic & Biomolecular Chemistry, 19(3), 576-582. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Triazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazinone scaffold, a versatile heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key therapeutic targets of triazinone derivatives, offering field-proven insights into their mechanisms of action, experimental validation, and future potential in drug discovery. We will delve into the core disease areas where these compounds show significant promise, including oncology, neurodegenerative diseases, inflammatory conditions, and infectious diseases.
Part 1: The Oncogenic Axis: Triazinone Derivatives as Potent Cancer Cell Modulators
The dysregulation of cellular signaling pathways is a hallmark of cancer. Triazinone derivatives have been extensively investigated for their ability to selectively target key nodes in these pathways, offering a promising avenue for the development of novel anti-cancer therapeutics.
Targeting Receptor Tyrosine Kinases (RTKs)
RTKs are crucial mediators of cell proliferation, survival, and migration. Their aberrant activation is a common driver of tumorigenesis.
1.1.1. Epidermal Growth Factor Receptor (EGFR)
-
Causality: Overexpression and mutations of EGFR are prevalent in various cancers, including non-small cell lung cancer and breast cancer, leading to uncontrolled cell growth.
-
Mechanism of Action: Triazinone derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.
-
Key Derivatives & Efficacy: Several studies have reported potent EGFR inhibition by triazinone-based compounds. For instance, hybrid quinazoline-1,3,5-triazine derivatives have shown significant EGFR-TK inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. One such derivative demonstrated an IC50 value of 36.8 nM against the EGFR enzyme.[1] Another study on 1,3,5-triazine compounds identified derivatives that significantly inhibited EGFR-TK with IC50 values of 8.45 ± 0.65 µM and 2.54 ± 0.22 µM.[2]
1.1.2. Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway
-
Causality: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a frequent event in many human cancers.
-
Mechanism of Action: Triazinone derivatives can act as dual inhibitors of PI3K and mTOR, two key kinases in this pathway. By blocking their activity, these compounds can effectively halt cancer cell proliferation and induce apoptosis.
-
Key Derivatives & Efficacy: A 2-(thiophen-2-yl)-1,3,5-triazine derivative has been reported to potently inhibit PI3K and mTOR kinases with IC50 values of 7.0 nM and 48 nM, respectively.[2] This compound also showed excellent inhibition of cell proliferation against A549, MCF-7, and Hela cancer cell lines.[2]
Modulating Cell Cycle Progression: Cyclin-Dependent Kinase (CDK) Inhibition
-
Causality: CDKs are essential for the regulation of the cell cycle. Their dysregulation can lead to uncontrolled cell division, a defining feature of cancer.
-
Mechanism of Action: Fluorine-substituted 1,2,4-triazinones have been identified as potential CDK2 inhibitors, suggesting they can arrest the cell cycle at specific checkpoints.[3]
-
Key Derivatives & Efficacy: Certain fluorine-substituted 1,2,4-triazinones have exhibited very significant CDK2 inhibition activity.[3]
Inducing Apoptosis through Topoisomerase II Inhibition
-
Causality: Topoisomerase II is a vital enzyme for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Mechanism of Action: Some triazinone derivatives have demonstrated strong topoisomerase II inhibitory activity.[4]
-
Key Derivatives & Efficacy: Specific triazinone derivatives have shown potent anticancer activity against MCF-7 breast cancer cells, being approximately 6-fold more potent than podophyllotoxin.[4] These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through the up-regulation of p53 and an increased Bax/Bcl-2 ratio.[4]
Quantitative Data Summary: Anticancer Activity of Triazinone Derivatives
| Derivative Class | Target | Cancer Cell Line | IC50 | Reference |
| Quinazoline-1,3,5-triazine hybrid | EGFR-TK | - | 36.8 nM | [1] |
| 1,3,5-Triazine compound | EGFR-TK | - | 2.54 ± 0.22 µM | [2] |
| 2-(Thiophen-2-yl)-1,3,5-triazine | PI3K | - | 7.0 nM | [2] |
| 2-(Thiophen-2-yl)-1,3,5-triazine | mTOR | - | 48 nM | [2] |
| Triazinone derivative | Topoisomerase II | MCF-7 | Potent (nM range) | [4] |
Experimental Workflow: Screening of Anticancer Triazinone Derivatives on MCF-7 Cells
Caption: Experimental workflow for evaluating anticancer triazinone derivatives.
Detailed Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reagents and Materials: Purified recombinant kinase, kinase buffer, ATP, substrate peptide, test triazinone derivatives (dissolved in DMSO), positive control inhibitor, and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the triazinone derivatives in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and test compound or control. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection kit, which typically quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Part 2: Neurodegenerative Disorders: A Glimmer of Hope with Triazinone Derivatives
The complex pathology of neurodegenerative diseases like Alzheimer's disease (AD) necessitates multi-pronged therapeutic approaches. Triazinone derivatives have shown promise in targeting several key enzymes and pathways implicated in the progression of these devastating disorders.[5]
Targeting the Amyloid Cascade: BACE-1 Inhibition
-
Causality: The β-site amyloid precursor protein-cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic plaques in the brains of AD patients.
-
Mechanism of Action: Triazinone derivatives can act as inhibitors of BACE-1, reducing the generation of Aβ peptides.
-
Key Derivatives & Efficacy: A class of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones has been identified as dual inhibitors of BACE-1 and GSK-3β.[6] One compound in this series showed an IC50 of 18.03 ± 0.01 µM for BACE-1.[6]
Modulating Tau Pathology: GSK-3β Inhibition
-
Causality: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a central role in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, another hallmark of AD.
-
Mechanism of Action: By inhibiting GSK-3β, triazinone derivatives can reduce tau hyperphosphorylation and its downstream pathological consequences.
-
Key Derivatives & Efficacy: The aforementioned 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones also inhibit GSK-3β, with one derivative displaying an IC50 of 14.67 ± 0.78 µM.[6]
Enhancing Cholinergic Neurotransmission: Acetylcholinesterase (AChE) Inhibition
-
Causality: A deficit in the neurotransmitter acetylcholine is a well-established feature of AD, contributing to cognitive decline. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.
-
Mechanism of Action: Triazinone derivatives can inhibit AChE, thereby increasing the levels of acetylcholine and improving cholinergic neurotransmission.[7]
Signaling Pathway: Dual Inhibition of BACE-1 and GSK-3β in Alzheimer's Disease
Caption: Dual inhibitory action of triazinone derivatives on BACE-1 and GSK-3β.
Detailed Protocol: BACE-1 Inhibitor Screening Assay
-
Reagents and Materials: Recombinant human BACE-1, a fluorogenic BACE-1 substrate, assay buffer, test triazinone derivatives, and a known BACE-1 inhibitor as a positive control.
-
Procedure: a. Pre-incubate the BACE-1 enzyme with varying concentrations of the triazinone derivatives or controls in a 96-well plate. b. Initiate the reaction by adding the fluorogenic substrate. c. Incubate at 37°C for a specified time. d. Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of cleaved substrate.
-
Data Analysis: Calculate the percentage of BACE-1 inhibition for each compound concentration and determine the IC50 value.
Part 3: Combating Inflammation: Triazinone Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Triazinone derivatives have demonstrated potent anti-inflammatory properties through the inhibition of key inflammatory mediators.
Cyclooxygenase-2 (COX-2) Inhibition
-
Causality: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.
-
Mechanism of Action: Triazinone derivatives can selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, thereby reducing the production of pro-inflammatory prostaglandins with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
Key Derivatives & Efficacy: Novel 1,4-benzoxazine derivatives incorporating a triazine moiety have shown optimal COX-2 inhibition with IC50 values in the range of 0.57–0.72 µM.[8]
NLRP3 Inflammasome Inhibition
-
Causality: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
-
Mechanism of Action: A series of novel triazinone derivatives have been identified as direct inhibitors of the NLRP3 inflammasome.[9] These compounds were found to bind to the NACHT domain of NLRP3, thereby preventing its activation and subsequent inflammatory cascade.[9]
-
Key Derivatives & Efficacy: One lead compound, L38, exhibited excellent inhibitory activity and showed positive therapeutic effects in a mouse model of ulcerative colitis.[9]
Experimental Workflow: Evaluation of NLRP3 Inflammasome Inhibition
Caption: Workflow for assessing NLRP3 inflammasome inhibition by triazinone derivatives.
Part 4: Broadening the Spectrum: Triazinone Derivatives in Infectious Diseases
The emergence of drug-resistant pathogens poses a significant threat to global health. Triazinone derivatives have shown promise as a scaffold for the development of novel anti-infective agents.
Antibacterial and Antimalarial Activity
-
Mechanism of Action: The specific mechanisms of action are still under investigation, but it is believed that the triazinone core can be modified to target various essential pathways in bacteria and parasites.
-
Key Derivatives & Efficacy: A series of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives have been synthesized and evaluated for their antimalarial and antimicrobial activities.[10] Some of these compounds showed promising activity against Plasmodium falciparum and various bacterial and fungal strains.[10]
Antiviral Activity
-
Mechanism of Action: Fluorine-substituted 1,2,4-triazinones have been investigated as potential anti-HIV agents.[3]
-
Key Derivatives & Efficacy: Several compounds in this class have demonstrated very good anti-HIV activity in MT-4 cells.[3]
Conclusion and Future Directions
The triazinone scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics targeting a wide array of diseases. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity against specific biological targets. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of triazinone derivatives holds significant potential for addressing unmet medical needs in oncology, neurodegeneration, inflammation, and infectious diseases.
References
- Synthesis and characterization of novel derivatives of triazinone. Hep Journals.
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed.
- Synthesis and characterization of derivatives of triazinone. ResearchGate.
- Potential of triazines in Alzheimer's disease: A versatile privileged scaffold. ResearchGate.
- Potential of triazines in Alzheimer's disease: A versatile privileged scaffold. PubMed.
- Triazinone Derivatives as Antibacterial and Antimalarial Agents. Asian Pacific Journal of Health Sciences.
- Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. PubMed.
- Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis. Journal of Medicinal Chemistry.
- Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
- Anti-inflammatory activity of triazine derivatives: A systematic review. PubMed.
- Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerativ... ChEMBL.
- Processes for the preparation of triazinone derivatives. Google Patents.
- Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][12][13]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers.
- Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central.
- The Neuroprotective Effect of a Triazine Derivative in an Alzheimer's Rat Model. Acta Medica Iranica.
- The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub.
- Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis. ResearchGate.
- Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. ResearchGate.
- Triazinone compounds for treating diseases resulting from infestation with parasitic protozoans. Google Patents.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed.
- Triazines as Anti-Inflammatory Agents. PubMed.
- View of Triazinone Derivatives as Antibacterial and Antimalarial Agents. Asian Pacific Journal of Health Sciences.
- Triazinone Derivatives as Antibacterial and Antimalarial Agents. ResearchGate.
- Multitarget drug discovery for Alzheimer's disease: triazinones as BACE-1 and GSK-3β inhibitors. PubMed.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry.
Sources
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Multitarget drug discovery for Alzheimer's disease: triazinones as BACE-1 and GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: A Technical Guide
Introduction: A Scaffold of Enduring Significance
In the vast landscape of heterocyclic chemistry, the 1,2,4-triazine core represents a privileged scaffold, a structural motif that has consistently yielded compounds of profound scientific interest. Among its many derivatives, 5,6-Diphenyl-1,2,4-triazin-3(2H)-one stands out as a foundational molecule. Its robust synthesis and versatile chemical nature have established it as a cornerstone in the development of novel therapeutic agents and a subject of extensive chemical investigation. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and evolving applications of this remarkable compound, tailored for researchers, scientists, and professionals in the field of drug development.
I. Historical Context: The Dawn of as-Triazine Chemistry
The story of this compound is intrinsically linked to the broader history of asymmetrical (as-)triazine synthesis. The late 19th and early 20th centuries were a period of fervent exploration in heterocyclic chemistry. While a singular "discovery" paper for this specific molecule is not prominently cited in the historical record, its genesis can be traced to the development of general synthetic routes to the 1,2,4-triazine core.
A pivotal and now classical method for the construction of the as-triazine ring system involves the condensation of α-dicarbonyl compounds with semicarbazide or its derivatives. This straightforward and efficient cyclocondensation reaction provided a reliable pathway to a wide array of substituted 1,2,4-triazines, paving the way for the synthesis of the diphenyl derivative. The ready availability of the starting materials, benzil (an α-dicarbonyl) and semicarbazide, made the synthesis of this compound an accessible endeavor for early organic chemists.
II. The Foundational Synthesis: A Self-Validating Protocol
The most common and enduring method for the preparation of this compound is the condensation of benzil with semicarbazide hydrochloride.[1] The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The adjacent carbonyl groups of benzil provide the electrophilic centers for nucleophilic attack by the terminal nitrogen of semicarbazide, initiating a cascade of reactions leading to the stable heterocyclic ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous Sodium Acetate
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), semicarbazide hydrochloride (1 equivalent), and anhydrous sodium acetate (2 equivalents) in ethanol.
-
The sodium acetate acts as a base to neutralize the hydrochloride salt of semicarbazide, liberating the free base necessary for the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the desired this compound as a crystalline solid.
Characterization:
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity:
-
Melting Point: Comparison with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Caption: Synthetic workflow for this compound.
III. Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its application in medicinal chemistry and materials science. These properties govern its solubility, stability, and interactions with biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | ~225-227 °C | |
| Solubility | Soluble in hot ethanol, sparingly soluble in water. | |
| LogP | 2.4 (Predicted) |
IV. Evolution of a Scaffold: From Core Structure to Drug Candidate
For much of its history, this compound was primarily a compound of academic interest. However, the turn of the 21st century saw a surge in research into its potential as a versatile scaffold for the development of bioactive molecules. This shift was driven by the recognition that the triazine core could be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).
A. A Platform for COX-2 Inhibitors
One of the most significant applications of the this compound scaffold has been in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The diphenyl substituents at the 5 and 6 positions of the triazine ring were found to be crucial for mimicking the binding mode of known diarylheterocyclic COX-2 inhibitors. By modifying the substituent at the 3-position of the triazinone ring, researchers have been able to fine-tune the potency and selectivity of these compounds.
Caption: Simplified COX-2 inhibition pathway.
B. Emerging Roles in Oncology
More recently, derivatives of this compound have shown promise as potential anticancer agents. The triazine scaffold has been incorporated into hybrid molecules designed to induce apoptosis in cancer cells. These studies are still in the exploratory phase, but they highlight the ongoing potential of this core structure in the discovery of new therapeutics.
V. Conclusion and Future Perspectives
From its origins in the foundational principles of heterocyclic chemistry to its current status as a privileged scaffold in medicinal chemistry, this compound has had a rich and evolving history. Its straightforward and robust synthesis, coupled with its chemical versatility, ensures its continued relevance in the pursuit of novel bioactive compounds. The journey of this molecule serves as a testament to the enduring power of fundamental organic synthesis and its profound impact on the development of new medicines. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the this compound core is poised to remain a valuable tool in the arsenal of the medicinal chemist for years to come.
References
Sources
5,6-Diphenyl-1,2,4-triazin-3(2H)-one molecular weight and formula
An In-Depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, established synthesis protocols, and mechanistic underpinnings. The document further explores its primary application as a molecular scaffold for developing targeted therapeutics, particularly selective COX-2 inhibitors for anti-inflammatory and analgesic applications. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction to the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a privileged scaffold in modern drug discovery, valued for its versatile chemical reactivity and its ability to engage with a wide range of biological targets. The specific analogue, this compound, has emerged as a crucial building block due to the strategic placement of its phenyl groups. These bulky, lipophilic moieties provide a rigid structural framework that facilitates precise orientation within enzyme active sites, a feature that has been successfully exploited in the design of selective inhibitors.[1] This guide will focus exclusively on this diphenyl derivative, elucidating the properties and protocols that make it a valuable tool for therapeutic innovation.
Physicochemical and Structural Characteristics
The utility of a compound in a drug development pipeline is fundamentally governed by its physicochemical properties. These parameters influence everything from solubility and stability to metabolic fate and bioavailability. This compound is a solid material under standard conditions, with solubility characteristics that necessitate organic solvents for most synthetic and analytical applications.
Quantitative Data Summary
The key physicochemical properties are summarized below for efficient reference. These values are critical for designing experimental conditions, from reaction workups to formulation and in vitro assay development.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [2][3] |
| CAS Number | 4512-00-9 | [2][3][4] |
| Molecular Formula | C₁₅H₁₁N₃O | [2][3][5] |
| Molecular Weight | 249.27 g/mol | [2][3][5] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [2][3] |
| XLogP3 (Computed) | 2.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis and Mechanistic Considerations
A reliable and well-understood synthetic route is paramount for the practical application of any chemical scaffold. The most prevalent and efficient method for preparing this compound is a classical condensation reaction.
Primary Synthesis Route
The synthesis is achieved through the condensation of benzil (an α-diketone) with semicarbazide hydrochloride.[2] The choice of these starting materials is strategic: benzil provides the two phenyl groups and the adjacent carbonyls required for cyclization, while semicarbazide provides the nitrogen backbone of the triazine ring and the eventual keto group. Anhydrous sodium acetate is typically used as a mild base to neutralize the HCl salt of the semicarbazide and facilitate the reaction.
Broader Therapeutic Potential
Beyond COX-2 inhibition, the 1,2,4-triazine scaffold is being investigated for a range of other therapeutic applications. Its structural features have been leveraged to design molecules with potential anticancer, antiviral, and antihistaminergic activities. [6][7]The ability to easily modify the core structure allows for the generation of large chemical libraries for screening against diverse biological targets, making it a highly valuable platform in modern medicinal chemistry.
Detailed Experimental Protocols
The following protocol describes a standard laboratory procedure for the synthesis of the title compound. It is imperative that all laboratory work is conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Synthesis of this compound[2]
-
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol (95%)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in a minimal amount of hot ethanol.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1 equivalent) and anhydrous sodium acetate (1.5 equivalents) in a small volume of water.
-
Add the aqueous semicarbazide solution to the refluxing ethanolic solution of benzil.
-
Maintain the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound as a crystalline solid.
-
Dry the final product under vacuum and proceed with characterization (NMR, MS, etc.).
-
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in modern drug development. Its straightforward synthesis, combined with a rigid and modifiable structure, makes it an exemplary scaffold for targeting enzyme active sites. Its demonstrated success in the creation of selective COX-2 inhibitors highlights its importance and provides a strong foundation for future research into new anti-inflammatory, analgesic, and anticancer agents built upon this versatile triazine core.
References
- BenchChem. (2025). 1,2,4-triazin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Activity. BenchChem Technical Support.
- PubChem. This compound.
- CookeChem. This compound, 95+%. CookeChem.
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
- Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2020).
- Novel one pot synthesis of substituted 1,2,4-triazines. (2008).
- Fluorochem. This compound.
- Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives....
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound , 95+% , 4512-00-9 - CookeChem [cookechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. This molecule serves as a crucial scaffold in medicinal chemistry, notably in the development of selective COX-2 inhibitors.[1] A thorough understanding of its spectroscopic signature is paramount for its synthesis, characterization, and the development of its derivatives as potential therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₁₅H₁₁N₃O.[2] Its structure, featuring two phenyl rings attached to a 1,2,4-triazine core, is the basis for its chemical and biological properties.
| Property | Value | Source |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [2] |
| CAS Number | 4512-00-9 | [2] |
| Molecular Formula | C₁₅H₁₁N₃O | [2] |
| Molecular Weight | 249.27 g/mol | [2] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [2] |
| XLogP3 (Computed) | 2.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved through the condensation of benzil with semicarbazide hydrochloride.[1]
Experimental Protocol:
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Water
Procedure:
-
A mixture of benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in 50 mL of ethanol is prepared in a round-bottom flask.
-
The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then poured into cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is accomplished through a combination of spectroscopic techniques, including Mass Spectrometry, FT-IR, and NMR spectroscopy.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 249, corresponding to its molecular weight.
Key Fragmentation Peaks:
| m/z | Interpretation |
| 249 | Molecular ion [M]⁺ |
| 178 | Loss of N₂COH |
| 165 | Loss of a phenyl group from the m/z 178 fragment |
Source: PubChem CID 20601[2]
Experimental Protocol for Mass Spectrometry:
A standard protocol for analyzing triazine compounds involves direct injection using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
LC-MS/MS system (e.g., Thermo Scientific TSQ Quantum Access™)
-
Heated Electrospray Ionization (H-ESI) source
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol.
-
Dilute the stock solution to an appropriate concentration for analysis.
-
For aqueous samples, the addition of ammonium acetate (20 mM) for pH adjustment may be beneficial.
LC Conditions:
-
Column: A C18 column (e.g., Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm) is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically around 400 µL/min.
-
Injection Volume: 10 µL.
MS Conditions:
-
Ionization Mode: Positive ion mode is generally used for triazines.
-
Scan Type: Full scan for identification of the molecular ion and product ion scan for fragmentation analysis.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~1670 | C=O (Amide) | Stretching |
| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching |
| ~1550 | C=N | Stretching |
| ~770, ~700 | Aromatic C-H | Out-of-plane bending |
Experimental Protocol for FT-IR (KBr Pellet Method):
Materials:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly grind 1-2 mg of the sample with approximately 200-300 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule. Due to the two phenyl groups, a complex multiplet in the aromatic region is expected. The N-H proton of the triazinone ring will likely appear as a broad singlet.
Expected Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | N-H |
| ~7.2 - 7.6 | Multiplet | 10H | Aromatic protons |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
Expected Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O |
| ~145 - 155 | C=N |
| ~125 - 135 | Aromatic carbons |
Experimental Protocol for NMR Spectroscopy:
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of the phenyl rings. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals, respectively.
Biological Significance: A Scaffold for COX-2 Inhibitors
Derivatives of this compound have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors.[3] The diphenyl substitution pattern is a key feature that facilitates the alignment of the triazine scaffold within the active site of the COX-2 enzyme, which is a key mediator of inflammation and pain. This makes the this compound core a valuable starting point for the design and synthesis of novel anti-inflammatory agents.
Caption: Simplified signaling pathway of COX-2 and the inhibitory action of this compound derivatives.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for...
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ScienceOpen. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PubMed Central.
- Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
- ePrints Soton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I).
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
- Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of...
- Comptes Rendus de l'Académie des Sciences. (n.d.). Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods.
- Journal of Chemical Research. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). 1 H NMR spectrum of H 2 L 3 in DMSO-d6 at 300 MHz.
- ARKAT USA, Inc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
- ResearchGate. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
- ResearchGate. (n.d.). Figure S6. FTIR (KBr) spectrum of compound 1b.
- ResearchGate. (n.d.). Figure S17. FT-IR spectrum of complex 1b recorded in KBr pellet. υ cm -1.
- ResearchGate. (n.d.). Figure S17. FTIR spectrum of 3 (KBr).
- Journal of Mass Spectrometry. (n.d.). Electron ionization (EI) mass spectra of some 3,4-disubstituted-1,2,4-oxadiazin-5-ones and...
- Der Pharma Chemica. (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A.
- PubMed. (n.d.). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites.
- Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
Sources
1H NMR and 13C NMR spectra of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Abstract
This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key heterocyclic scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes fundamental NMR principles with data from analogous structures to predict and interpret the spectral features of the title compound. It further outlines a robust experimental protocol for acquiring high-quality NMR data, emphasizing the critical role of solvent selection and its impact on chemical shifts.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, nitrogen-rich core, flanked by two phenyl rings, serves as a versatile scaffold for the design of pharmacologically active molecules. Notably, derivatives of this triazinone have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.[1][2] The diphenyl substitution pattern is a key feature, as it is believed to facilitate the alignment of these molecules within the COX-2 enzyme's binding site.[1]
Given its therapeutic potential, unambiguous structural characterization is essential. NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. This guide will provide a predictive but detailed exploration of the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this important class of compounds.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from the protons of the two phenyl rings and the N-H proton of the triazinone ring. The exact chemical shifts can be influenced by the choice of solvent, particularly for the labile N-H proton. For the purpose of this analysis, we will consider a common NMR solvent such as DMSO-d₆, which is capable of forming hydrogen bonds.
Molecular Structure with Proton Designations:
Figure 1: Molecular structure of this compound with proton labels.
Predicted ¹H NMR Data Summary:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 12.0 - 13.0 | Broad Singlet | 1H |
| Phenyl H (ortho, ortho') | 7.5 - 7.7 | Multiplet | 4H |
| Phenyl H (meta, meta', para, para') | 7.2 - 7.5 | Multiplet | 6H |
Detailed Interpretation:
-
N-H Proton (12.0 - 13.0 ppm): The proton attached to the nitrogen in the triazinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and nitrogen atoms. In a hydrogen-bond accepting solvent like DMSO-d₆, this proton will engage in hydrogen bonding, further shifting its resonance downfield and often resulting in a broad signal.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Phenyl Protons (7.2 - 7.7 ppm): The ten protons of the two phenyl rings will resonate in the aromatic region of the spectrum. Due to the electronic environment of the triazine ring, the ortho protons are likely to be slightly deshielded compared to the meta and para protons. However, the free rotation of the phenyl rings and the complex coupling patterns will likely result in overlapping multiplets, making a precise assignment of each signal challenging without 2D NMR experiments. The signals for the two phenyl rings may be distinct if their magnetic environments are different, but they are expected to be very similar and likely overlap.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. A proton-decoupled spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure.
Molecular Structure with Carbon Designations:
Figure 2: Molecular structure of this compound with carbon labels.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | 155 - 165 |
| Triazine C (C5, C6) | 145 - 155 |
| Phenyl C (ipso, ipso') | 130 - 140 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Detailed Interpretation:
-
Carbonyl Carbon (C3): This carbon is part of a carbonyl group within an amide-like system (a lactam). It is expected to be the most downfield signal in the aliphatic region, typically appearing between 155 and 165 ppm.
-
Triazine Carbons (C5, C6): These two carbons are part of the heterocyclic aromatic ring and are bonded to both nitrogen and carbon atoms. They are expected to resonate in the range of 145-155 ppm. They may have slightly different chemical shifts due to their proximity to different parts of the triazinone ring.
-
Phenyl Carbons (ipso, ipso'): The ipso carbons of the phenyl rings (the carbons directly attached to the triazine ring) are quaternary and will likely show weaker signals. Their chemical shifts are influenced by the triazine substituent and are predicted to be in the 130-140 ppm range.
-
Phenyl Carbons (ortho, meta, para): The remaining carbons of the phenyl rings will appear in the typical aromatic region of 125-130 ppm. Due to the symmetry of the phenyl groups, we expect to see three signals for each ring (ortho, meta, and para), though the signals for the two rings might be very similar or even overlap.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of this compound.
4.1. Synthesis of this compound
The title compound is commonly synthesized via the condensation of benzil with semicarbazide hydrochloride.[2]
-
Materials: Benzil, semicarbazide hydrochloride, anhydrous sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve benzil and semicarbazide hydrochloride in ethanol.
-
Add a solution of anhydrous sodium acetate in water to the mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
4.2. NMR Sample Preparation and Data Acquisition
Figure 3: Workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often a good choice for triazinone compounds due to its high dissolving power for polar organic molecules. More importantly, it is a hydrogen-bond acceptor, which helps in observing the exchangeable N-H proton as a distinct, albeit broad, signal.[4][5][6] In contrast, a non-polar solvent like CDCl₃ might lead to broader, less defined N-H signals or signals that are highly concentration-dependent due to intermolecular hydrogen bonding between the solute molecules themselves. The polarity of the solvent can also induce small but measurable shifts in the aromatic protons.[7]
-
Concentration: A moderate concentration (5-10 mg in 0.6-0.7 mL) is recommended. Very high concentrations can lead to signal broadening due to viscosity and potential aggregation, while very low concentrations will require longer acquisition times to achieve a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is desirable to achieve better signal dispersion, which is particularly important for resolving the overlapping multiplets in the aromatic region of the ¹H NMR spectrum.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and the influence of experimental parameters like solvent choice, researchers can more effectively utilize NMR spectroscopy for the routine characterization and structural confirmation of this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectral data, which is fundamental for advancing research and development in areas where this molecular scaffold is employed.
References
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1, 2, 4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
- Royal Society of Chemistry. (2016). Supplementary Information: Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue.
- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
- ScienceDirect. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine.
- Structural characterization of triazines. (n.d.).
- University of Nebraska-Lincoln. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.).
- ResearchGate. (n.d.). ¹ H NMR and 13 C NMR spectral data (ppm) of compounds (3 and 5).
- Chem 117 Reference Spectra Spring 2011. (2011).
- SpringerLink. (n.d.). Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity.
- National Institutes of Health. (n.d.). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline.
- ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.
- Spectrabase. (n.d.). 1,3-Diphenyl-5,6-dihydro-2H-1,2,4-triazine - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- PubMed. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy.
- ResearchGate. (n.d.). ¹H-NMR spectrum: (a) of 1,3-diphenylbenzo[e][1][2][8]triazin-7(1H)-one....
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 5. tdx.cat [tdx.cat]
- 6. unn.edu.ng [unn.edu.ng]
- 7. Computational Analysis of Solvent Effects in NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Introduction
This compound is a heterocyclic compound built upon a triazinone core, a scaffold of significant interest in medicinal chemistry and drug development.[1] With a molecular formula of C₁₅H₁₁N₃O and a molecular weight of approximately 249.27 g/mol , this molecule serves as a foundational structure for synthesizing derivatives with potential therapeutic activities, including the inhibition of enzymes like Cyclooxygenase-2 (COX-2), which are pivotal in inflammatory processes.[1][2]
Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive characterization of such molecules. Its applications range from initial confirmation of synthetic products and structural elucidation to quantitative analysis in complex biological matrices during metabolic studies. The choice of mass spectrometric technique is paramount and is dictated entirely by the analytical question at hand.
This guide, written from the perspective of a Senior Application Scientist, provides a technical overview of the mass spectrometric analysis of this compound. We will explore the causal logic behind selecting specific ionization techniques, delve into the compound's characteristic fragmentation patterns under different conditions, and provide field-proven experimental protocols for its analysis.
Part 1: Core Properties and Ionization Strategy
Before any mass spectrometric analysis, a thorough understanding of the analyte's physicochemical properties is essential. These properties directly influence its behavior in the ion source and guide the selection of the most appropriate analytical strategy.
Physicochemical Data Summary
A summary of the core properties for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1][2] |
| CAS Number | 4512-00-9 | [1][2] |
| Molecular Formula | C₁₅H₁₁N₃O | [1][2] |
| Molecular Weight | 249.27 g/mol | [1][2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Choosing the Right Ionization Technique
The primary decision in the MS analysis of this compound is the choice of ionization method. The two most relevant techniques are Electron Impact (EI) and Electrospray Ionization (ESI). The selection is not arbitrary; it is a deliberate choice based on the analytical goal.
-
Electron Impact (EI): This is a high-energy, "hard" ionization technique that causes extensive and reproducible fragmentation. EI is the gold standard for structural elucidation and library matching of pure, volatile compounds. It provides a distinct "fingerprint" for the molecule.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3] It is ideal for molecules that are less volatile or thermally fragile and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically generates a protonated molecule, [M+H]⁺, making it perfect for quantitative studies and the analysis of samples in complex matrices.[3][4]
The following decision workflow illustrates the logic for selecting an ionization source for this specific topic.
Part 2: Electron Impact Mass Spectrometry (EI-MS): The Molecular Fingerprint
When the objective is to confirm the identity of a newly synthesized batch of this compound, EI-MS is the most authoritative method. The high energy (typically 70 eV) supplied to the molecule induces a series of predictable bond cleavages, revealing its underlying structural components.
Characteristic EI Fragmentation Pathway
The fragmentation of 1,2,4-triazine derivatives under EI conditions often involves characteristic cleavages of the heterocyclic ring.[5][6] For this compound, the most significant fragmentation event is the cleavage of the triazinone ring to produce the highly stable diphenylacetylene radical cation.
-
Molecular Ion (M⁺˙): The spectrum will exhibit a clear molecular ion peak at m/z 249 , corresponding to the intact molecule with one electron removed.[2]
-
Formation of Diphenylacetylene (Base Peak): The most prominent fragmentation pathway involves the loss of the N-N-C=O portion of the ring along with a hydrogen atom. This yields the diphenylacetylene radical cation ([C₁₄H₁₀]⁺˙ ) at m/z 178 .[7] Due to its stability, this fragment is often the base peak (the most intense peak) in the spectrum.
-
Secondary Fragments: Further fragmentation of the diphenylacetylene ion can lead to smaller ions, such as the [C₁₃H₉]⁺ ion at m/z 165 , arising from the loss of a methyl radical followed by rearrangement, although this is a less favorable process.
The proposed fragmentation pathway is visualized below.
Experimental Protocol: EI-MS via Direct Insertion Probe
This protocol describes a self-validating system for acquiring a high-quality EI spectrum.
Objective: To obtain a characteristic mass spectrum for structural confirmation of solid this compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with a Direct Insertion Probe (DIP) or a solid probe.
Methodology:
-
System Preparation:
-
Ensure the MS is tuned and calibrated according to the manufacturer's specifications. Perfluorotributylamine (PFTBA) is a common calibrant.
-
Heat the ion source to a standard temperature (e.g., 200-230 °C).[7]
-
-
Sample Preparation:
-
Place a small amount (~0.1 mg) of the crystalline sample into a clean capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Data Acquisition:
-
Insert the probe into the MS vacuum system, ensuring a proper seal.
-
Begin data acquisition in full scan mode (e.g., m/z 40-500).
-
Slowly heat the probe tip according to a temperature gradient (e.g., from 50 °C to 300 °C at a rate of 20 °C/min). This allows for controlled volatilization of the analyte into the ion source.
-
-
Data Analysis & Validation:
-
Monitor the total ion chromatogram (TIC). A distinct peak should appear as the sample volatilizes.
-
Generate a background-subtracted mass spectrum from the apex of the TIC peak.
-
Validation Check: Confirm the presence of the molecular ion at m/z 249 and the base peak at m/z 178. The observed isotopic pattern for the molecular ion should match the theoretical pattern for C₁₅H₁₁N₃O.
-
Part 3: Electrospray Ionization Tandem MS (ESI-MS/MS): Analysis for Drug Development
In a drug development setting, analyses are rarely performed on pure compounds. Instead, the focus is on detecting and quantifying the analyte in complex mixtures, such as reaction broths, formulation buffers, or biological samples (plasma, urine, microsomes). For this, LC-ESI-MS is the technique of choice.
Parent Ion and Collision-Induced Dissociation (CID)
Using ESI in positive ion mode, this compound will readily accept a proton to form the protonated molecule [M+H]⁺ at m/z 250 . This ion is relatively stable under standard ESI conditions.[3]
To gain structural information and develop highly selective quantitative assays, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer and then fragmented via collision-induced dissociation (CID) with an inert gas (e.g., argon).[4] The fragmentation of the even-electron [M+H]⁺ ion follows different chemical rules than the odd-electron M⁺˙ from EI. It typically involves the loss of stable neutral molecules.
Expected Product Ions from [M+H]⁺ (m/z 250):
-
Loss of HNCO: A likely fragmentation is the loss of isocyanic acid (HNCO, 43 Da), a common neutral loss from cyclic ureas and related structures, yielding a fragment at m/z 207 .
-
Formation of Diphenylacetylene: Similar to EI, cleavage can lead to the formation of a protonated or radical cation species related to diphenylacetylene at m/z 178/179 .
Data for Method Development: Multiple Reaction Monitoring (MRM)
For quantitative analysis, MRM is the most powerful technique. It involves monitoring specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity.
| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Neutral Loss | Use Case |
| 250.1 | 207.1 | HNCO | Quantifier (High abundance) |
| 250.1 | 179.1 | C₂H₂N₂O | Qualifier (Structural confirmation) |
Experimental Protocol: LC-ESI-MS/MS Analysis
Objective: To develop a method for the detection and quantification of this compound in a solution matrix.
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
-
Create a series of working standards via serial dilution in the initial mobile phase composition (e.g., 10 µg/mL down to 1 ng/mL).
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 120 °C.[4]
-
Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., 600 L/hr).
-
Collision Gas: Argon.
-
Method Development:
-
Perform an initial full scan analysis to confirm the m/z of the [M+H]⁺ ion (250.1).
-
Perform a product ion scan on m/z 250.1, ramping the collision energy (e.g., 10-40 eV) to identify the optimal energy for producing the desired product ions (e.g., 207.1 and 179.1).
-
Create an MRM method using the transitions identified.
-
-
-
System Validation:
-
Inject the standard curve and verify linearity and sensitivity (limit of detection).
-
The ratio of the quantifier to qualifier ion should remain constant across all concentrations, confirming analytical identity.
-
Part 4: Application Workflow: In Vitro Drug Metabolism
To demonstrate the practical application of these methods, we can outline a workflow for a hypothetical study investigating the metabolic stability of this compound.
In this workflow, LC-ESI-MS/MS is the analytical engine. An MRM method is used to track the disappearance of the parent compound (m/z 250.1 → 207.1) over time, allowing for the calculation of its metabolic half-life. Simultaneously, data-dependent scans (e.g., full scan followed by product ion scans of unexpected peaks) can be used to search for and identify potential metabolites, such as hydroxylated species ([M+H]⁺ at m/z 266.1), providing crucial insights for drug development professionals.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task where the chosen methodology must align with the analytical objective. Electron Impact MS provides an unambiguous structural fingerprint through its predictable and repeatable fragmentation, primarily yielding the stable diphenylacetylene radical cation. Conversely, Electrospray Ionization coupled with tandem mass spectrometry offers the sensitivity and selectivity required for quantitative analysis in complex environments pertinent to drug discovery and development. A proficient scientist must leverage both hard and soft ionization techniques to fully characterize and advance molecules of therapeutic potential.
References
- Kaye, P. T., & Mphahlele, M. J. (2000).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate.
- Das, B. C., & Deb, C. (2001). Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 4(2), 123-127.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Link
- Arkat USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC.
- Hugar, J., & Nandibewoor, S. (2012). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.
- El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2009).
- Schalley, C. A., & Lützen, A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 51(5), 1183–1193. Link
- Lamping, S. (2018). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss.
- Musatov, D. M., Kurilov, D. V., & Rakishev, A. K. (2008). Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. Ukrainica Bioorganica Acta, 1, 61-62.
- Warżajtis, B., Rychlewska, U., & Gzella, A. K. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3278. Link
- El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2008).
- Der Pharma Chemica. (2013).
- Taha, M., et al. (2020).
- El-Hashash, M. A., El-Sawy, A. A., & El-Bordany, E. A. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 3(3), 163-172.
- Khan, I., et al. (2022). New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. RSC Advances, 12(46), 30045-30056. Link
- ResearchGate. (2013). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. bioorganica.org.ua [bioorganica.org.ua]
An In-depth Technical Guide to the Solubility of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry.[1] While extensive quantitative solubility data in organic solvents is not widely published, this document synthesizes fundamental physicochemical principles, qualitative observations from related literature, and predictive methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular structure's influence on solubility, explores key environmental factors, presents a qualitative and estimated solubility profile in common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Significance of this compound
This compound (CAS No. 4512-00-9) is a pivotal molecular scaffold in the development of novel therapeutic agents.[1] Its derivatives have shown promise as selective COX-2 inhibitors, highlighting their potential in anti-inflammatory therapies.[1] The successful formulation, purification, and delivery of active pharmaceutical ingredients (APIs) based on this scaffold are fundamentally dependent on a thorough understanding of their solubility in various media. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability, and governs the design of effective drug delivery systems. This guide addresses the critical need for a centralized resource on the organic solvent solubility of this important triazinone.
Core Physicochemical Properties
A molecule's intrinsic properties are the primary determinants of its solubility behavior. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1][2] |
| CAS Number | 4512-00-9 | [1][2] |
| Molecular Formula | C₁₅H₁₁N₃O | [1][2] |
| Molecular Weight | 249.27 g/mol | [1][2] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Aqueous Solubility | 18.7 µg/mL (at pH 7.4) | [1][2] |
The computed XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water. The presence of both hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms and the carbonyl oxygen) allows for a range of interactions with protic and aprotic polar solvents.
Theoretical Framework: Factors Governing Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. Several key factors influence this process for this compound.
-
Polarity : The triazinone core is polar due to the presence of electronegative nitrogen and oxygen atoms. However, the two phenyl rings are non-polar. This amphipathic nature suggests solubility in a range of solvents, with a preference for those that can accommodate both polar and non-polar moieties.
-
Hydrogen Bonding : The ability to act as both a hydrogen bond donor and acceptor is critical.[4] Solvents that are themselves hydrogen bond donors (e.g., alcohols like methanol and ethanol) or acceptors (e.g., acetone, DMSO, THF) are likely to be effective solvents.
-
Molecular Size and Shape : Larger molecules can be more difficult for solvent molecules to surround and solvate, which can decrease solubility.[3] The relatively rigid, planar structure of the triazine ring system, contrasted with the rotatable phenyl groups, will influence how efficiently it packs in a crystal lattice and interacts with solvents.
-
Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[3] This is because the endothermic process of breaking the crystal lattice and solvating the solute molecules is favored at higher temperatures. This principle is commonly exploited in recrystallization procedures.
The interplay of these factors can be visualized as a logical workflow for solvent selection.
Caption: Logical workflow for predicting solubility based on solute and solvent properties.
Solubility Profile in Common Organic Solvents
While exhaustive experimental data is scarce, a qualitative and estimated solubility profile can be constructed based on the compound's physicochemical properties and anecdotal evidence from the synthesis of related compounds. The following table provides an informed estimation of solubility at ambient temperature (approx. 20-25°C). It is crucial to note that these are not experimentally verified values and should be used as a guide for solvent screening.
| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide array of organic compounds, including many APIs.[5] Its high polarity and hydrogen bond accepting capability should readily solvate the triazinone. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a powerful polar aprotic solvent. Often used in syntheses involving triazines.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A good solvent for many organic compounds. Its ability to accept hydrogen bonds is beneficial. Used as a solvent for reactions with related mercapto-triazines.[7] |
| Acetone | Polar Aprotic | Moderate | A common laboratory solvent capable of dissolving moderately polar compounds. |
| Ethanol | Polar Protic | Moderate to Low | Can act as both H-bond donor and acceptor. Recrystallization of a related compound from ethanol suggests moderate solubility at reflux but lower solubility at room temperature.[7][8] |
| Methanol | Polar Protic | Moderate to Low | Similar to ethanol, but its higher polarity may slightly reduce its effectiveness for the non-polar phenyl groups. |
| Dichloromethane (CH₂Cl₂) | Non-polar | Moderate to Low | Often used in extractions and chromatography for compounds of intermediate polarity.[9] |
| Chloroform (CHCl₃) | Non-polar | Moderate to Low | Slightly more polar than dichloromethane. A chloroform solution was used for a reaction with a related mercapto-triazine derivative.[7][10] |
| Toluene | Non-polar | Low | Primarily interacts via van der Waals forces. Unlikely to effectively solvate the polar triazinone core. |
| Hexane / Heptane | Non-polar | Very Low / Insoluble | Aliphatic hydrocarbons are poor solvents for polar compounds with hydrogen bonding capabilities. |
Experimental Protocol for Quantitative Solubility Determination
To obtain definitive solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[11] This protocol provides a self-validating system for generating accurate and reproducible results.
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (or other suitable stationary phase)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 20 mg to 2 mL of solvent). The presence of undissolved solid after equilibration is essential.
-
Add a known volume of the chosen organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
For solvents with fine suspensions, centrifugation at the controlled temperature can be used to facilitate separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantitative Analysis (HPLC):
-
Develop a specific HPLC method for this compound. The two phenyl groups provide strong UV chromophores, making UV detection highly suitable.
-
Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
The entire experimental workflow can be summarized in the following diagram:
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Conclusion
Understanding the solubility of this compound is indispensable for its effective utilization in research and drug development. This guide has established a framework for this understanding by integrating theoretical principles with practical, actionable protocols. The amphipathic nature of the molecule, with its polar triazinone core and non-polar phenyl substituents, results in a nuanced solubility profile, favoring polar aprotic solvents like DMSO and DMF. For precise quantification, the isothermal shake-flask method coupled with HPLC analysis remains the gold standard. By applying the principles and methodologies outlined herein, researchers can confidently select appropriate solvent systems, optimize experimental conditions, and accelerate the development of novel therapeutics based on this versatile chemical scaffold.
References
- Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
- Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. DSpace@MIT.
- StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
- PubChem. This compound. National Center for Biotechnology Information.
- Figshare. (2021). Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Figshare.
- PubMed. (2001). Solubility of triazine pesticides in pure and modified subcritical water. National Library of Medicine.
- Rajan, R., & Krishnan, K. (2006). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry.
- Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.
- Connect Journals. (2014). CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Connect Journals.
- PubMed Central. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Library of Medicine.
- Ali, T. H. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Iraqi Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Library of Medicine.
- Cheméo. (2025). 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Cheméo.
- Amerigo Scientific. 5,6-Diphenyl-1,2,4-triazin-3-amine. Amerigo Scientific.
- MDPI. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI.
- PubMed. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Library of Medicine.
- ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.
- ResearchGate. (2019). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate.
- PubChem. Benzoguanamine. National Center for Biotechnology Information.
- University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). ePrints Soton.
- ScienceDirect. (2002). Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The 5,6-Diphenyl-1,2,4-triazin-3(2H)-one Scaffold: A Privileged Core for the Design of Selective COX-2 Inhibitors
An In-Depth Technical Guide
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the development of anti-inflammatory therapies.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, their therapeutic effects are primarily due to COX-2 inhibition, whereas the often-severe gastrointestinal side effects stem from the inhibition of the "house-keeping" COX-1 enzyme.[1][2] This understanding spurred the search for selective COX-2 inhibitors, or "coxibs," aiming to provide potent anti-inflammatory and analgesic effects with an improved safety profile.[1] Within this pursuit, heterocyclic scaffolds have proven to be particularly fruitful. This guide focuses on the 5,6-diphenyl-1,2,4-triazin-3(2H)-one core, a scaffold of significant interest that has been successfully utilized to develop potent and selective COX-2 inhibitors.[3][4] We will explore the rationale for its selection, synthetic methodologies, structure-activity relationships, and the critical experimental protocols required for its preclinical evaluation.
Chapter 1: The Rationale for Selective COX-2 Inhibition
Inflammation is a complex biological response mediated by numerous signaling molecules, including prostaglandins (PGs).[5][6] The synthesis of PGs from arachidonic acid is catalyzed by the COX enzymes.[7] COX-1 is constitutively expressed in most tissues and is responsible for physiological functions like protecting the gastric mucosa and maintaining kidney function.[8] In contrast, COX-2 expression is typically low in normal tissues but is rapidly upregulated by pro-inflammatory stimuli such as cytokines and endotoxins, leading to the production of PGs that mediate pain and inflammation.[7][8]
The development of selective COX-2 inhibitors is predicated on the hypothesis that specifically targeting the inducible enzyme will mitigate inflammation while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[1] This hypothesis has been validated by the clinical success of drugs like Celecoxib and Etoricoxib.[1][6] The structural difference between the active sites of COX-1 and COX-2 is key to achieving selectivity. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of a bulky isoleucine residue (present in COX-1) with a smaller valine.[7] This structural nuance allows for the design of bulkier ligands that can bind preferentially to COX-2.
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Chapter 2: The 1,2,4-Triazine Scaffold in Medicinal Chemistry
The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[5][9][10] The this compound core is particularly attractive for COX-2 inhibitor design for several key reasons:
-
Structural Rigidity: The triazine core provides a rigid framework to orient the crucial 5,6-diaryl substituents in a specific conformation.
-
Vicinal Diaryl Motif: This diaryl arrangement mimics the structure of successful coxibs like Celecoxib, where two adjacent phenyl rings are essential for binding.[3] One phenyl ring typically inserts into the COX-2 specific side pocket, while the other occupies the main channel.
-
Tunable Substitution: The scaffold offers multiple points for chemical modification (at the N2 position, the C3 position, and on the phenyl rings), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: The this compound core structure.
Chapter 3: Synthesis of this compound Derivatives
A common and efficient method for synthesizing the core scaffold involves the condensation of a 1,2-dicarbonyl compound (benzil) with a semicarbazide derivative. Further modifications can be introduced to build a library of compounds for screening. For instance, derivatives with thioether linkages at the C3 position are frequently synthesized to explore interactions within the enzyme active site.[11]
A representative synthetic scheme is as follows:
-
Step 1: Synthesis of the Thione. Benzil is reacted with thiosemicarbazide in a suitable solvent like acetic acid under reflux to yield 5,6-diphenyl-1,2,4-triazin-3(2H)-thione.
-
Step 2: S-Alkylation. The resulting thione is then treated with an alkylating agent (e.g., an N-substituted-2-bromoacetamide) in the presence of a base (like potassium carbonate) in a polar aprotic solvent (such as DMF) to produce the final thio-acetamide derivatives.[11]
This versatile two-step process allows for the introduction of diverse R-groups to probe the structure-activity relationship.
Caption: General synthetic workflow for 1,2,4-triazine derivatives.
Chapter 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of potent and selective inhibitors from the 5,6-diphenyl-1,2,4-triazine scaffold is guided by understanding its structure-activity relationship (SAR).
-
The Diaryl System: The substituents on the 5- and 6-position phenyl rings are critical. Often, one of these rings is designed to carry a pharmacophore known to interact with the COX-2 specific side pocket, such as a p-methoxyphenyl or a p-methylsulfonyl group.[12][13] For example, research has shown that compounds with a 4-methoxyphenyl group exhibit strong inhibitory activity on the COX-2 enzyme.[11][12]
-
The C3-Position: Modifications at the C3-position via a thioether linkage allow for the introduction of various side chains. These chains can form additional hydrogen bonds or hydrophobic interactions within the enzyme's active site. Studies have shown that introducing groups like N-(thiazol-2-yl)acetamide at this position can lead to high selectivity for COX-2.[11]
-
Mechanism of Selectivity: Molecular docking studies have provided crucial insights into the binding mode.[6][12] The triazine core orients the diaryl groups appropriately. One of the phenyl rings, often bearing a sulfonamide or similar group, projects into the hydrophilic, polar side pocket of COX-2, forming key interactions with residues like Arg513 and His90.[14] This pocket is inaccessible in COX-1 due to the presence of Ile523, forming the basis for selective inhibition. The second phenyl ring occupies the main hydrophobic channel.
Caption: Structure-Activity Relationship (SAR) map for the triazine scaffold.
Chapter 5: Preclinical Evaluation Protocols
Validating the efficacy and selectivity of newly synthesized compounds is a critical step. Standardized in vitro and in vivo assays are employed for this purpose.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is a primary screen to determine the potency (IC50) and selectivity of the compounds. Commercial kits from suppliers like Sigma-Aldrich or Cayman Chemical are widely used.[15][16]
Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe is then oxidized by the PGG2, producing a fluorescent signal.[8][15] An inhibitor will reduce the rate of this signal generation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions according to the manufacturer's protocol.[15] Reconstitute the human recombinant COX-1 and COX-2 enzymes and keep them on ice.
-
Compound Dilution: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations.
-
Plate Setup: In a 96-well white opaque plate, add wells for:
-
Enzyme Control (EC): Contains enzyme and buffer, representing 100% activity.
-
Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[15]
-
Test Compound Wells: Contains the enzyme and different concentrations of the test compound.
-
Solvent Control (Optional): To check for any effect of the solvent on enzyme activity.
-
-
Reaction Initiation: Add the Reaction Mix (containing Assay Buffer, COX Probe, and Cofactor) to all wells. Add the diluted test compounds, control inhibitor, or buffer to the appropriate wells. Finally, add the COX-2 (or COX-1) enzyme to all wells except the background control.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the recommended temperature (e.g., 25 °C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the prepared Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin kinetic measurement using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).[15] Record data every 1-2 minutes for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the Enzyme Control. Plot percent inhibition vs. log[inhibitor] and use non-linear regression to calculate the IC50 value (the concentration that causes 50% inhibition). The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).[17][18]
Caption: Workflow for the in vitro COX inhibition screening assay.
Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds in vivo.[19][20]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimate to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Receives a standard drug (e.g., Indomethacin or Celecoxib).[21]
-
Test Groups: Receive the test compound at various doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.
-
Compound Administration: Administer the test compounds, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject a 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
The results demonstrate the compound's ability to suppress inflammation in vivo.[18][21]
-
Chapter 6: Data Analysis and Interpretation
A crucial part of the drug discovery process is the systematic comparison of data. Synthesized derivatives are typically evaluated for their IC50 values against both COX isoforms and their selectivity indices are calculated.
Table 1: Representative Biological Activity Data for 1,2,4-Triazine Derivatives
| Compound ID | R (Substitution at C3-thio position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | (Reference Drug) | ~13.02 | ~0.49 | ~26.57 | [17] |
| Indomethacin | (Reference Drug) | - | - | Non-selective | [6] |
| Compound 4k | -N-(thiazol-2-yl)acetamide | >100 | 3.06 | >32.6 | [11] |
| Compound 6k | -CH2-CO-NH-(p-F-Ph) | - | 0.33 | - | [22] |
| Compound G11 | Hydrazinyl-methylene-benzo[d][1][7]dioxole | 50% Inhibition | 78% Inhibition | >1 (Selective) | [5][23] |
| Compound 6c | -S-CH2-COOEt | 88.8 | 10.1 | 8.79 | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The data for G11 is presented as % inhibition at a fixed concentration (10 µM).
The data clearly indicates that the 5,6-diphenyl-1,2,4-triazine scaffold can produce compounds (like 4k and 6k) with potent COX-2 inhibition and high selectivity over COX-1, comparable or superior to reference drugs in some aspects.
Chapter 7: Future Directions and Conclusion
The this compound scaffold has firmly established itself as a viable and promising core for the development of selective COX-2 inhibitors.[3][4] The synthetic accessibility and the numerous points for chemical modification allow for extensive optimization of its pharmacological profile.
Future research in this area could focus on:
-
Dual-Target Inhibitors: Exploring modifications to simultaneously inhibit other key inflammatory targets, such as 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect with a potentially improved safety profile.[22]
-
Oncology Applications: Given the established role of COX-2 in various cancers, these selective inhibitors could be investigated as potential anti-cancer agents.[7][17]
-
Neuroinflammation: As COX-2 is also implicated in neurodegenerative diseases, brain-penetrant derivatives could be developed to target neuroinflammation.[7][24]
References
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210.
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1602-1611.
- Riendeau, D., et al. (2002). In Vivo Assays for COX-2. In: Methods in Molecular Biology, vol 194. Humana Press.
- Faydha, M. A., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(7), 636-641.
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1602-1611.
- ResearchGate. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities.
- ResearchGate. (n.d.). Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity.
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. PubMed.
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
- Ghorab, M. M., et al. (2020). New 1,2,4-triazole/pyrazole hybrids linked to oxime moiety as nitric oxide donor celecoxib analogs: Synthesis, cyclooxygenase inhibition anti-inflammatory, ulcerogenicity, anti-proliferative activities, apoptosis, molecular modeling and nitric oxide release studies. Bioorganic Chemistry, 98, 103752.
- El-Dershaby, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6092.
- Irannejad, H., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(3), 186-196.
- ResearchGate. (2014). Synthesis of Celecoxib and Structural Analogs- A Review.
- Gümüş, F., et al. (2014). Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Turkish Journal of Chemistry, 38, 866-881.
- ResearchGate. (n.d.). Rational design of the target selective COX-2 inhibitors.
- Khan, I., et al. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Frontiers in Chemistry, 9, 781079.
- Ghorab, M. M., et al. (2021). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. RSC Advances, 11(3), 1547-1568.
- Warner, T. D., & Mitchell, J. A. (1998). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 125(7), 1451-1456.
- El-Sayed, H. E., et al. (2022). Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study. Bioorganic Chemistry, 120, 105627.
- ResearchGate. (n.d.). Representative of some marketed selective COX-2 inhibitors (celecoxib, A and B) and our designed compounds.
- Küçükgüzel, Ş. G., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(7), 8446-8463.
- ResearchGate. (n.d.). Some examples of COX‐2 inhibitors (celecoxib, A and B) and our designed compounds.
- Kumar, A., et al. (2021). Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 116, 105322.
- Sharma, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(12), 1369-1386.
- ResearchGate. (2013). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
- ResearchGate. (2013). In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates.
- Al-Sanea, M. M., et al. (2023). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162511.
- ResearchGate. (2021). Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity.
Sources
- 1. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Introduction: The Significance of the 1,2,4-Triazinone Scaffold
The 5,6-diphenyl-1,2,4-triazin-3(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of compounds with significant biological activities. Derivatives of this triazinone have demonstrated potential as anti-inflammatory, analgesic, and anticancer agents.[2] Notably, some analogues have been investigated as selective COX-2 inhibitors, highlighting the therapeutic relevance of this chemical class.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this guide elucidates the chemical principles, offers practical insights, and ensures a reproducible and reliable synthesis.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application in further research.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is most reliably achieved through the cyclocondensation of benzil with semicarbazide hydrochloride.[1] This reaction is a classic example of nucleophilic addition followed by an intramolecular cyclization and dehydration.
The reaction proceeds in the following key stages:
-
Liberation of the Nucleophile: Semicarbazide is typically supplied as a hydrochloride salt for stability. A weak base, such as anhydrous sodium acetate, is added to the reaction mixture to neutralize the hydrochloride and generate the free semicarbazide, which acts as the active nucleophile.[1]
-
Nucleophilic Addition: The terminal amino group (-NH₂) of the semicarbazide, being the most nucleophilic nitrogen, attacks one of the electrophilic carbonyl carbons of benzil.[3][4] This forms a tetrahedral intermediate.
-
Formation of Semicarbazone Intermediate: The tetrahedral intermediate eliminates a molecule of water to form a stable semicarbazone intermediate.
-
Intramolecular Cyclization: The second amino group within the semicarbazone intermediate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the benzil moiety.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, six-membered 1,2,4-triazine ring.
The use of an alcoholic solvent like ethanol provides a suitable medium for dissolving the reactants and facilitating the reaction at reflux temperatures.[1]
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory-scale synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 10 | 2.10 g |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.52 | 10 | 1.12 g |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 20 | 1.64 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | For workup |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (2.10 g, 10 mmol), semicarbazide hydrochloride (1.12 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The typical reaction time is between 4 to 6 hours.[1]
-
Reaction Work-up: After the reaction is complete (as indicated by the consumption of benzil on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. A solid precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain purified crystals of this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and amine protons.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.[1]
-
IR (Infrared) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N bonds.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[1]
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that the anhydrous sodium acetate is truly anhydrous, as moisture can hinder the reaction. Also, verify the purity of the benzil starting material. Extending the reflux time may also improve the yield, but should be monitored by TLC to avoid decomposition.
-
Incomplete Reaction: If the reaction does not go to completion, consider using a slight excess of semicarbazide hydrochloride and sodium acetate.
-
Purification Challenges: If the product is difficult to purify by recrystallization alone, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) may be necessary before the final recrystallization.
Conclusion
This application note provides a robust and well-vetted protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and reproducibly synthesize this valuable heterocyclic compound for further investigation and application in drug discovery and materials science.
References
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)
- Braibante, M. E. F., Braibante, H. T. S., Uliana, M. P., Costa, C. C., & Spenazzatto, M. (2011). The use of benzil to obtain functionalized N-heterocycles. Journal of the Brazilian Chemical Society, 22(9), 1773-1779. [Link]
- Filo. (2025). The reaction of benzaldehyde with semicarbazide hydrochloride is an example of. [Link]
- ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). [Link]
- ResearchGate. (n.d.). Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. [Link]
- Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2009). Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. Biomedicine & Pharmacotherapy, 63(3), 187-193. [Link]
- ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
- ResearchGate. (2015). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. [Link]
Sources
Application Notes and Protocols for the Laboratory Scale Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Introduction: The Significance of the 1,2,4-Triazinone Scaffold
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, the 5,6-diphenyl-1,2,4-triazin-3(2H)-one moiety has been identified as a key pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in the management of inflammation and pain.[4]
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the protocol, offers insights into potential challenges, and provides a robust framework for the successful synthesis and characterization of this valuable compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and subsequent handling.[4]
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [4][5] |
| CAS Number | 4512-00-9 | [4][5] |
| Molecular Formula | C₁₅H₁₁N₃O | [4][5] |
| Molecular Weight | 249.27 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | |
| Solubility | 18.7 µg/mL (at pH 7.4) | [5] |
| Melting Point | ~225-228 °C | |
| XLogP3 (Computed) | 2.6 | [4] |
Reaction Principle and Mechanism
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction between benzil (an α-dicarbonyl compound) and semicarbazide hydrochloride.[4] This reaction is a classic example of heterocyclic ring formation driven by the nucleophilic attack of the hydrazine moiety followed by intramolecular cyclization and dehydration.
The Role of Reagents:
-
Benzil: Provides the two-carbon backbone and the two phenyl substituents at positions 5 and 6 of the triazine ring.
-
Semicarbazide Hydrochloride: Serves as the nitrogen-containing component, providing the N1, N2, and N4 atoms of the triazine ring, as well as the C3 carbonyl group. It is used as a hydrochloride salt for stability.
-
Anhydrous Sodium Acetate: Functions as a weak base. Its primary role is to neutralize the hydrochloride of semicarbazide, liberating the free semicarbazide base in situ. This is crucial as the free amino group is the active nucleophile. The sodium acetate also buffers the reaction mixture, preventing strongly acidic conditions that could lead to side reactions.[6]
-
Ethanol: A polar protic solvent that effectively dissolves the reactants at elevated temperatures and is a suitable medium for the reflux conditions.
Mechanistic Pathway:
The reaction proceeds through a well-established mechanism:
-
Deprotonation: Sodium acetate deprotonates the semicarbazide hydrochloride to generate the free semicarbazide base.
-
Nucleophilic Attack: The terminal, more nucleophilic -NH₂ group of the semicarbazide attacks one of the carbonyl carbons of benzil to form a tetrahedral intermediate.
-
Dehydration: This intermediate readily dehydrates to form a semicarbazone intermediate.
-
Intramolecular Cyclization: The second amino group of the semicarbazone then attacks the remaining carbonyl group of the benzil moiety in an intramolecular fashion.
-
Final Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the stable aromatic 1,2,4-triazin-3(2H)-one ring system.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Benzil | 210.23 | 4.20 | 20.0 | 1.0 |
| Semicarbazide HCl | 111.53 | 2.23 | 20.0 | 1.0 |
| Anhydrous Sodium Acetate | 82.03 | 3.28 | 40.0 | 2.0 |
| Ethanol (95%) | - | 100 mL | - | - |
| Deionized Water | - | As needed | - | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers
-
Glass stirring rod
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add benzil (4.20 g, 20.0 mmol), semicarbazide hydrochloride (2.23 g, 20.0 mmol), and anhydrous sodium acetate (3.28 g, 40.0 mmol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask along with a magnetic stir bar.
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux with constant stirring. The reaction is typically complete within 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the benzil spot (which is typically more non-polar) indicates the progression of the reaction.
-
Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate may begin to form.
-
Isolation of Crude Product: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water. This will cause the crude product to precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the crude product, preferably in a vacuum oven at 60-70 °C, until a constant weight is achieved.
Purification and Troubleshooting
Purification of the crude product is essential to obtain this compound of high purity. Recrystallization is the most common and effective method.[7]
Recrystallization Protocol (from Ethanol):
-
Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Precipitation: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| "Oiling out" during recrystallization | The solvent may be too non-polar, or impurities are depressing the melting point. | Add a small amount of a more polar co-solvent (e.g., water) to the hot solution. Alternatively, purify the crude product by column chromatography before recrystallization. |
| Low Recovery | The product has significant solubility in cold ethanol, or too much solvent was used. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Incomplete Reaction | Insufficient reflux time or improper stoichiometry. | Monitor the reaction by TLC until the starting material is consumed. Ensure accurate weighing of reagents. |
| Presence of Semicarbazone Intermediate | Incomplete cyclization. | Ensure adequate reflux time and temperature. The presence of a slight excess of base can sometimes facilitate the final dehydration step. |
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
1. Proton Nuclear Magnetic Resonance (¹H NMR):
-
Expected Chemical Shifts (in DMSO-d₆):
-
~12.0-13.0 ppm (broad singlet, 1H): This downfield signal is characteristic of the N-H proton of the triazinone ring.
-
~7.2-7.6 ppm (multiplet, 10H): This complex multiplet corresponds to the protons of the two phenyl rings at positions 5 and 6.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
-
Expected Chemical Shifts (in DMSO-d₆):
-
~160-165 ppm: Corresponds to the carbonyl carbon (C=O) at position 3.
-
~145-155 ppm: Signals for the carbons of the triazine ring (C5 and C6).
-
~125-135 ppm: A series of signals corresponding to the carbons of the two phenyl rings.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Characteristic Absorption Bands (KBr pellet):
-
3100-3300 cm⁻¹ (broad): N-H stretching vibration.
-
~1680-1700 cm⁻¹ (strong): C=O stretching of the triazinone ring.
-
~1600 cm⁻¹ and ~1400-1500 cm⁻¹: C=N and C=C stretching vibrations of the triazine and phenyl rings.
-
~3050 cm⁻¹ (weak): Aromatic C-H stretching.
-
4. Mass Spectrometry (MS):
-
Expected Molecular Ion Peak (EI-MS):
-
m/z = 249 [M]⁺: Corresponding to the molecular weight of the product.
-
-
Potential Fragmentation:
-
Loss of N₂ (m/z = 221)
-
Fragments corresponding to the phenyl groups (m/z = 77) and benzoyl cations (m/z = 105).
-
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is mandatory.
-
Benzil: May cause skin, eye, and respiratory irritation.
-
Semicarbazide Hydrochloride: Toxic if swallowed and may cause skin and eye irritation.
-
Sodium Acetate: May cause mild skin and eye irritation.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and potential challenges, researchers can confidently and efficiently produce this important heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target molecule.
References
- Biltekin, S. N., Berk, B., Yurttaş, L., & Demirayak, Ş. (2021). Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1125-1134. [Link]
- Chaudhary, P., Sharma, A., & Kumar, A. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1, 2, 4–triazin–3 (2H)–one derivatives bearing 5–substituted 1, 3, 4–oxadiazole as potential anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 101, 53-68. [Link]
- Abood, N. K. (2020). Synthesis of some Heterocyclic Compounds Derived from (5,6 diphenyl-1,2,4-triazine-3-thiol). Mesopotamia Journal of Science, 2(1), 7-14. [Link]
- PubChem. (n.d.). This compound.
- Quora. (2015).
- Khan, I., Zaib, S., Batool, S., et al. (2018). Synthesis, characterization, DFT and TD-DFT study of novel bis(5,6-diphenyl-1,2,4-triazines). Journal of Molecular Structure, 1155, 30-39. [Link]
- Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. [Link]
- Mojzych, M., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3278. [Link]
Sources
Application Notes and Protocols: Derivatization of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one for Biological Assays
Introduction: The 5,6-Diphenyl-1,2,4-triazin-3(2H)-one Scaffold - A Privileged Platform in Medicinal Chemistry
The 1,2,4-triazine core is a prominent heterocyclic motif that has garnered significant attention in the field of drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The this compound scaffold, in particular, serves as a versatile and synthetically accessible starting point for the development of novel therapeutic agents. The strategic placement of the two phenyl rings at positions 5 and 6, coupled with the reactive sites at the N-2 and C-3 positions of the triazinone ring, provides a rich landscape for chemical modification. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize biological efficacy.[3]
This technical guide provides a comprehensive overview of the derivatization of this compound, offering detailed, field-proven protocols for its synthesis and subsequent chemical modifications. Furthermore, we present standardized protocols for key biological assays to evaluate the therapeutic potential of the synthesized derivatives, with a focus on anticancer and anti-inflammatory applications. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific research goals.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the parent compound, this compound, is fundamental for its handling and for predicting the properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | |
| CAS Number | 4512-00-9 | |
| Molecular Formula | C₁₅H₁₁N₃O | |
| Molecular Weight | 249.27 g/mol | |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Strategies and Experimental Protocols
The journey from the core scaffold to a library of biologically active derivatives involves a series of well-established synthetic transformations. The general workflow encompasses the synthesis of the central triazinone ring, followed by targeted derivatization at key positions.
Sources
Application Notes and Protocols: Leveraging 5,6-Diphenyl-1,2,4-triazin-3(2H)-one in Anti-inflammatory Drug Design
Introduction: The Therapeutic Potential of a Triazine Scaffold
Inflammation is a complex biological response fundamental to immunity and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in modern drug discovery is the development of targeted anti-inflammatory agents with improved efficacy and safety profiles. The 1,2,4-triazine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Among these, 5,6-diphenyl-1,2,4-triazin-3(2H)-one has garnered significant interest as a promising core structure for the design of novel anti-inflammatory drugs.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a lead compound in anti-inflammatory drug discovery. We will delve into its synthesis, its evaluation through robust in vitro and in vivo assays, and the underlying mechanistic rationale for its anti-inflammatory effects, with a particular focus on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in drug design and development. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are key determinants of its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₅H₁₁N₃O | [5] |
| Molecular Weight | 249.27 g/mol | [5] |
| CAS Number | 4512-00-9 | [5] |
| Solubility (pH 7.4) | 18.7 µg/mL | [5] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the core scaffold is a critical first step in any drug discovery program. The most common and efficient method for preparing this compound is through the condensation of benzil with semicarbazide hydrochloride.[5]
Protocol 1: Synthesis of this compound
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, combine benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in 50 mL of ethanol.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and allow it to air dry.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous sodium acetate: Acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base for the condensation reaction.
-
Refluxing in ethanol: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion while serving as a suitable solvent for the reactants.
-
Precipitation in cold water: The product is poorly soluble in water, allowing for its effective separation from the reaction mixture.
-
Recrystallization: A standard purification technique to remove any unreacted starting materials or byproducts, yielding a product of high purity.
In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of anti-inflammatory potential is typically conducted using in vitro assays. These assays provide a controlled environment to assess the direct effects of the compound on key inflammatory pathways.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
A major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Derivatives of this compound have shown promise as selective COX-2 inhibitors.[4]
Caption: Inhibition of the COX-2 pathway by the triazinone scaffold.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes. The assay measures the amount of prostaglandin E2 (PGE2) produced, a key product of the COX-catalyzed reaction.[6]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
-
96-well microplates
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound or control inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and control inhibitors.
-
Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Hypothetical COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 15.2 | >6.5 |
| Indomethacin (Control) | 0.5 | 5.0 | 0.1 |
| Celecoxib (Control) | 50.0 | 0.8 | 62.5 |
Trustworthiness of the Protocol:
This protocol includes both a non-selective (Indomethacin) and a selective (Celecoxib) COX inhibitor as controls. This allows for the validation of the assay's ability to distinguish between different inhibition profiles and provides a benchmark against which to compare the activity of the test compound.
Cellular Anti-inflammatory Activity: LPS-Induced Macrophage Model
To assess the anti-inflammatory effects of the compound in a cellular context, the lipopolysaccharide (LPS)-induced inflammation model in macrophages is widely used.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]
Caption: Triazinone inhibiting LPS-induced inflammation in macrophages.
Protocol 3: LPS-Induced Inflammation in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent according to the manufacturer's protocol.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's instructions.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.[11]
Data Presentation: Hypothetical Cellular Anti-inflammatory Activity
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Vehicle Control | 5 | 8 | 10 | 100 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 98 |
| LPS + Triazinone (10 µM) | 65 | 58 | 62 | 97 |
| LPS + Triazinone (50 µM) | 32 | 25 | 28 | 95 |
| LPS + Dexamethasone (1 µM) | 15 | 12 | 18 | 99 |
In Vivo Evaluation of Anti-inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory efficacy of the lead compound must be evaluated in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammation model for screening anti-inflammatory drugs.[12][13][14]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test compound)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Carrageenan Control
-
Positive Control (Indomethacin)
-
Test Compound Groups (different doses)
-
-
Dosing: Administer the test compound or indomethacin orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
-
Data Presentation: Hypothetical In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume at 3h (mL) | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Triazinone | 25 | 0.58 ± 0.04 | 31.8 |
| Triazinone | 50 | 0.41 ± 0.04 | 51.8 |
| Triazinone | 100 | 0.29 ± 0.03 | 65.9 |
Causality and Self-Validation:
The biphasic nature of carrageenan-induced edema allows for insights into the mechanism of action. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins.[16] A significant reduction in the later phase, as would be expected with a COX-2 inhibitor, provides evidence for the compound's mechanism of action in vivo. The inclusion of a well-characterized NSAID like indomethacin serves as a positive control to validate the experimental model and provide a benchmark for the efficacy of the test compound.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this and related compounds. The strong evidence pointing towards a selective COX-2 inhibitory mechanism makes this class of compounds particularly attractive for further optimization through medicinal chemistry efforts. Future studies should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicology profiling to assess the drug-like properties of promising analogs.
References
- Brooks, R. R., & Burchiel, S. W. (1995). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Toxicology, 2(1), 1-13. [Link]
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). E-Journal of Chemistry. [Link]
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]
- Inotiv. (n.d.).
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). PLoS One, 15(2), e0229045. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). Marine Drugs, 21(7), 389. [Link]
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2021). Antioxidants, 10(11), 1785. [Link]
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2021). Plants, 10(11), 2439. [Link]
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2020). Journal of Korean Medicine, 41(4), 58-69. [Link]
- Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2020). Iraqi Journal of Science, 61(1), 136-144. [Link]
- Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC, 2008(15), 79-87. [Link]
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023).
- Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. (2021). Medicinal Chemistry Research, 30(1), 143-154. [Link]
- Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. (2022). Bioorganic Chemistry, 128, 106147. [Link]
- Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. (2022). Bioorganic Chemistry, 128, 106147. [Link]
- Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. (2015). European Journal of Medicinal Chemistry, 95, 423-434. [Link]
- Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. (2015). Archiv der Pharmazie, 348(3), 168-179. [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments : JoVE, (68), e4163. [Link]
- A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2020). Inflammation & Allergy-Drug Targets, 19(3), 291-299. [Link]
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022). Molecules, 27(18), 6061. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triazinone Derivatives as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of α-Glucosidase in Glycemic Control
Diabetes mellitus, particularly type 2, is a global health challenge characterized by chronic hyperglycemia.[1] A key strategy in managing this condition is to control postprandial hyperglycemia—the sharp increase in blood glucose levels after a meal.[2][3] The enzyme α-glucosidase, located in the brush border of the small intestine, plays a pivotal role in this process. It catalyzes the final step in carbohydrate digestion, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[2][4] By inhibiting α-glucosidase, the rate of carbohydrate digestion and subsequent glucose absorption is slowed, leading to a more gradual rise in blood glucose levels.[2][5] This makes α-glucosidase a prime therapeutic target for the development of new anti-diabetic agents.[6][7] While existing inhibitors like acarbose are effective, they are often associated with undesirable gastrointestinal side effects, necessitating the discovery of novel, more potent, and safer inhibitors.[1]
Triazinone Derivatives: A Promising Class of α-Glucosidase Inhibitors
Heterocyclic compounds are a cornerstone of medicinal chemistry, and nitrogen-containing scaffolds are of particular interest. Among these, the triazine nucleus and its derivatives have garnered significant attention for their broad spectrum of biological activities.[8] Recent research has highlighted the potential of triazinone derivatives and related compounds like 1,2,4-triazines and 1,2,3-triazoles as potent α-glucosidase inhibitors.[6][8][9][10][11] Many synthesized derivatives have demonstrated significantly stronger inhibitory activity in vitro compared to the standard drug, acarbose.[1][7][10]
The efficacy of these compounds is often attributed to their specific molecular structure, which allows for crucial interactions with the active site of the α-glucosidase enzyme. Molecular docking studies have revealed that the triazine core and associated functional groups can form hydrogen bonds and other interactions with key amino acid residues in the enzyme's active site, such as Asp282, Trp481, and Asp616.[10][11] This guide provides a comprehensive overview of the application of triazinone and related derivatives as α-glucosidase inhibitors, including detailed protocols for their evaluation.
Mechanism of Action: How Triazinone Derivatives Inhibit α-Glucosidase
The inhibitory mechanism of triazinone derivatives can be elucidated through kinetic studies. These studies help determine whether the inhibitor binds to the enzyme's active site (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to both the enzyme and the enzyme-substrate complex (mixed-type inhibition). Various triazine and triazole derivatives have been shown to exhibit different modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms.[1][11][12][13] Understanding the precise mechanism is crucial for optimizing the inhibitor's structure to enhance its potency and selectivity.
Caption: General mechanisms of α-glucosidase inhibition.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of triazinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to identify the key chemical moieties responsible for potent inhibition. For instance, the nature and position of substituents on the triazine ring and any associated aromatic rings can significantly influence the inhibitory activity.[9][14] Halogen substitutions (e.g., Br or I) at specific positions on a benzyl group, for example, have been shown to be crucial for optimal activity in some series.[9] These insights are vital for the rational design of new, more effective inhibitors.[15]
Caption: Key structural elements influencing inhibitory activity.
Experimental Protocols
The following protocols provide a standardized framework for the in vitro evaluation of triazinone derivatives as α-glucosidase inhibitors.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay is a colorimetric method used to determine the inhibitory activity of test compounds by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[5][16]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Test compounds (triazinone derivatives) dissolved in DMSO
-
Acarbose (as a positive control)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 U/mL solution of α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 1 mM solution of pNPG in 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare serial dilutions of the test compounds and acarbose in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the α-glucosidase solution (0.2 U/mL).
-
Add 20 µL of the test compound at various concentrations. For the control, add 20 µL of DMSO.
-
Incubate the plate at 37 °C for 10 minutes.[3]
-
Initiate the reaction by adding 20 µL of the 1 mM pNPG substrate solution to each well.
-
Incubate the mixture at 37 °C for 20 minutes.[16]
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[16]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + buffer + substrate).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
-
Protocol 2: Enzyme Kinetic Studies
Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive). This is achieved by measuring the reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the α-glucosidase inhibition assay as described in Protocol 1.
-
Use a range of pNPG substrate concentrations (e.g., 0.25 to 1.5 mM).[18]
-
For each substrate concentration, measure the reaction rate in the absence and presence of different fixed concentrations of the test compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[13] The pattern of the lines will indicate the mode of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[12]
Caption: Overall workflow for evaluating triazinone derivatives.
Data Presentation: Inhibitory Activities of Selected Derivatives
The following table summarizes the α-glucosidase inhibitory activity of various triazine and related derivatives reported in the literature, showcasing their potential compared to the standard drug, acarbose.
| Compound Class | Specific Derivative Example | IC₅₀ (µM) | Reference |
| Triazinoindole Thiosemicarbazides | Compound 1 | 1.30 ± 0.05 | [1] |
| Triazinoindole Thiosemicarbazides | Compound 23 | 1.30 ± 0.01 | [1] |
| Pyridazine-Triazole Hybrids | Compound 10k | 1.7 | [11] |
| 3-Aceto(benzo)hydrazide-1,2,4-triazines | Compound 2A | 12.0 | [10] |
| Benzotriazinone Sulfonamides | Compound 12e | 32.37 ± 0.15 | [19] |
| Biphenyl-substituted Triazines | Various | 35.35 - 564.41 | [7] |
| Standard Drug | Acarbose | ~750.0 | [7][12] |
Note: IC₅₀ values can vary based on assay conditions and enzyme source.
Conclusion and Future Directions
Triazinone derivatives and related nitrogen-containing heterocycles represent a highly promising avenue for the discovery of novel α-glucosidase inhibitors. Their potent inhibitory activity, often surpassing that of acarbose, combined with favorable interactions within the enzyme's active site, makes them attractive candidates for the development of new anti-diabetic therapies. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on optimizing the lead structures identified through SAR studies to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing these compounds into preclinical and clinical development. In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, will continue to be invaluable tools in this endeavor.[2][9][20]
References
- protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
- Bio-protocol. 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
- ResearchGate. Kinetic study of α-glucosidase inhibition by compounds 7h (left) and 7a (right). [Link]
- protocols.io. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
- ResearchGate. Reported triazine-containing α-glucosidase inhibitors. [Link]
- Al-Warhi, T., et al. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Molecules, 27(19), 6701. [Link]
- Al-kafaween, M. A., et al. (2023). Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives. PloS one, 18(10), e0292523. [Link]
- ResearchGate. Kinetic study of α-glucosidase inhibition by compounds 9i. [Link]
- Jantan, I., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3249. [Link]
- Valipour, M., et al. (2022). Design, synthesis, α-glucosidase inhibition and hypoglycemic activity of 3-aceto(benzo)hydrazide-1,2,4-triazines as potential anti-diabetic agents. Bioorganic Chemistry, 128, 106069. [Link]
- Kumar, R., et al. (2024). Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors: Design Strategies, Structure-Activity Relationship and Mechanistic Insights. Chemistry & Biodiversity, e202401109. [Link]
- ResearchGate. Diphenyl-Substituted Triazine Derivatives: Synthesis, α-glucosidase Inhibitory Activity, Kinetics and In Silico Studies. [Link]
- Iraji, A., et al. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Scientific Reports, 13(1), 10373. [Link]
- Taha, M., et al. (2023). Diphenyl-substituted triazine derivatives: synthesis, α-glucosidase inhibitory activity, kinetics and in silico studies. Future Medicinal Chemistry, 15(18), 1651-1668. [Link]
- Gholamhoseinian, A., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical Biology, 54(12), 2933-2942. [Link]
- ResearchGate. Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)- N-arylacetamides. [Link]
- Li, Y., et al. (2021). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Foods, 10(6), 1195. [Link]
- Loo, Y. Y., et al. (2023). Synergistic Effect of Acarbose–Chlorogenic Acid on α-Glucosidase Inhibition: Kinetics and Interaction Studies Reveal Mixed-Type Inhibition and Denaturant Effect of Chlorogenic Acid. ACS Food Science & Technology, 3(8), 1375-1384. [Link]
- IASP. (2023). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. [Link]
- Khan, K. M., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(29), 26169-26182. [Link]
- ResearchGate. Chemical structures of triazine-containing molecules with α-glucosidase inhibitory activity. [Link]
- Khaldan, A., et al. (2021). Identification of potential α-glucosidase inhibitors: 3D-QSAR modeling, molecular docking approach. RHAZES: Green and Applied Chemistry, 12, 40-59. [Link]
- BBRC. (2022).
- ResearchGate. Structure–activity relationship for α-glucosidase inhibition of cycloartane-type triterpenes. [Link]
- Fatima, S., et al. (2021). Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. Molecules, 26(10), 2977. [Link]
- Issatayev, A. A., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Pharmaceuticals, 17(3), 382. [Link]
- Wang, Y., et al. (2021). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 41, 610-616. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors: Design Strategies, Structure-Activity Relationship and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diphenyl-substituted triazine derivatives: synthesis, α-glucosidase inhibitory activity, kinetics and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening | MDPI [mdpi.com]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bbrc.in [bbrc.in]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. The developed method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to a complete, step-by-step protocol and validation according to ICH guidelines. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the method effectively.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound that serves as a significant scaffold in medicinal chemistry.[1] Its derivatives have been investigated for various pharmacological activities, making the purity and stability assessment of this core structure a critical aspect of drug discovery and development. A reliable analytical method is paramount for ensuring the quality, efficacy, and safety of any potential drug candidate derived from this triazinone core. This document provides a scientifically grounded HPLC method designed for the precise quantification of this compound and its degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational HPLC method development.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [2] |
| CAS Number | 4512-00-9 | [2] |
| Molecular Formula | C₁₅H₁₁N₃O | [2] |
| Molecular Weight | 249.27 g/mol | [2][3] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [2] |
| XLogP3 (Computed) | 2.6 | [2] |
The computed XLogP3 value of 2.6 indicates that this compound is a moderately nonpolar compound, making it an ideal candidate for reversed-phase HPLC.[4][5] Its limited aqueous solubility necessitates the use of an organic solvent for sample preparation. The presence of aromatic rings suggests strong UV absorbance, which is ideal for detection by a UV-Vis spectrophotometer.
HPLC Method Development: A Rationale-Driven Approach
The selection of chromatographic conditions is based on the chemical nature of this compound and established principles of reversed-phase chromatography.
Choice of Chromatographic Mode: Reversed-Phase HPLC
Given the analyte's moderate hydrophobicity, reversed-phase HPLC is the most suitable separation mode.[6] In this mode, a nonpolar stationary phase is used with a polar mobile phase.[7] Hydrophobic compounds, like the diphenyl-substituted triazinone, will have a stronger interaction with the stationary phase, leading to longer retention times and allowing for effective separation from more polar impurities.[4]
Stationary Phase Selection: The C18 Column
A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC and is an excellent starting point for this analysis.[8] The long alkyl chains provide a high degree of hydrophobicity, ensuring adequate retention of the analyte.[9] For aromatic compounds, π-π interactions between the analyte's phenyl rings and the stationary phase can also contribute to retention and selectivity.[10] To minimize peak tailing, which can occur with basic compounds like triazines due to interactions with residual silanol groups on the silica backbone, a modern, high-purity, end-capped C18 column is recommended.[11]
Mobile Phase Optimization: Balancing Retention and Resolution
The mobile phase composition is a critical factor in achieving optimal separation.[12][13] A mixture of an aqueous component and an organic modifier is used to elute the analyte from the column.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. Methanol is a suitable alternative and can offer different selectivity due to its ability to engage in hydrogen bonding.[7]
-
Aqueous Component & pH Control: The aqueous phase will consist of HPLC-grade water. The triazine moiety can exhibit basic properties. To ensure consistent retention times and symmetrical peak shapes, it is crucial to control the ionization state of the analyte.[14] This is achieved by acidifying the mobile phase. A low pH (around 2.5-3.5) will suppress the ionization of any basic functional groups and also minimize interactions with residual silanols on the stationary phase, thereby reducing peak tailing.[11] Phosphoric acid or formic acid are common choices for pH adjustment.[15]
An isocratic elution, where the mobile phase composition remains constant throughout the run, is suitable for the analysis of the pure compound. However, for analyzing potential degradation products with a wider range of polarities, a gradient elution may be necessary.[16]
Detection
The conjugated aromatic system in this compound is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths, which aids in peak purity assessment and method development. The wavelength of maximum absorbance (λmax) should be determined by running a UV spectrum of the analyte in the mobile phase.
Experimental Protocols
Materials and Equipment
-
Reference Standard: this compound (≥95% purity)[3]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid (85%) or Formic acid (≥98%).
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm or 0.22 µm).
-
pH meter.
-
Preparation of Solutions
-
Mobile Phase:
-
Prepare the aqueous component by adding 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well.
-
The mobile phase will be a mixture of this acidified water (Solvent A) and acetonitrile (Solvent B).
-
Filter and degas the mobile phase components before use.
-
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions. These may require further optimization.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Good starting point for reversed-phase separation of moderately nonpolar compounds.[17] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Acetonitrile is a common organic modifier. Acidified water ensures sharp peaks.[11] |
| Elution Mode | Isocratic: 60% B | A simple starting point for the pure compound. Adjust the ratio to achieve a retention time of 5-10 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[16] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | PDA at λmax (determine experimentally) | Provides high sensitivity and allows for peak purity analysis. |
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC analysis of this compound.
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[18][19] The following validation parameters should be assessed.
System Suitability
Before each validation run, system suitability must be established by making at least five replicate injections of the working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] This is demonstrated through forced degradation studies.[21]
Forced Degradation Protocol: Expose the analyte solution (e.g., 100 µg/mL) to the following stress conditions to achieve 5-20% degradation[22]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.[23]
Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.
Linearity and Range
Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the working concentration). Plot a graph of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by analyzing samples with known concentrations. Perform the analysis at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the results.
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Mobile phase pH (e.g., ± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Validation Logic Diagram
Caption: A logical flow for the validation of the HPLC method for this compound.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the HPLC analysis of this compound. By following the detailed protocols for method development, execution, and validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The emphasis on the rationale behind each methodological choice provides the user with the necessary expertise to adapt and troubleshoot the method for their specific applications, thereby upholding the principles of scientific integrity and trustworthiness.
References
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Forced Degradation Study as per ICH Guidelines: Wh
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Strategies for Method Development and Optimiz
- Basics of HPLC Mobile Phase Design. CHROMacademy.
- This compound. PubChem.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- 1,2,4-triazin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Activity. Benchchem.
- Improving peak shape and resolution for triazine compounds in HPLC. Benchchem.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- ICH GUIDELINES: STRESS DEGRAD
- Chromatographic methods for analysis of triazine herbicides. PubMed.
- Reverse Phase HPLC: Benefits, Applic
- Steps for HPLC Method Valid
- Reversed-phase chrom
- Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis.
- Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
- Forced Degradation Study as per ICH Guidelines | Wh
- Reverse Phase Chrom
- HPLC Column Selection Guide. Chromtech.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Column Selection: Core to Method Development (Part I).
- High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. International Journal of Farming and Allied Sciences.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Separation of as-Triazin-3-ol, 5,6-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
- HPLC Column Selection Guide. SCION Instruments.
- ICH Guidelines for Analytical Method Valid
- This compound , 95+%. CookeChem.
- Understanding ICH Q2(R2)
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 95+% , 4512-00-9 - CookeChem [cookechem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. phenomenex.com [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chromacademy.com [chromacademy.com]
- 15. Separation of as-Triazin-3-ol, 5,6-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromtech.net.au [chromtech.net.au]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. actascientific.com [actascientific.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. youtube.com [youtube.com]
- 23. scispace.com [scispace.com]
Application Notes & Protocols for the Development of Novel Anticancer Agents from 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Introduction: The Promise of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including significant potential in anticancer drug discovery.[1][2] These nitrogen-rich heterocyclic compounds have been successfully developed into approved cancer therapies, such as the s-triazine derivative altretamine for ovarian cancer, underscoring the clinical relevance of this chemical class.[3] The 5,6-diphenyl-1,2,4-triazin-3(2H)-one core, in particular, offers a versatile three-dimensional framework with multiple points for chemical modification. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have been shown to exert their antitumor effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[4][5] Notably, pathways such as the PI3K/Akt/mTOR cascade and various tyrosine kinases have been identified as key targets.[6][7]
This document serves as a comprehensive guide for researchers, providing detailed protocols and strategic insights for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from the this compound scaffold.
Section 1: Synthesis and Library Development
The foundational step in this drug discovery workflow is the chemical synthesis of the core scaffold and a library of its derivatives. The most common and efficient method for constructing the this compound ring is through the condensation of a 1,2-dicarbonyl compound (benzil) with thiosemicarbazide, followed by further modifications.[8]
Rationale for Derivatization: Creating a focused library of analogs is crucial for establishing a Structure-Activity Relationship (SAR). Modifications are typically explored at three key positions:
-
N-2 Position: Alkylation or arylation at this position can significantly impact the compound's steric and electronic properties, influencing target binding and cell permeability.
-
C-3 Position: The thiol group, resulting from synthesis with thiosemicarbazide, is a versatile handle for introducing a wide array of substituents via S-alkylation, allowing for exploration of different binding pockets in target proteins.[4]
-
5- and 6-Phenyl Rings: Introducing various substituents (e.g., halogens, methoxy, nitro groups) on these rings can modulate the compound's lipophilicity and electronic nature, which is critical for optimizing potency and pharmacokinetic profiles.[9]
Caption: General workflow for synthesis and derivatization.
Protocol 1.1: Synthesis of 5,6-diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-4(2H)-one
This protocol describes the foundational condensation reaction.
Materials:
-
Benzil
-
Thiosemicarbazide
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.
-
Add potassium carbonate (1.5 equivalents) to the mixture. The base catalyzes the condensation and cyclization.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of benzil), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Section 2: Primary In Vitro Screening for Anticancer Activity
Once a library of compounds is synthesized, the first biological evaluation is a primary screen to assess their general cytotoxicity against a panel of human cancer cell lines. This allows for the rapid identification of active compounds and provides initial insights into potential cancer type selectivity. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11]
Caption: Workflow for the MTT cell viability assay.
Protocol 2.1: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, PC-3 for prostate)[4][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend the cells in fresh medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for another 48 to 72 hours. The duration is critical to observe significant antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Data Presentation: Summarize the IC₅₀ values in a table for clear comparison of compound potency across different cell lines.
| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. PC-3 |
| Lead-01 | (e.g., 3-thio-benzyl) | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Lead-02 | (e.g., N2-methyl) | 15.8 ± 1.2 | 22.4 ± 1.9 | > 50 |
| 5-FU | (Positive Control) | 3.7 ± 0.3 | 5.5 ± 0.5 | 7.9 ± 0.6 |
Section 3: Elucidating the Mechanism of Action
Compounds that demonstrate potent cytotoxicity in primary screens ("hits") must be further investigated to understand their mechanism of action (MoA). For 1,2,4-triazine derivatives, common mechanisms include the induction of apoptosis and cell cycle arrest.[5][13]
Protocol 3.1: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of co-stained cells distinguishes between viable, early apoptotic, late apoptotic, and necrotic populations.[1]
Materials:
-
Cancer cell line of interest
-
Lead compounds identified from primary screening
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle method like Accutase or cell scraping, as trypsin can sometimes cleave surface proteins.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Protocol 3.2: Cell Cycle Analysis
Principle: Certain anticancer agents can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cell division. PI staining of DNA allows for the quantification of cells in each phase based on their DNA content.[13]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3.1.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will generate a histogram showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to identify any compound-induced cell cycle arrest.
Caption: Apoptotic pathways potentially activated by triazine derivatives.
Section 4: Target Identification and Validation
A critical step in drug development is identifying the specific molecular target(s) of a lead compound. For triazine derivatives, kinases are a major class of targets.[6] Western blotting is an indispensable technique to validate whether a compound affects a specific signaling pathway by measuring changes in protein expression and phosphorylation status.
Protocol 4.1: Western Blot Analysis for PI3K/Akt Pathway Modulation
Principle: This protocol determines if a lead compound inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation. Inhibition of this pathway would be observed as a decrease in the phosphorylation of key downstream proteins like Akt.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound as previously described. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total Akt and then for a loading control like β-actin. A decrease in the p-Akt/total-Akt ratio indicates pathway inhibition.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. The protocols and strategies outlined in this document provide a comprehensive framework for a rational drug discovery campaign, from initial synthesis and primary screening to detailed mechanistic elucidation and target validation. By systematically applying these methodologies, researchers can effectively identify and optimize lead compounds with significant therapeutic potential, contributing to the ongoing search for more effective cancer treatments.
References
- Dubey, P., Pathak, D. P., Ali, F., Chauhan, G., & Kalaiselvan, V. (2024). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Drug Discovery Technologies, 21(2), 1-16.
- Saeed, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(15), 4485. [Link]
- Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[6][12][14]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
- Khan, I., et al. (2021). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents.
- ResearchGate. (n.d.). Examples of various marketed anticancer drugs bearing 1,2,4-triazole and s-triazine scaffolds.
- Yurttas, L., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & Medicinal Chemistry, 22(22), 6313-6323. [Link]
- Wang, Z., et al. (2017). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. European Journal of Medicinal Chemistry, 138, 1119-1127. [Link]
- Request PDF. (n.d.). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers.
- Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]
- ResearchGate. (n.d.). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action.
- ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives...
- Kamal, A., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200267. [Link]
- Wang, X., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4991. [Link]
- Brown, D. G., et al. (2021). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(1), 634-652. [Link]
- Ghorab, M. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 466-476. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Protocol for the Synthesis of 1,3,4-Oxadiazole Derivatives of Triazinone
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of novel hybrid molecules incorporating both the 1,2,4-triazin-5-one and 1,3,4-oxadiazole heterocyclic rings. These scaffolds are of significant interest to medicinal chemists due to their wide range of reported pharmacological activities. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. The synthesis strategy involves the initial preparation of a key 4-amino-3-thioxo-1,2,4-triazin-5-one intermediate, followed by its conversion to a versatile carbohydrazide, and subsequent cyclization to yield the target 1,3,4-oxadiazole derivatives. This guide emphasizes the causality behind experimental choices, provides clear visual workflows, and includes troubleshooting advice to ensure successful synthesis.
Introduction: The Rationale for Triazinone-Oxadiazole Hybrids
In the field of medicinal chemistry, the strategic combination of different pharmacophores into a single molecular entity is a well-established approach for developing novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Both 1,2,4-triazine and 1,3,4-oxadiazole nuclei are considered "privileged structures" due to their prevalence in biologically active compounds.
-
1,2,4-Triazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The triazinone core, in particular, is a key component in various herbicides and pharmacologically active agents.[1]
-
1,3,4-Oxadiazole derivatives are also renowned for their diverse pharmacological profile, which includes antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] The oxadiazole ring is often used in drug design as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties.[4]
The synthesis of hybrid molecules containing both a triazinone and an oxadiazole ring aims to leverage the synergistic biological activities of these two important heterocyclic systems. This protocol details a reliable pathway to construct such molecules, starting from readily available precursors.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages. The overall workflow begins with the construction of the triazinone ring, followed by the formation of a crucial hydrazide intermediate, which then undergoes cyclization to form the 1,3,4-oxadiazole ring.
Figure 1: High-level workflow for the synthesis of 1,3,4-oxadiazole derivatives of triazinone.
Materials and Reagents
Proper reagent quality is critical for the success of this synthesis. Use analytical grade reagents without further purification unless specified.
| Reagent | CAS Number | Molecular Formula | Grade | Notes |
| Pyruvic Acid | 127-17-3 | C₃H₄O₃ | ≥98% | |
| Thiocarbohydrazide | 2203-57-8 | CH₆N₄S | ≥98% | |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | ≥99% | Lachrymator, handle in fume hood. |
| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | ≥99% | Dry before use. |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 80% solution | Toxic and corrosive. Handle with extreme care. |
| Carbon Disulfide | 75-15-0 | CS₂ | ≥99.9% | Highly flammable and toxic. |
| Potassium Hydroxide | 1310-58-3 | KOH | ≥85% | |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous | |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (conc.) | Corrosive. |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | ≥99% | Reacts violently with water. Corrosive. |
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials including hydrazine hydrate, carbon disulfide, and phosphorus oxychloride. All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1)
This initial step constructs the core triazinone ring system from commercially available starting materials. The reaction proceeds via condensation of pyruvic acid with thiocarbohydrazide.[5]
Procedure:
-
To a solution of pyruvic acid (8.8 g, 0.1 mol) in 50 mL of water, add thiocarbohydrazide (10.6 g, 0.1 mol).
-
Heat the reaction mixture under reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the title compound 1 as a solid.
-
Characterization: The product can be characterized by melting point and IR spectroscopy. Expect IR (KBr, cm⁻¹) peaks around 3300-3150 (NH/NH₂), 1680 (C=O), and 1250 (C=S).
Part B: Synthesis of 2-((4-Amino-6-methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)acetyl)hydrazide (Intermediate Hydrazide)
This stage involves S-alkylation of the thione group followed by hydrazinolysis of the resulting ester to form the crucial carbohydrazide intermediate.
Procedure:
-
S-alkylation: In a 250 mL round-bottom flask, dissolve compound 1 (0.05 mol) in 100 mL of anhydrous DMF.
-
Add anhydrous potassium carbonate (10.4 g, 0.075 mol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (6.1 g, 0.05 mol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water. The precipitated solid is the ethyl ester intermediate. Collect it by filtration, wash with water, and dry.
-
Hydrazinolysis: Suspend the crude ethyl ester (0.05 mol) in 100 mL of absolute ethanol.
-
Add hydrazine hydrate (80% solution, 6.3 mL, 0.1 mol) to the suspension.
-
Heat the mixture under reflux for 6-8 hours, during which the suspended solid should dissolve and a new precipitate may form.
-
Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the triazinone acetohydrazide.
Part C: Synthesis of 5-Mercapto-1,3,4-oxadiazole Derivative (Final Product)
This final stage is the key cyclization step. The carbohydrazide intermediate is reacted with carbon disulfide in a basic medium to form the 5-mercapto-1,3,4-oxadiazole ring. This is a widely used and reliable method for this transformation.[6][7]
Reaction Mechanism: The reaction proceeds via the initial formation of a dithiocarbazate salt from the reaction of the hydrazide with CS₂ and KOH. This intermediate then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable 1,3,4-oxadiazole ring.
Figure 2: Simplified mechanism for the cyclization of the carbohydrazide to a 5-mercapto-1,3,4-oxadiazole.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the triazinone acetohydrazide (0.01 mol) and potassium hydroxide (0.84 g, 0.015 mol) in 80 mL of absolute ethanol.
-
Cool the solution in an ice bath and add carbon disulfide (1.14 g, 0.015 mol) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 20-24 hours.[7]
-
Monitor the reaction by TLC (Eluent: Chloroform/Methanol 9:1).
-
After completion, cool the mixture and reduce the solvent volume to about one-third using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Acidify the solution to pH 3-4 using dilute hydrochloric acid.
-
The precipitated solid is the final product. Collect it by vacuum filtration, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 1,3,4-oxadiazole derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Expect the disappearance of the hydrazide NH/NH₂ protons and the appearance of a thiol (SH) proton signal (which may be broad or exchangeable with D₂O) in the ¹H NMR spectrum.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction. | Increase reflux time. Ensure reagents are of high purity. |
| Reaction stalls in Part B (S-alkylation) | DMF is not anhydrous; K₂CO₃ is not sufficiently basic or dry. | Use freshly opened anhydrous DMF. Dry K₂CO₃ in an oven at 120°C for 2 hours before use. |
| Incomplete cyclization in Part C | Insufficient reflux time; Reagents degraded. | Extend the reflux period to 30 hours. Use freshly opened carbon disulfide. |
| Product purification is difficult | Presence of unreacted starting material or side products. | Optimize TLC conditions to achieve better separation. Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of novel 1,3,4-oxadiazole derivatives bearing a 1,2,4-triazin-5-one moiety. The three-stage synthetic route is robust and utilizes common laboratory reagents. By following this guide, researchers can reliably produce these hybrid molecules for further investigation in drug discovery programs and other scientific applications. The principles of this synthesis, particularly the formation of the carbohydrazide and its subsequent cyclization, are broadly applicable to the creation of a diverse library of related compounds.
References
- Synthesis of a novel class of some 1,3,4-oxadiazole derivatives as antimicrobial agents. (n.d.). Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426500902919999]
- Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. (2024). World Scientific News. [URL: https://www.worldscientificnews.com/wp-content/uploads/2023/12/WSN-188-2024-118-132.pdf]
- Current Chemistry Letters. (2024). Growing Science. [URL: https://growingscience.com/ccl/Vol13/ccl_2024_58.pdf]
- Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [URL: https://www.scirp.
- Synthesis and Screening of New[1][2][8]Oxadiazole,[1][2][9]Triazole, and[1][2][9]Triazolo[4,3-b][1][2][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7823528/]
- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Reactions-of-the-hydrazide-2-with-carbon-disulfide-under-different-conditions_fig-img1_352741914]
- Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. (2012). Springer. [URL: https://link.springer.com/article/10.1007/s11696-012-0239-6]
- Process for the production of 1,2,4-triazin-5-one derivatives. (1979). Google Patents. [URL: https://patents.google.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [URL: https://www.preprints.org/manuscript/202407.1901/v1]
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4495475/]
- First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7864]
- Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO) - C(Methyl) Bond Cleavage of Methyl Ketones. (2015). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26035171/]
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/]
- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). ResearchGate. [URL: https://www.researchgate.
- Reaction of compound 1 with carbon disulfide. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-compound-1-with-carbon-disulfide_fig-img1_378418080]
- The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. (1953). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01119a069]
- Synthesis of Some New 1,2,4-Triazine and 1,2,5-Oxadiazine Derivatives with Antimicrobial Activity. (2019). ResearchGate. [URL: https://www.researchgate.
- 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/134-oxadiazoles.shtm]
- Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (n.d.). ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Halogenated Triazine Intermediates
Introduction: The Strategic Union of Triazine Scaffolds and Suzuki Coupling
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The ability to selectively functionalize the triazine ring is paramount for the development of novel therapeutic agents with fine-tuned pharmacological profiles.[4][5] Among the modern synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[6][7] This palladium-catalyzed reaction offers a mild and efficient route to couple halogenated triazines with a diverse range of organoboron reagents, enabling the synthesis of complex molecular architectures.[8]
This comprehensive guide provides an in-depth exploration of the Suzuki cross-coupling reaction as applied to halogenated triazine intermediates. We will delve into the mechanistic underpinnings of this transformation, dissect the critical reaction parameters, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with the necessary knowledge to successfully design, execute, and troubleshoot these essential synthetic transformations.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these fundamental steps is crucial for optimizing reaction conditions and overcoming potential challenges.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the halogenated triazine. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halogenated triazine in this step generally follows the trend I > Br > Cl.[10][11]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium center.[12] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed C-C bond from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with a halogenated triazine.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki cross-coupling reaction with a halogenated triazine hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendations and Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand.[13] | The choice of catalyst influences the rate of oxidative addition and the overall efficiency of the reaction. For less reactive chloro-triazines, more active catalyst systems are often required.[14] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[15] | Ligands stabilize the palladium catalyst, prevent catalyst deactivation, and promote the desired catalytic steps. Bulky ligands can be particularly effective for challenging substrates.[16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄.[17][18] | The base is crucial for activating the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.[12] |
| Solvent | Dioxane, THF, DMF, Toluene, often with the addition of water.[10][19] | The solvent system must be capable of dissolving the reactants and the catalyst. The presence of water can be beneficial for the transmetalation step.[20] |
| Boronic Acid/Ester | Phenylboronic acids, heteroarylboronic acids, alkylboronic acids (or their esters).[21] | The choice of organoboron reagent determines the group to be coupled to the triazine ring. Boronic esters can offer improved stability and handling.[22] |
Navigating the Challenges with Halogenated Triazines
While the Suzuki coupling is a robust reaction, the use of halogenated triazines as substrates can present specific challenges:
-
Catalyst Poisoning: The nitrogen atoms in the triazine ring can coordinate to the palladium catalyst, leading to deactivation.[14][23] The use of bulky, electron-rich ligands can help mitigate this issue by sterically shielding the palladium center.[15]
-
Protodeboronation: This is a common side reaction where the boronic acid is protonated and decomposes before it can participate in the transmetalation step.[15] Careful selection of the base and reaction conditions can minimize this undesired pathway.
-
Site Selectivity: In cases of di- or tri-halogenated triazines, achieving site-selective coupling can be a challenge. The inherent electronic properties of the triazine ring and the steric environment around the halogen atoms can influence the regioselectivity of the reaction.[24][25]
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki cross-coupling of a mono-halogenated 1,3,5-triazine with an arylboronic acid.
Materials:
-
Halogenated 1,3,5-triazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated 1,3,5-triazine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized triazine.
Caption: A generalized experimental workflow for the Suzuki cross-coupling of halogenated triazines.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently active base | Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Inappropriate base | Use a non-nucleophilic base or a weaker base. | |
| Formation of homocoupled byproducts | Presence of oxygen | Thoroughly degas the solvents and maintain a strict inert atmosphere. |
| Catalyst decomposition | Use a more robust ligand to stabilize the catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of halogenated triazine intermediates. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid reagents make it a highly attractive method for the synthesis of novel triazine-based compounds in the context of drug discovery and development.[26][27] By understanding the underlying mechanism, carefully optimizing reaction parameters, and being aware of the potential challenges, researchers can effectively leverage this powerful transformation to accelerate their synthetic endeavors.
References
- Dalvadi, J. P., Patel, P. K., & Chikhalia, K. H. (2013). Convenient synthesis of s-triazine based urea derivatives via a palladium catalyzed C–N coupling reaction. RSC Advances, 3(18), 6357-6364. [Link]
- Dalvadi, J. P., Patel, P. K., & Chikhalia, K. H. (2013). Convenient synthesis of s-triazine based urea derivatives via a palladium catalyzed C–N coupling reaction. Request PDF. [Link]
- Suzuki reaction. In Wikipedia. [Link]
- Shafeeque, M., Yahya, S., Choudhary, A., Vats, N., Haider, K., Salahuddin, & Yar, M. S. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6). [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Kumar, R., & Sharma, P. K. (2022).
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
- Martins, F., de la Torre, B. G., & Albericio, F. (2021).
- Spivey, A. C., Gripton, C. J., & Hannah, J. P. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4655-4669. [Link]
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(36), 12541–12548. [Link]
- Shafeeque, M., Yahya, S., Choudhary, A., Vats, N., Haider, K., Salahuddin, & Yar, M. S. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications.
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Functionalized 1,3,5-triazine-derivatives as promising anticancer agents: synthesis and cytotoxic activity in vitro. Request PDF. [Link]
- Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. MDPI. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(36), 12541–12548. [Link]
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Palladium-catalyzed C-C, C-N and C-O bond form
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
- Singh, Y., & Singh, P. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
- 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Suzuki–Miyaura (hetero-)
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
- (PDF) Suzuki Cross Coupling Reaction-A Review.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Recrystallization procedure for purifying 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Application Note & Protocol
Topic: High-Purity Recovery of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one via Optimized Recrystallization
Abstract
This document provides a comprehensive, field-tested protocol for the purification of this compound via recrystallization. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development to achieve high purity (>99%) of the target compound, suitable for subsequent analytical or synthetic applications. We delve into the mechanistic principles of solvent selection, the rationale behind each step of the protocol, and methods for validating the final purity.
Introduction: The Rationale for Recrystallization
This compound is a heterocyclic scaffold of interest in medicinal chemistry. Its synthesis, typically a cyclocondensation reaction between benzil and semicarbazide, can yield a crude product containing unreacted starting materials, side-products, or isomers. For downstream applications, achieving high purity is paramount.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[3] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[1][2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure, while impurities remain dissolved in the solvent (mother liquor).[3]
This guide provides a detailed protocol using ethanol, a solvent identified as highly effective for this class of triazine compounds.[4][5]
Materials & Equipment
-
Reagents:
-
Crude this compound
-
Ethanol (Reagent Grade or higher)
-
Deionized Water (for ice bath)
-
Activated Charcoal (optional, for colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Glass funnel (stemless or short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Spatulas and weighing balance
-
Ice bath container
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, incorporating purity assessment checkpoints to confirm the success of the purification.
Initial Purity Assessment (Pre-Recrystallization)
Before beginning, it is crucial to characterize the crude material. This baseline data validates the necessity and effectiveness of the purification.
-
Melting Point Analysis: Determine the melting point range of the crude solid. An impure compound typically exhibits a broad and depressed melting point range compared to the literature value for the pure substance (224-225°C).[6]
-
Thin-Layer Chromatography (TLC): Analyze the crude product by TLC to visualize the number of components.
Step-by-Step Recrystallization Procedure
The following workflow is based on a 1.0 g sample of crude material. Quantities should be scaled accordingly.
Step 1: Solvent Selection & Dissolution The choice of solvent is the most critical parameter in recrystallization.[7] Ethanol is recommended based on its proven efficacy for analogous structures.[4][5] It effectively dissolves the triazinone at elevated temperatures while having low solubility at temperatures near 0°C.
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 15 mL of ethanol. Begin stirring and gently heat the mixture on a hot plate.
-
Bring the solvent to a gentle boil. Add more ethanol in small (~1-2 mL) portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[2] Adding excess solvent will reduce the final yield.
Step 2: Decolorization (Optional) If the hot solution is colored, it may indicate the presence of high molecular weight, colored impurities.
-
Remove the flask from the heat source.
-
Allow the solution to cool slightly for 30-60 seconds.
-
Add a micro-spatula tip of activated charcoal to the solution.
-
Reheat the mixture to boiling for 2-3 minutes. The charcoal will adsorb the colored impurities.
Step 3: Hot Gravity Filtration This step is essential to remove insoluble impurities, such as dust, or the activated charcoal if it was used.
-
Place a second, clean 50 mL Erlenmeyer flask on the hot plate and add ~5 mL of ethanol. Heat the solvent to boiling to create a vapor-saturated atmosphere inside the flask. This prevents premature crystallization in the funnel.
-
Place a stemless or short-stemmed glass funnel with fluted filter paper into the neck of the flask.
-
Carefully and quickly pour the hot, saturated solution through the fluted filter paper.
-
Rinse the original flask with a small amount (~1-2 mL) of hot ethanol and pass it through the filter to recover any residual product.
Step 4: Crystallization via Slow Cooling The rate of cooling directly impacts crystal size and purity. Slow cooling is imperative for the formation of large, well-ordered crystals, which effectively exclude impurities from their lattice.[2]
-
Remove the flask containing the clear filtrate from the hot plate.
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should become evident.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold solution.
Step 5: Crystal Collection & Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all holes.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel plate.
-
Turn on the vacuum source and pour the crystallized mixture into the center of the funnel.
-
Wash the crystals with a small portion (2-3 mL) of ice-cold ethanol to rinse away any adhering mother liquor containing dissolved impurities. Using cold solvent is critical to avoid redissolving the purified product.
-
Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.
Step 6: Drying the Final Product
-
Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.
-
Dry the product in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.
Final Purity Assessment (Post-Recrystallization)
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery.
-
Melting Point Analysis: Determine the melting point of the purified crystals. A successful purification should result in a sharp melting point range that is close to the literature value (224-225°C).[6]
-
TLC Analysis: Co-spot the crude material and the final product on a TLC plate to visually confirm the removal of impurities.
Data Summary & Expected Results
The following table outlines the expected parameters for this protocol.
| Parameter | Value / Range | Rationale & Key Insight |
| Crude Compound Mass | 1.0 g (Example) | Starting quantity for this protocol. |
| Recrystallization Solvent | Ethanol | Excellent temperature coefficient for solubility of many triazines.[4][5] |
| Solvent Volume (Hot) | ~15-25 mL | The minimum volume required to fully dissolve the solute at boiling is critical for maximizing yield.[1] |
| Cooling Temperature | 0-5 °C (Ice Bath) | Maximizes precipitation by significantly decreasing the solute's solubility. |
| Expected Yield | >85% | A well-executed recrystallization should have high recovery. Lower yields may indicate using too much solvent. |
| Melting Point (Crude) | Depressed & Broad | Example: 215-220°C |
| Melting Point (Pure) | Sharp & Elevated | Example: 223-225°C. A sharp range indicates high purity.[6] |
Visual Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site. 3. Add a single "seed" crystal from the crude material. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Consider a lower-boiling point solvent or a two-solvent system. |
| Low recovery/yield. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with room-temperature or warm solvent. | 1. Use the absolute minimum amount of hot solvent required for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Always wash crystals with ice-cold solvent. |
References
- University of California, Los Angeles (UCLA) Chemistry Department.
- Royal Society of Chemistry.
- Wired Chemist.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 20601, this compound. [Link]
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
- Connect Journals. CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. [Link]
- Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). [Link]
- National Center for Biotechnology Information (PMC). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. [Link]
- University of Southampton ePrints. 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)
- ResearchGate.
- Amerigo Scientific. 5,6-Diphenyl-1,2,4-triazin-3-amine. [Link]
Sources
Application Notes & Protocols: 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PPDT) as a Pre-column Derivatizing Reagent for Ultrasensitive Determination of Iron(II)
For: Researchers, scientists, and drug development professionals
Introduction: The Power of Derivatization in Analytical Chemistry
In modern analytical science, particularly within environmental monitoring, clinical diagnostics, and pharmaceutical quality control, the sensitive and selective quantification of target analytes is paramount. Often, analytes of interest lack the intrinsic physicochemical properties necessary for direct detection by common analytical instrumentation, such as high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detectors. Chemical derivatization is a powerful strategy employed to overcome these limitations.[1][2][3] By chemically modifying the analyte, we can introduce a chromophoric or fluorophoric tag, enhancing its detectability and improving chromatographic separation.[3] This guide focuses on the application of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, commonly known as PPDT, as a highly effective pre-column derivatizing reagent for the determination of trace levels of iron(II) (Fe(II)).
PPDT is a ferroin-type chromogen, characterized by the bidentate chelate functional group =N–C=C–N=.[4] This structural motif allows PPDT to form a stable and intensely colored complex with Fe(II), making it an excellent candidate for spectrophotometric and chromatographic analyses.[4][5][6] The resulting Fe(II)-PPDT chelate exhibits a distinct magenta color, which can be readily detected with high sensitivity.[5][6][7] This application note provides a comprehensive overview of the principles, protocols, and best practices for utilizing PPDT in the quantitative analysis of Fe(II).
Principle of PPDT Derivatization for Fe(II) Analysis
The derivatization of Fe(II) with PPDT is based on a chelation reaction. In an acidic buffer medium (pH 4.65), PPDT reacts with Fe(II) to form a stable, magenta-colored Fe(II)-PPDT complex.[5][6][7] The reaction is facilitated by the presence of a surfactant, such as sodium dodecyl sulfate (SDS), which helps to solubilize the sparingly water-soluble PPDT and its metal chelate.[4] The stoichiometry of the reaction involves the coordination of the Fe(II) ion with the nitrogen atoms of the pyridyl and triazine rings of the PPDT molecule.[4]
This pre-column derivatization step converts the non-absorbing Fe(II) ion into a strongly absorbing complex, allowing for its separation and quantification by reverse-phase HPLC with UV-Vis detection.[5][6] The excellent separation efficiency of HPLC allows the Fe(II)-PPDT complex to be resolved from the excess unreacted PPDT and other matrix components, leading to a highly selective and sensitive analytical method.[6]
Reaction Mechanism
The chelation of Fe(II) by PPDT is a rapid and efficient process. The bidentate nature of the PPDT ligand, involving the nitrogen atoms of the pyridine and triazine rings, leads to the formation of a stable five-membered ring with the Fe(II) ion.
Caption: Chelation of Fe(II) with PPDT to form a colored complex.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical column: Agilent Shim-pack ODS column (Eclipse XDB-C8, 4.6 x 150 mm) or equivalent.[5][6]
-
pH meter
-
Vortex mixer
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Reagents and Solutions
-
PPDT Solution (5 x 10⁻³ mol L⁻¹): Dissolve an appropriate amount of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (≥99% purity, Sigma-Aldrich) in ethanol.[4][11]
-
Fe(II) Standard Stock Solution (1000 mg L⁻¹): Prepare by dissolving ferrous ammonium sulfate hexahydrate in deionized water acidified to pH 2 with HCl.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution in deionized water.
-
Acetic Acid-Sodium Acetate Buffer (pH 4.65): Prepare a 0.02 mol L⁻¹ buffer solution and adjust the pH to 4.65.
-
Sodium Dodecyl Sulfate (SDS) Solution (10% w/v): Dissolve 10 g of SDS in 100 mL of deionized water.
-
Mobile Phase: Acetonitrile and 0.02 mol L⁻¹ acetic acid-sodium acetate buffer (pH 4.65) containing 0.02% SDS and 60 x 10⁻³ mol L⁻¹ NaClO₄. The exact ratio of acetonitrile to buffer should be optimized for the specific column and system, but a good starting point is a 60:40 (v/v) ratio of acetonitrile to the aqueous buffer component.[4][6]
-
HPLC Grade Acetonitrile and Water
Pre-column Derivatization Protocol
-
Sample Preparation:
-
For aqueous samples like lake water, filter through a 0.45 µm syringe filter to remove particulate matter.
-
For other sample matrices, appropriate extraction and clean-up procedures may be necessary to isolate the Fe(II).
-
-
Derivatization Reaction:
-
In a clean vial, mix the following in order:
-
1.0 mL of the sample or standard solution
-
1.0 mL of the acetic acid-sodium acetate buffer (pH 4.65)
-
0.5 mL of the SDS solution
-
0.5 mL of the PPDT solution
-
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 15 minutes for the magenta color to fully develop.
-
-
Injection:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
-
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | Agilent Shim-pack ODS (Eclipse XDB-C8, 4.6 x 150 mm)[5][6] |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.02 mol L⁻¹ acetic acid-sodium acetate buffer (pH 4.65, containing 0.02% SDS and 60 x 10⁻³ mol L⁻¹ NaClO₄)[6] |
| Flow Rate | 1.0 mL min⁻¹[5][6] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 555 nm (for the Fe(II)-PPDT complex)[4] |
| Injection Volume | 20 µL |
Experimental Workflow Diagram
Caption: Overall workflow for Fe(II) determination using PPDT derivatization.
Data Analysis and Performance
Calibration and Quantification
A calibration curve should be constructed by preparing a series of Fe(II) standards of known concentrations and subjecting them to the same derivatization and HPLC analysis procedure as the samples. Plot the peak area of the Fe(II)-PPDT complex against the corresponding concentration of Fe(II). The concentration of Fe(II) in the unknown samples can then be determined from the calibration curve using linear regression.
Method Performance Characteristics
The use of PPDT as a pre-column derivatizing reagent for Fe(II) offers excellent analytical performance.
| Parameter | Typical Value | Reference |
| Detection Limit (S/N = 3) | 0.35 ng mL⁻¹ | [5][6] |
| Linear Range | Typically up to several hundred ng mL⁻¹ | N/A |
| Precision (RSD) | < 5% | N/A |
| Recovery | 95-105% in spiked samples | N/A |
Note: The linear range, precision, and recovery should be determined during method validation in the specific sample matrix of interest.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peak for Fe(II)-PPDT complex | Incorrect pH of the reaction mixture. | Ensure the buffer is at pH 4.65. |
| Degradation of Fe(II) to Fe(III). | Prepare Fe(II) standards fresh and in acidified water. | |
| Insufficient reaction time. | Allow the derivatization reaction to proceed for at least 15 minutes. | |
| Broad or tailing peaks | Column contamination. | Flush the column with a strong solvent like methanol or isopropanol. |
| Inappropriate mobile phase composition. | Optimize the acetonitrile/buffer ratio. | |
| Variable peak areas | Inconsistent injection volume. | Ensure the autosampler is functioning correctly. |
| Incomplete derivatization. | Ensure all reagents are added in the correct proportions and mixed thoroughly. |
Conclusion and Future Perspectives
3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine has been demonstrated to be a highly effective pre-column derivatizing reagent for the sensitive and selective determination of Fe(II) by HPLC. The methodology is robust, reproducible, and applicable to the analysis of trace levels of Fe(II) in various sample matrices, such as environmental waters.[5][6] The straightforward derivatization procedure and the stability of the resulting complex make this a valuable tool for analytical laboratories.
While the primary application of PPDT as a derivatizing reagent has been for Fe(II), its strong chelating properties suggest potential for the derivatization of other metal ions that form stable complexes with ferroin-type ligands. Further research could explore the utility of PPDT for the simultaneous determination of multiple metal ions by optimizing the chromatographic conditions to separate their respective PPDT complexes.
References
- The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II)
- 5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II)
- 5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II)
- The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples.
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Sigma-Aldrich.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- In-Needle Pre-Column Derivatization for Amino Acid Quantific
- Derivatization Methods in GC and GC/MS. IntechOpen.
- Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Wiley Analytical Science.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research.
- Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
Sources
- 1. weber.hu [weber.hu]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. journalajacr.com [journalajacr.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. 3-(2-ピリジル)-5,6-ジフェニル-1,2,4-トリアジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Triazinone Derivatives
Introduction: The Role of Cyclooxygenase in Inflammation and the Promise of Triazinone Derivatives
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1][2] It is responsible for converting arachidonic acid into prostanoids, which are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever.[3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and plays a vital role in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[6][7] In contrast, the expression of COX-2 is typically low in normal tissues but is significantly upregulated by inflammatory stimuli like cytokines and endotoxins.[3][6] This inducible nature makes COX-2 the primary target for anti-inflammatory therapies.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[5] Traditional NSAIDs, such as indomethacin, are non-selective and inhibit both COX-1 and COX-2.[6][8] The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal issues.[6][9] This has driven the development of selective COX-2 inhibitors, like celecoxib, which offer a better safety profile.[10][11]
Triazinone derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties, with some showing structural analogies to known COX-2 inhibitors like celecoxib.[12][13] A new series of oxazolone and triazinone derivatives have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2 enzymes, with some compounds showing potent and selective COX-2 inhibition.[14] Therefore, a robust and reliable in vitro assay to determine the inhibitory potency (IC50) and selectivity of these novel triazinone derivatives is crucial for their pharmacological characterization and further development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an in vitro COX inhibition assay for triazinone derivatives. We will delve into the scientific principles, provide detailed step-by-step protocols for both colorimetric and fluorometric assays, and offer insights into data analysis and interpretation.
Scientific Principle of the COX Inhibition Assay
The in vitro COX inhibition assay is designed to quantify the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2. The assay typically measures the peroxidase component of the COX enzyme.[15] The overall enzymatic reaction catalyzed by COX is a two-step process:
-
Cyclooxygenase Activity: Arachidonic acid is converted to Prostaglandin G2 (PGG2).[16][17]
-
Peroxidase Activity: PGG2 is then reduced to Prostaglandin H2 (PGH2).[3][18]
The inhibition of either of these activities will lead to a decrease in the final product. Commercially available assay kits provide a convenient and standardized method for measuring COX inhibition. These kits typically utilize one of two main detection methods:
-
Colorimetric Assay: This method measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be measured spectrophotometrically at around 590 nm.[15][19] The intensity of the color is proportional to the COX activity.
-
Fluorometric Assay: This assay is based on the detection of the intermediate product, PGG2.[7][20] A probe is used that reacts with PGG2 to produce a highly fluorescent product. The fluorescence intensity, measured at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm), is directly proportional to the amount of PGG2 produced and thus to the COX activity.[21][22]
By measuring the enzyme activity in the presence of varying concentrations of the triazinone derivative, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.[23][24]
Visualizing the Pathway and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams have been created.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: General workflow for the in vitro COX inhibition assay.
Materials and Reagents
-
Enzymes:
-
Ovine or Human COX-1
-
Human Recombinant COX-2
-
-
Substrate:
-
Arachidonic Acid
-
-
Cofactors:
-
Heme or other required cofactors (as per kit instructions)
-
-
Detection Reagents:
-
For Colorimetric Assay: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
For Fluorometric Assay: A suitable fluorescent probe
-
-
Buffers:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
-
Test Compounds:
-
Triazinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
-
Positive Controls:
-
Equipment:
-
Microplate reader capable of measuring absorbance or fluorescence
-
96-well plates (clear for colorimetric, black or white for fluorometric)
-
Pipettes and multichannel pipettor
-
Incubator or water bath set to the recommended temperature (e.g., 25°C or 37°C)
-
Note: It is highly recommended to use a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) as they provide optimized reagents and detailed protocols.[7][15][21]
Experimental Protocols
The following are generalized protocols. Always refer to the specific instructions provided with your assay kit.
Protocol 1: Colorimetric COX Inhibition Assay
This protocol is based on the measurement of the peroxidase activity of COX.[18]
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This includes diluting buffers, preparing the heme cofactor solution, and reconstituting the enzymes and arachidonic acid.
-
Test Compound Preparation: Prepare a series of dilutions of the triazinone derivatives in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Plate Setup: In a 96-well plate, set up the following wells in duplicate or triplicate:
-
Background Wells: Contain all reagents except the enzyme.
-
100% Initial Activity (Enzyme Control) Wells: Contain all reagents and the solvent used for the test compounds.
-
Inhibitor Wells: Contain all reagents and the various dilutions of the triazinone derivatives.
-
Positive Control Wells: Contain all reagents and the positive controls (indomethacin and celecoxib) at appropriate concentrations.
-
-
Assay Procedure: a. To each well, add the assay buffer, heme/cofactor solution, and either the enzyme (for activity and inhibitor wells) or buffer (for background wells). b. Add the test compound, positive control, or solvent to the appropriate wells. c. Pre-incubate the plate for a specified time (e.g., 5-10 minutes) at the recommended temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid to all wells. e. Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
Protocol 2: Fluorometric COX Inhibition Assay
This protocol is based on the detection of PGG2.[20]
-
Reagent Preparation: Prepare all reagents as per the kit's instructions, including the COX assay buffer, COX probe, COX cofactor, and solutions of arachidonic acid and enzymes.
-
Test Compound Preparation: Prepare serial dilutions of the triazinone derivatives as described in the colorimetric protocol.
-
Plate Setup: Set up the 96-well plate as described for the colorimetric assay.
-
Assay Procedure: a. Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor. b. Add the reaction mix to all wells. c. Add the enzyme (COX-1 or COX-2) to the appropriate wells. d. Add the test compound, positive control, or solvent to the designated wells. e. Pre-incubate the plate for a specified time at the recommended temperature. f. Initiate the reaction by adding the arachidonic acid solution to all wells. g. Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[21]
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔAbsorbance/ΔTime or ΔFluorescence/ΔTime).
-
Calculate Percentage Inhibition: The percentage inhibition for each concentration of the triazinone derivative is calculated using the following formula:[25]
% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Determine the IC50 Value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[24] To determine the IC50 value, plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC50.[23][26]
-
Determine Selectivity Index (SI): The selectivity of the triazinone derivative for COX-2 over COX-1 is determined by calculating the Selectivity Index (SI):[27]
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Data Presentation
The results should be summarized in a clear and concise table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Triazinone Derivative 1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Triazinone Derivative 2 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Indomethacin (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |
| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following points are critical:
-
Inclusion of Controls: Always include both a non-selective (Indomethacin) and a selective (Celecoxib) COX inhibitor as positive controls. This validates that the assay is performing as expected and provides a benchmark for comparing the potency and selectivity of the test compounds.
-
Solvent Control: A solvent control is essential to ensure that the solvent used to dissolve the triazinone derivatives does not interfere with the assay.
-
Linear Range of the Assay: Ensure that the measurements are taken within the linear range of the assay. This can be verified by running a standard curve with the enzyme.
-
Reproducibility: All experiments should be performed in at least duplicate, and preferably triplicate, to ensure the reproducibility of the results.
By adhering to these principles, the in vitro COX inhibition assay becomes a self-validating system, providing trustworthy and authoritative data on the pharmacological profile of novel triazinone derivatives.
References
- Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit.
- ChemEurope.com. (n.d.). Cyclooxygenase.
- Sanna, M., Meleddu, R., Distinto, S., Cottiglia, F., Deplano, A., Sechi, M., ... & Alcaro, S. (2013). Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. Archiv der Pharmazie, 346(11), 799-809.
- Lavernia, C. J., Contreras, J. S., & Villa, J. M. (2009). Celecoxib versus indomethacin in the prevention of heterotopic ossification after total hip arthroplasty. The Journal of arthroplasty, 24(6 Suppl), 111-114.
- edX. (n.d.). IC50 Determination.
- Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual review of pharmacology and toxicology, 38, 97-120.
- Biocompare. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical.
- Power. (n.d.). Indocin vs Celebrex.
- GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145-182.
- Wikipedia. (n.d.). Cyclooxygenase.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
- ResearchGate. (n.d.). The action of COX on arachidonic acid and assays that have measured reaction pathways and their products.
- Wikipedia. (n.d.). IC50.
- GoodRx. (n.d.). Indocin vs. Celebrex for Rheumatoid Arthritis and Osteoarthritis.
- ResearchGate. (2025, August 5). Design & Synthesis of novel Oxazolone & triazinone derivatives and their biological evaluation as COX-2 inhibitors.
- YouTube. (2021, January 12). measuring enzyme inhibition by drugs.
- Whittle, B. J., & Varga, C. (2001). Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat. Gut, 48(5), 643-648.
- Pediaditakis, I., Kounatidis, I., Sam-Soon, P., & Zoidis, E. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PloS one, 11(3), e0151625.
- Ballo, A., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42.
- ResearchGate. (n.d.). COX enzyme assay – conversion of arachidonic acid to prostaglandin F2α (adapted from[31]).
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
- Tallman, K. A., & Marnett, L. J. (2011). Cyclooxygenase-2 mediated oxidation of 2-arachidonoyl-lysophospholipids identifies unknown lipid signaling pathways. Journal of lipid research, 52(12), 2137-2146.
- ResearchGate. (n.d.). Superimposition of COX-1 (green) and COX-2 (gray) active sites and....
- Olas, B., Kontek, B., & Szczesna, M. (2017). Flavonolignans inhibit the arachidonic acid pathway in blood platelets. PloS one, 12(8), e0183210.
- Selinsky, B. S., Gupta, K., & Sharkey, C. T. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. Biochemistry, 48(30), 7114-7123.
- ResearchGate. (n.d.). Triazine containing drugs as selective COX-2 inhibitor, adenosine A2A....
- BioVision. (2020, May). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric).
- Bertin Bioreagent. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
Sources
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclooxygenase [chemeurope.com]
- 4. goodrx.com [goodrx.com]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. goodrx.com [goodrx.com]
- 9. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib versus indomethacin in the prevention of heterotopic ossification after total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indocin vs Celebrex | Power [withpower.com]
- 12. Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonolignans inhibit the arachidonic acid pathway in blood platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 20. biopioneer.com.tw [biopioneer.com.tw]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 23. courses.edx.org [courses.edx.org]
- 24. IC50 - Wikipedia [en.wikipedia.org]
- 25. academicjournals.org [academicjournals.org]
- 26. m.youtube.com [m.youtube.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. This heterocyclic compound is a pivotal scaffold in medicinal chemistry, notably for developing derivatives with anti-inflammatory properties, such as COX-2 inhibitors.[1][2] The most prevalent and accessible synthetic route is the condensation of benzil with semicarbazide hydrochloride.[1] While straightforward in principle, this reaction can present challenges related to yield and purity.
This guide provides field-proven insights and troubleshooting protocols designed for researchers and drug development professionals. We will delve into the causality behind experimental choices to empower you to not only follow protocols but also to diagnose and resolve issues as they arise in your laboratory.
Core Synthesis Protocol: Condensation of Benzil and Semicarbazide
This section details the foundational laboratory-scale synthesis of this compound.
Materials
-
Benzil (C₁₄H₁₀O₂)
-
Semicarbazide hydrochloride (CH₆ClN₃O)
-
Anhydrous Sodium Acetate (C₂H₃NaO₂)
-
Ethanol (95% or absolute)
-
Deionized Water
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (0.01 mol, 2.10 g), semicarbazide hydrochloride (0.01 mol, 1.12 g), and anhydrous sodium acetate (0.02 mol, 1.64 g).[1]
-
Scientist's Note: Sodium acetate serves as a base to neutralize the hydrochloride salt of semicarbazide, liberating the free base in situ to act as the nucleophile. Using a two-fold molar excess ensures the complete neutralization and provides a slightly basic medium conducive to the condensation reaction.
-
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask. Swirl gently to ensure the reagents are well-mixed.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.[1]
-
Scientist's Note: The elevated temperature is necessary to overcome the activation energy for both the initial semicarbazone formation and the subsequent intramolecular cyclization and dehydration steps.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material (benzil) and the reaction mixture at regular intervals. A suitable eluent system is a 1:1 mixture of hexane and ethyl acetate. The reaction is considered complete when the benzil spot has disappeared.
-
Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.[1]
-
Scientist's Note: The product is poorly soluble in water. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out of the solution, leaving more soluble impurities and unreacted starting materials in the aqueous ethanol phase.
-
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water (3 x 30 mL) to remove any residual sodium acetate and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification: The crude product should be purified by recrystallization from ethanol to yield the final product as a crystalline solid.[1]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My yield is consistently low (<50%). What are the primary causes and how can I fix this?
A1: Low yield is the most common issue. Let's break down the potential causes systematically.
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion. The standard 4-6 hour reflux is a guideline, but variations in reagent purity or heating efficiency can affect the required time.
-
Solution: Monitor the reaction closely using TLC. If the benzil starting material is still present after 6 hours, extend the reflux time, checking every 1-2 hours until it is consumed.
-
-
Reagent Quality and Stoichiometry:
-
Cause: The purity of your starting materials is critical. Semicarbazide hydrochloride can degrade over time. Anhydrous sodium acetate can absorb moisture, reducing its effectiveness as a base.
-
Solution: Use freshly opened or properly stored reagents. Ensure the sodium acetate is truly anhydrous by drying it in an oven before use. Verify the molar equivalents are correct; an insufficient amount of base will prevent the reaction from proceeding efficiently.
-
-
Loss During Workup:
-
Cause: Significant product loss can occur during the precipitation and filtration steps. If the precipitation water is not sufficiently cold, or if too little is used, some product may remain dissolved.
-
Solution: Ensure the water used for precipitation is ice-cold (~0-4°C). Use a generous volume of water (at least 4-5 times the volume of the reaction mixture). When washing the filtered product, use minimal amounts of ice-cold water to avoid redissolving the precipitate.
-
-
Loss During Purification:
-
Cause: Using an excessive amount of hot solvent during recrystallization is a frequent source of yield loss.
-
Solution: During recrystallization, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution. After dissolving, allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[3]
-
Q2: My TLC plate shows multiple spots after the reaction, indicating side products. What are these and how can I prevent them?
A2: Side product formation often points to issues with reaction conditions or starting material purity.
-
Possible Side Product: Formation of benzil monosemicarbazone or disemicarbazone without subsequent cyclization.
-
Cause: This occurs if the cyclization/dehydration step is inefficient. This can be due to insufficient heating or the presence of excess water in the reaction mixture.
-
Solution: Ensure your reflux temperature is consistent and the reaction is genuinely refluxing. Use anhydrous ethanol as the solvent if water is suspected to be an issue. While sodium acetate is the base, some protocols for similar triazine syntheses use a catalytic amount of acid (like acetic acid) to promote the final dehydration step, though this should be approached with caution as it can also promote side reactions.[4][5]
-
-
Prevention Strategy: The cleanest reactions result from high-purity starting materials and controlled conditions. Before scaling up, run a small-scale reaction and analyze the crude product by ¹H-NMR to identify the nature of the impurities, which can provide clues to the side reactions occurring.
Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" happens when the solute is insoluble in the solvent at a temperature above the solute's melting point. The presence of impurities can also suppress the melting point and inhibit crystallization.
-
Immediate Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent. If using ethanol, adding a small volume of a more polar solvent like water can sometimes help. Conversely, if the oil is due to polar impurities, adding a slightly less polar solvent might be effective.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites for crystallization.
-
Scratch the inside of the flask at the liquid-air interface with a glass rod to create a rough surface that can initiate crystallization.[3]
-
-
Pre-emptive Solution: If oiling out is persistent, the crude product is likely too impure for direct recrystallization. Purify the crude material first using column chromatography (silica gel with a hexane/ethyl acetate gradient) to remove the bulk of the impurities. The resulting cleaner product should recrystallize much more effectively.
Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of sodium acetate? A: Yes, other non-nucleophilic bases can be used. For instance, sodium carbonate or potassium carbonate could work. Triethylamine is also an option, though it can complicate the workup. Sodium acetate is preferred because it is inexpensive, easy to handle, and its byproduct (acetic acid, after protonation) and any excess base are easily removed with a water wash.[1]
Q: Is it necessary to use anhydrous ethanol? A: While 95% ethanol is commonly used and generally effective, using anhydrous ethanol can improve yields in cases where the final dehydration step of the cyclization is sluggish.[1] Water is a product of the reaction, so by Le Châtelier's principle, reducing its initial concentration can help drive the reaction forward.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required for full characterization:
-
Melting Point: Compare the experimental melting point to the literature value. A sharp melting point close to the reported value is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (249.27 g/mol ).[1][6]
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=O and N-H bonds.
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following table provides a summary based on established chemical principles for this type of condensation.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Rationale |
| Solvent | 95% Ethanol | Anhydrous Ethanol | Potentially higher yield | Minimizes water, driving the final dehydration step of the cyclization forward. |
| Base | 2.0 eq. Sodium Acetate | 2.2 eq. Anhydrous Sodium Acetate | Improved yield | Ensures complete neutralization of semicarbazide HCl, especially if reagents have absorbed moisture. |
| Reflux Time | 4-6 hours | 6-8 hours (or until TLC complete) | Higher conversion rate | Ensures the reaction proceeds to completion, minimizing unreacted starting material. |
| Purification | Recrystallization only | Column Chromatography then Recrystallization | Higher purity, lower final yield | Removes impurities that can inhibit crystallization, but introduces an extra step where material can be lost. |
Visualizations
Reaction Mechanism Workflow
Caption: Decision tree for troubleshooting low product yield.
References
- Chaudhary, A., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 95, 483-493.
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)
- ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. [Link]
- PubChem. (2025). This compound.
Sources
Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Introduction
Welcome to the technical support guide for the synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. This molecule is a crucial scaffold in medicinal chemistry, often serving as a foundational structure for developing novel therapeutic agents, including COX-2 inhibitors.[1] The most prevalent and reliable synthetic route is the cyclocondensation of benzil with semicarbazide.[1][2] While seemingly straightforward, this reaction can present challenges related to yield and purity due to the formation of specific, and often persistent, side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during this synthesis. We will delve into the causality behind side product formation and offer robust troubleshooting strategies to ensure the synthesis of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is complete by TLC, but after workup, I have a major impurity that is difficult to remove by recrystallization. What is it likely to be?
A: The most probable side product is the benzil monosemicarbazone , the key intermediate in the reaction.[2] Its formation occurs when the initial nucleophilic addition of semicarbazide to one of benzil's carbonyl groups proceeds efficiently, but the subsequent intramolecular cyclization and dehydration stall. This intermediate has polarity and structural similarities to the final product, making separation by simple recrystallization challenging.
-
Causality: Incomplete cyclization can be caused by insufficient reaction time, suboptimal temperature, or issues with the reaction pH. The dehydration step, in particular, can be sensitive to the presence of excess water.[3]
Q2: My reaction yield is consistently low, even after extending the reflux time. What factors should I investigate?
A: Low yields can stem from several sources. Beyond an incomplete reaction leading to the semicarbazone intermediate, consider the following:
-
Reagent Quality: Semicarbazide hydrochloride quality is critical. Ensure it is pure and dry. The base used, typically anhydrous sodium acetate, must be truly anhydrous to effectively neutralize the hydrochloride and avoid introducing excess water.[1]
-
Suboptimal pH: The reaction requires a delicate pH balance. The sodium acetate serves to buffer the reaction by liberating the free semicarbazide from its hydrochloride salt.[2] If the medium is too acidic, the nucleophilicity of the semicarbazide is reduced. If it's too basic, other side reactions can be promoted.
-
Thermal Degradation: While reflux is necessary, excessively high temperatures or prolonged heating can lead to the degradation of semicarbazide or the product itself.[3]
Q3: I am using an unsymmetrical α-dicarbonyl instead of benzil and getting a mixture of products that are inseparable. What is happening?
A: You are observing the formation of regioisomers . This is the most common issue when synthesizing 1,2,4-triazines with unsymmetrical 1,2-dicarbonyl compounds.[4] The initial condensation of the semicarbazide can occur at either of the two non-equivalent carbonyl groups, leading to two distinct triazinone isomers that often have very similar physical properties, making them difficult to separate.
-
Mitigation Strategy: The regioselectivity can sometimes be influenced by sterics or electronics on the dicarbonyl. Introducing a bulky group near one carbonyl can favor attack at the less hindered site.[4] Alternatively, exploring different solvent polarities and reaction temperatures may favor the formation of one isomer over the other.[4] If a mixture is unavoidable, purification often requires semi-preparative HPLC or fractional crystallization.[4]
Q4: Can the 1,2,4-triazin-3(2H)-one product degrade during aqueous workup or under certain purification conditions?
A: Yes. The 1,2,4-triazine ring system can be susceptible to hydrolysis , particularly under harsh acidic or basic conditions, which can lead to ring-opening.[4]
-
Preventative Measures: During the workup, avoid prolonged exposure to strong acids or bases. When precipitating the product in water, use cold, neutral water and filter the product promptly.[1] If performing column chromatography, ensure the silica gel is neutral and avoid using highly acidic or basic solvent modifiers unless necessary, and even then, use them judiciously.
Side Product Troubleshooting Guide
This table summarizes the key side products, their identification, and strategic solutions for their mitigation.
| Side Product/Issue | Identification (TLC/Characterization) | Probable Cause | Mitigation & Troubleshooting Strategies |
| Unreacted Benzil | Less polar spot on TLC compared to the product. | Insufficient reaction time; poor quality of semicarbazide. | Increase reflux time and monitor by TLC. Ensure high-purity starting materials. |
| Benzil Monosemicarbazone | Spot with polarity close to the product, often streaking. | Incomplete cyclization/dehydration. Suboptimal pH or temperature. | Ensure adequate reflux time (4-6 hours).[1] Use anhydrous sodium acetate and solvents. Consider a Dean-Stark trap if water is a major concern. Purify via column chromatography if recrystallization fails. |
| Regioisomers | Multiple product spots on TLC with very close Rf values. | Use of an unsymmetrical 1,2-dicarbonyl starting material. | Modify reactants to introduce steric hindrance.[4] Systematically vary solvent polarity and temperature to optimize for one isomer.[4] Utilize advanced purification like semi-preparative HPLC.[4] |
| Hydrolysis Products | Baseline material or highly polar spots on TLC. | Harsh pH conditions during workup or purification. | Perform aqueous workup under neutral pH. Avoid strong acids/bases. Use anhydrous solvents where possible.[4] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to product impurity.
Caption: Troubleshooting workflow for impurity identification.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Benzil (0.01 mol, 2.10 g)
-
Semicarbazide hydrochloride (0.01 mol, 1.12 g)
-
Anhydrous Sodium Acetate (0.02 mol, 1.64 g)
-
Ethanol (95%, 50 mL)
-
Water
Procedure:
-
Combine benzil, semicarbazide hydrochloride, and anhydrous sodium acetate in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the mixture to reflux with stirring. Maintain a gentle reflux for 4-6 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should appear, and the benzil spot should diminish.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 200 mL of cold water while stirring. A precipitate of the crude product will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water to remove salts, and air-dry.
-
Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.
Protocol 2: Purification by Recrystallization[5]
-
Dissolution: Transfer the crude, dry product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.
Reaction Mechanism and Side Product Formation
The following diagram illustrates the intended reaction pathway and the key off-pathway equilibrium that leads to the most common side product.
Caption: Reaction pathway and formation of the key side product.
References
- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
- ResearchGate. (2015). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
- El-Hiti, G. A. (n.d.).
- Abood, N. K. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Al-Mustansiriya Journal of Science. [Link]
- National Institutes of Health. (n.d.). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline.
- Connect Journals. (n.d.). CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Connect Journals. [Link]
- Podda, E. et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)
- Filo. (2024). The reaction of benzaldehyde with semicarbazide hydrochloride is an example of. Filo. [Link]
- PubMed. (n.d.). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety.
- ResearchGate. (2014). Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions.
- University of Glasgow. (n.d.). THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. University of Glasgow Theses Service. [Link]
- ResearchGate. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives....
- Wikipedia. (n.d.). Triazine. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
- International Journal of Pharma Sciences and Research. (n.d.).
- Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
- ResearchGate. (2000). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- YouTube. (2024). What Happens When Benzaldehyde Reacts with Semicarbazide | Class 12 UP Board Chemistry. YouTube. [Link]
- YouTube. (2020). REACTION WITH SEMICARBAZIDE. YouTube. [Link]
Sources
Triazinone Synthesis Technical Support Center: Optimizing Reflux Time
Welcome to the technical support center for triazinone synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of optimizing reflux time in your experiments. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical reflux time for a triazinone synthesis?
A: There is no single "typical" reflux time, as it is highly dependent on the specific synthetic route and the reactivity of your substrates. Literature reports show a wide range of reflux times, from as short as 30 minutes to 8 hours or more.[1][2] For example, the synthesis of an amino-methyl-mercapto triazinone by refluxing thiocarbohydrazide with sodium pyruvate in water was reported to be complete in just 30 minutes.[1] In contrast, another procedure involving the reaction of an α-ketocarboxylic acid amide with thiocarbohydrazide specifies refluxing for 8 hours.[2] The optimal time must be determined empirically for each specific reaction.
Q2: Why is optimizing reflux time so critical for my synthesis?
A: Optimizing reflux time is a balancing act to maximize the yield of your desired triazinone while minimizing the formation of impurities.
-
Insufficient Reflux Time: Leads to an incomplete reaction, leaving unreacted starting materials in your crude product. This complicates purification and lowers the overall yield.
-
Excessive Reflux Time: Can lead to the degradation of either the starting materials or the desired triazinone product, especially if they are thermally sensitive. It can also promote the formation of undesired side products through competing reaction pathways, again complicating purification and reducing the isolated yield.
Q3: What are the primary factors that influence the required reflux time?
A: Several factors dictate the kinetics of the cyclocondensation reaction to form the triazinone ring:
-
Substrate Reactivity: The electronic and steric properties of your starting materials are paramount. Electron-withdrawing or -donating groups near the reactive centers can significantly speed up or slow down the reaction. For instance, a synthesis using the smaller methyl group from sodium pyruvate proceeds faster (30 min) than one using a bulkier benzyl group from phenylpyruvic acid (1 hour), likely due to reduced steric hindrance.[1]
-
Solvent Choice: The solvent's boiling point determines the reaction temperature. A higher boiling point solvent will increase the reaction rate, potentially shortening the required reflux time. The solvent also plays a role in solvating reactants and intermediates. Common solvents for these syntheses include ethanol, water, toluene, and dimethyl sulfoxide (DMSO).[1][3][4]
-
Catalyst: The presence and type of catalyst (e.g., acid or base) can dramatically alter the reaction mechanism and rate.[1][3] For example, some syntheses proceed under acidic conditions using p-toluenesulfonic acid or hydrochloric acid, while others may use a base like potassium carbonate.[3][5]
Troubleshooting Guide: Optimizing Reflux Time
This section addresses common issues encountered during triazinone synthesis, with a focus on how to diagnose and solve problems related to reaction time.
Problem 1: Low yield with significant unreacted starting material.
Symptom: After the specified reflux time and work-up, TLC or HPLC analysis of the crude product shows a strong spot/peak corresponding to the limiting reactant.
Cause: The most likely cause is an incomplete reaction due to insufficient reflux time. The reaction has not been allowed to proceed to completion.
Solution: Systematic Time-Course Study
Instead of arbitrarily extending the reflux time, a systematic approach is recommended to find the optimal endpoint.
Experimental Protocol: TLC-Based Reaction Monitoring
-
Setup: Set up your reaction as planned. On a TLC plate, spot your starting materials in separate lanes for reference.[6]
-
Initial Time Point (t=0): Before starting the reflux, take a small aliquot of the reaction mixture, dilute it, and spot it on the TLC plate.[6]
-
Monitor Progress: Once reflux begins, take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Spot these on the TLC plate.[6][7]
-
Analysis: Develop the TLC plate and visualize the spots (e.g., under UV light). A successful reaction will show the gradual disappearance of the starting material spots and the appearance of a new spot for the triazinone product.[6][8]
-
Determine Completion: The reaction is complete when the spot for the limiting reactant is no longer visible.[6][9] The optimal reflux time is the first time point at which this occurs. Continuing the reflux beyond this point risks product degradation.
Workflow for Optimizing Reflux Time
Caption: Workflow for determining optimal reflux time using TLC.
Problem 2: Multiple new spots appear on TLC during a long reflux.
Symptom: TLC analysis shows the disappearance of starting materials, but instead of one clean product spot, several new spots appear, and their intensity changes over time.
Cause: This indicates either the formation of side products or the degradation of your target triazinone. Excessive heat or prolonged reaction time can initiate alternative reaction pathways or break down the desired molecule.
Solution: Identify the Optimal Window
The goal is to stop the reaction when the concentration of the desired product is at its maximum, before it begins to degrade or is overtaken by side products.
-
Re-run the Time-Course Study: Perform the same TLC monitoring experiment as described above.
-
Identify the Product Spot: Your desired triazinone product spot should appear and its intensity should increase over the initial time points.
-
Observe Side Products: Note the time point at which other spots (impurities) begin to appear or intensify.
-
Find the "Sweet Spot": The optimal reflux time is the point where the product spot is most intense, and the impurity spots are weakest or have not yet appeared. This provides the best balance for maximizing the yield of the desired product while simplifying subsequent purification.
Data Interpretation Table
| Reflux Time | Intensity of Starting Material (SM) | Intensity of Triazinone Product (P) | Intensity of Impurity (I) | Recommendation |
| 30 min | High | Low | None | Continue Reflux |
| 60 min | Medium | High | None | Continue Reflux |
| 90 min | Faint | Very High | Faint | Optimal Time |
| 120 min | None | High | Medium | Time exceeded; degradation/side reactions occurring |
| 240 min | None | Medium | High | Significantly exceeded; major product loss |
Problem 3: The reaction seems to stall; starting material remains even after prolonged reflux.
Symptom: After several hours of reflux, TLC analysis consistently shows the presence of both starting material and product, with their relative ratios no longer changing.
Cause: This suggests the reaction has reached equilibrium or has been halted for other reasons.
-
Equilibrium: The cyclocondensation may be a reversible reaction under the given conditions.
-
Catalyst Deactivation: The acid or base catalyst may have been consumed or degraded over time.
-
Insufficient Temperature: The chosen solvent may not provide a high enough temperature to overcome the activation energy for the final conversion.
Troubleshooting Steps:
-
Check Reaction Temperature: Ensure your heating mantle and condenser are functioning correctly and that a steady reflux is maintained.
-
Consider a Higher Boiling Solvent: If feasible, switching to a solvent with a higher boiling point (e.g., from ethanol to toluene) can increase the reaction rate.
-
Re-evaluate Catalyst: Investigate if the catalyst is stable under prolonged reflux. In some cases, adding a fresh portion of the catalyst may restart the reaction, though this should be done with caution.
-
Removal of Byproducts: If the reaction produces a small molecule like water and is reversible, using a Dean-Stark trap to remove the water as it forms can drive the reaction to completion.
By methodically monitoring the reaction's progress and understanding the factors that influence its rate, you can move beyond generic protocols and truly optimize the reflux time for your specific triazinone synthesis, leading to higher yields, purer products, and more reliable results.
References
- Synthesis and characterization of derivatives of triazinone. (2025). ResearchGate.
- Al-Sanea, M. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(84), 39988-40005. [Link]
- Awadallah, A. M., et al. (2025). Cyclocondensation reactions of nitrilimines: Synthesis of 1,2,4-triazin-6-ones and 1,2,4,5-tetrazines. ResearchGate.
- Ciufolini, M. A., et al. (2007). Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone. The Journal of Organic Chemistry, 72(11), 4143-4148. [Link]
- Synthesis of triazinone. (n.d.). PrepChem.com.
- A kind of preparation method of triazinone. (2016).
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Semantic Scholar.
- The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and. (2025). RSC Publishing. [Link]
- Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. (2022). MDPI. [Link]
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. [Link]
- TLC Monitoring: Significance and symbolism. (2025). Synonym.com.
- Monitoring of the reaction progress (session 2) by TLC after one... (n.d.). ResearchGate.
- Triazines – A comprehensive review of their synthesis and diverse biological importance | Request PDF. (n.d.). ResearchGate.
- Process for the production of 1,2,4-triazin-5-one derivatives. (1979).
- Processes for the preparation of triazinone derivatives. (2004).
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing. [Link]
- 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
- Use of TLC to monitor the progress of an enzymatic synthesis... (n.d.). ResearchGate.
- Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives. (n.d.). Scholars Research Library.
- Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2024). PubMed. [Link]
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
- 3. CN105218472B - A kind of preparation method of triazinone - Google Patents [patents.google.com]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TLC Monitoring: Significance and symbolism [wisdomlib.org]
Technical Support Center: Purification of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Welcome to the technical support center for the purification of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common challenges in your laboratory work.
Introduction
This compound is a key building block in medicinal chemistry, notably serving as a scaffold for the development of various therapeutic agents, including selective COX-2 inhibitors.[1] The standard synthesis involves the condensation of benzil with semicarbazide hydrochloride.[1] While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the formation of side products and the physicochemical properties of the compound itself. This guide provides a structured approach to troubleshooting these purification challenges.
Physicochemical Properties
A clear understanding of the compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |
| XLogP3 (Computed) | 2.6 | [1] |
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during the purification of this compound.
Recrystallization Issues
Question 1: My product is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This is often due to a combination of factors including the presence of impurities, a solvent system with inappropriate polarity, or a low melting point of the compound which is further depressed by impurities.[3]
Causality and Solutions:
-
High Impurity Load: The presence of unreacted starting materials or byproducts can significantly lower the melting point of your compound, promoting the formation of an oil.
-
Solution: Before attempting recrystallization, consider a preliminary purification step. A quick wash of the crude product with a solvent in which the desired compound is sparingly soluble but impurities are soluble (like cold diethyl ether) can be effective.[4] If impurities are persistent, a preliminary column chromatography step may be necessary.[3]
-
-
Inappropriate Solvent Polarity: If the solvent is too nonpolar for the compound at the crystallization temperature, the compound may separate as an oil.[3]
-
Solution: Try adding a small amount of a more polar co-solvent to the mixture. For example, if you are using an ethanol-water mixture, slightly increasing the proportion of ethanol can help. Alternatively, switch to a different solvent system altogether.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[3]
-
Question 2: I am experiencing very low recovery of my product after recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is typically due to the significant solubility of your compound in the cold recrystallization solvent or the use of an excessive amount of solvent during the dissolution step.[3]
Causality and Solutions:
-
Solubility in Cold Solvent: Even at low temperatures, your product will have some solubility in the recrystallization solvent.
-
Excessive Solvent Usage: Using too much hot solvent to dissolve the crude product will result in a solution that is not sufficiently supersaturated upon cooling, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions to the heated mixture.
-
-
Second Crop of Crystals: The filtrate (mother liquor) after the first crystallization will still contain dissolved product.
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[3] Be aware that this second crop may be less pure than the first.
-
Question 3: No crystals are forming even after cooling the solution in an ice bath. What should I do?
Answer:
The lack of crystal formation is usually due to the solution being too dilute (not supersaturated) or the cooling process being too rapid, which can inhibit nucleation.[3]
Causality and Solutions:
-
Dilute Solution: If too much solvent was used, the solution will not be supersaturated upon cooling.
-
Solution: Concentrate the solution by carefully evaporating a portion of the solvent and then attempt to cool it again.[3]
-
-
Slow Cooling: Rapid cooling can sometimes prevent the formation of stable crystal nuclei.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
-
Inducing Nucleation: As with "oiling out," scratching the flask with a glass rod or adding a seed crystal can help initiate crystallization.[3]
Chromatography Issues
Question 4: My TLC analysis shows multiple spots. What are the likely impurities?
Answer:
In the synthesis of this compound from benzil and semicarbazide, several impurities can arise:
-
Unreacted Starting Materials: Unreacted benzil and semicarbazide may be present if the reaction did not go to completion.[4]
-
Semicarbazone Intermediate: The initial condensation product is a semicarbazone. Incomplete cyclization will leave this intermediate in your product mixture.[4]
-
Hydrolysis Products: The 1,2,4-triazine ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup, leading to ring-opened byproducts.
Question 5: I need to perform column chromatography. What is a good starting point for the solvent system?
Answer:
Silica gel column chromatography is a very effective method for purifying triazinone derivatives.[4] The polarity of the eluent is key to achieving good separation.
Recommended Starting Conditions:
-
Eluent System: A gradient elution with a mixture of a nonpolar solvent like n-hexane and a moderately polar solvent like ethyl acetate is a common and effective choice.[4] For similar compounds, dichloromethane/n-hexane mixtures have also been successfully used.[5][6]
-
TLC Analysis First: Before running a column, always determine the optimal solvent system using TLC. A good solvent system will give a clear separation of your product from impurities, with the product having an Rf value between 0.2 and 0.4.
-
Gradient Elution: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate). This will allow for the elution of less polar impurities first, followed by your product, and finally more polar impurities.
Question 6: My compound is streaking on the TLC plate and not eluting properly from the column.
Answer:
Streaking on TLC or poor elution from a column often indicates that the compound is interacting too strongly with the stationary phase (silica gel) or that the eluent is not polar enough.[3]
Causality and Solutions:
-
Insufficient Eluent Polarity: If the eluent is not polar enough, the compound will not move effectively through the silica gel.
-
Solution: Gradually increase the polarity of your eluent system.[3] For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
-
Acidic/Basic Nature: The triazinone has both acidic (N-H) and basic (nitrogen atoms) properties and can interact strongly with the slightly acidic silica gel.
-
Solution: Add a small amount of a modifier to your eluent. A few drops of triethylamine can help with basic compounds, while a few drops of acetic acid can help with acidic compounds, by competing for the active sites on the silica gel.[3]
-
-
Sample Overloading: Applying too much sample to the TLC plate or column can cause streaking.
-
Solution: Ensure you are using a dilute solution of your sample for TLC and not overloading your column.[3]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This is the most common and often sufficient method for purifying this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol should be used when recrystallization alone is insufficient to achieve the desired purity.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 n-hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica gel surface. Do not let the column run dry.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (like dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Start with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the components.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure, desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of Purification Workflow
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.
- Mojzych, M., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Center for Biotechnology Information.
- Khan, A. A., & Wadood, A. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.
- Veeprho. (n.d.). Semicarbazide Impurities and Related Compound. Veeprho.
- SIELC Technologies. (n.d.). Separation of as-Triazin-3-ol, 5,6-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Nourmohammadian, F., & Zarei, M. (2018). Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Unreacted Benzil
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted benzil from their product mixtures. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested troubleshooting advice and detailed protocols grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations when dealing with benzil contamination.
Q1: My final product is supposed to be colorless, but it has a distinct yellow tint. Is this due to unreacted benzil?
A: It is highly probable. Benzil is a yellow crystalline solid, and even trace amounts can impart a noticeable yellow color to an otherwise colorless or white product.[1][2][3] If your reaction involves converting benzil to a colorless product, such as the reduction to hydrobenzoin, a persistent yellow hue is a primary indicator of incomplete reaction or inefficient purification.[4]
Q2: How can I quickly and reliably check for the presence of residual benzil in my product?
A: Thin-Layer Chromatography (TLC) is the most efficient method for this purpose.[5] Spot a dilute solution of your crude product, your purified product, and a benzil standard on the same TLC plate. After eluting with an appropriate solvent system (e.g., 15-30% ethyl acetate in hexane), the presence of a spot in your product lane that corresponds to the Rf value and yellow color of the benzil standard confirms contamination. Benzil's conjugated system also makes it UV-active, so it can be easily visualized under a UV lamp (254 nm).[6][7]
Q3: Is recrystallization or column chromatography the better choice for removing benzil?
A: The choice depends on the properties of your desired product.
-
Recrystallization is ideal when your product and benzil have significantly different solubilities in a chosen solvent at high and low temperatures. It is a faster and often more scalable technique.
-
Column chromatography is superior when your product and benzil have similar solubilities or polarities, making separation by recrystallization difficult.[5] Chromatography separates compounds based on their differential adsorption to a stationary phase, offering higher resolution for challenging mixtures.[8]
Q4: Can I use a simple acid-base extraction to remove benzil?
A: No, this method is ineffective. Benzil is a neutral α-diketone and lacks acidic or basic functional groups that can be protonated or deprotonated by aqueous acids or bases.[3] Therefore, it will not partition from an organic solvent into an aqueous acidic or basic solution.
Part 2: Troubleshooting Guide & Purification Protocols
Before proceeding to a full-scale purification, it is crucial to select the appropriate strategy. The following decision-making workflow and detailed protocols will guide you through this process.
Decision-Making Workflow: Selecting Your Purification Strategy
This diagram outlines the logical steps to determine the most effective purification method for your specific mixture.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. webqc.org [webqc.org]
- 3. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Enhancing the Aqueous Solubility of Triazinone Derivatives
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of triazinone derivatives. As a class of heterocyclic compounds, triazinones are pivotal in medicinal chemistry and agrochemistry but often exhibit poor water solubility, which can hinder preclinical studies, formulation development, and overall efficacy.[1][2][3] This resource provides in-depth, troubleshooting-focused answers to common experimental issues, grounded in established scientific principles.
Part 1: Foundational FAQs - Understanding the Solubility Challenge
This section addresses the fundamental reasons behind the low aqueous solubility of many triazinone derivatives and outlines initial characterization steps.
Q1: Why do many of my synthesized triazinone derivatives exhibit poor aqueous solubility?
A1: The low solubility of triazinone derivatives typically stems from a combination of their physicochemical properties:
-
High Crystallinity: The planar structure of the triazine ring and strong intermolecular interactions (like hydrogen bonding and π-π stacking) contribute to a highly stable crystal lattice.[4] A significant amount of energy is required to break this lattice before the individual molecules can be solvated by water, resulting in low solubility.
-
Lipophilicity: While the triazinone core contains nitrogen and oxygen atoms capable of hydrogen bonding, extensive substitution with lipophilic (hydrophobic) functional groups during lead optimization can increase the molecule's overall nonpolar character.[1] This makes it less favorable for the molecule to interact with polar water molecules.
-
High Molecular Weight: As derivatives become more complex, their molecular weight increases, which can often correlate with decreased solubility.
Q2: What are the essential first steps I should take to characterize the solubility problem of my lead compound?
A2: Before attempting any enhancement techniques, a thorough baseline characterization is crucial. This ensures you select the most appropriate strategy.
-
Determine Equilibrium Solubility: Measure the solubility in water and relevant buffered solutions (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions). This provides your baseline quantitative value.
-
Analyze pH-Dependent Solubility: If your compound has ionizable groups (acidic or basic pKa), its solubility will be pH-dependent.[5] A full pH-solubility profile will reveal if simple pH modification is a viable strategy.
-
Assess Solid-State Properties: Use techniques like X-ray Powder Diffraction (XRPD) to determine if the material is crystalline or amorphous and Differential Scanning Calorimetry (DSC) to find its melting point. A high melting point often indicates a strong, stable crystal lattice that is difficult to dissolve.[6]
-
Determine Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) quantifies the compound's hydrophobicity and is a key predictor of solubility.
Part 2: Troubleshooting Common Solubility Enhancement Techniques
This section provides practical, question-and-answer-based troubleshooting for specific experimental workflows.
Technique 1: Co-solvency
Q3: I'm using a co-solvent system (e.g., water/ethanol, water/PEG 400), but my triazinone derivative either precipitates upon further dilution or fails to reach the target concentration. What should I investigate?
A3: This is a common issue where the co-solvent is effective at a high concentration but loses its solubilizing capacity upon dilution into a more aqueous environment. Here’s a troubleshooting workflow:
-
Check for Drug Degradation: Ensure the co-solvent isn't causing chemical instability. Analyze the sample post-dissolution via HPLC to check for degradation products.[7]
-
Optimize the Co-solvent Ratio: The solubilizing power of a co-solvent system is often not linear. Systematically screen a range of co-solvent concentrations (e.g., 10%, 20%, 40%, 60% v/v) to find the "sweet spot" that maximizes solubility while minimizing the co-solvent percentage.[8]
-
Screen Different Co-solvents: The principle of co-solvency is to reduce the polarity of the solvent system to better match that of the solute.[9] Triazinone derivatives may respond differently to various co-solvents. Test a panel of pharmaceutically acceptable co-solvents such as propylene glycol (PG), ethanol, polyethylene glycols (PEG 300, PEG 400), and glycerol.[8]
-
Consider a Ternary System: Sometimes, a combination of three components works better. For example, a water/ethanol/PG system might offer synergistic solubilization.
-
Evaluate the Need for Surfactants: If co-solvents alone are insufficient, the formulation may require a surfactant to create micelles that can encapsulate the drug, especially upon dilution.[9]
Caption: Troubleshooting workflow for co-solvent systems.
Technique 2: Solid Dispersions
Q4: I prepared an amorphous solid dispersion (ASD) of my triazinone derivative with a polymer, but the dissolution rate is still poor, or the drug recrystallizes during the experiment. How can I fix this?
A4: This indicates a problem with either the formulation (drug-polymer incompatibility) or the process. ASDs work by trapping the drug in a high-energy amorphous state within a hydrophilic carrier, preventing recrystallization and promoting rapid dissolution.[10][11]
-
Verify Amorphous State: Immediately after preparation, analyze the ASD with XRPD. The absence of sharp peaks (Bragg peaks) confirms an amorphous state. If crystallinity is present, your manufacturing process (e.g., insufficient solvent removal rate, inadequate temperature) failed to trap the amorphous form.
-
Assess Drug-Polymer Miscibility: Use DSC to analyze the ASD. A single glass transition temperature (Tg) indicates good miscibility. If you see two Tgs (one for the drug, one for the polymer), the components have phase-separated, and the polymer cannot effectively stabilize the drug.
-
Increase Polymer Ratio: A low drug loading might be necessary. A higher concentration of the polymer is more effective at preventing drug molecules from aggregating and recrystallizing.[11] Try reducing the drug loading from 25% to 10% or 5%.
-
Select a Different Polymer: The choice of polymer is critical. Polymers with functional groups that can form hydrogen bonds with your triazinone derivative are often better stabilizers. Screen common carriers like PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), or Soluplus®.
-
Incorporate a Surfactant: Adding a surfactant like sodium lauryl sulfate (SLS) or Tween-80 to the ASD formulation can improve the wettability of the dispersed particles and further inhibit precipitation.[6][12]
-
Materials & Equipment:
-
Triazinone derivative
-
Polymer (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both drug and polymer
-
Rotary evaporator, vacuum oven, mortar and pestle, dissolution testing apparatus (USP Apparatus II).
-
-
Procedure: a. Accurately weigh the triazinone derivative and polymer (e.g., for a 1:4 drug-to-polymer ratio by weight). b. Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. c. Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). d. Once a solid film is formed, transfer the product to a vacuum oven and dry for 24-48 hours at 40°C to remove residual solvent. e. Gently grind the resulting solid into a fine powder using a mortar and pestle. f. Store the ASD powder in a desiccator to prevent moisture-induced recrystallization. g. Characterize the product using XRPD and DSC before proceeding to dissolution testing.[6]
Technique 3: Cyclodextrin Complexation
Q5: My attempt to form an inclusion complex with a cyclodextrin (CD) showed only a minor improvement in solubility. How can I enhance complexation efficiency?
A5: Cyclodextrins enhance solubility by encapsulating the hydrophobic part of a drug molecule within their lipophilic inner cavity, while their hydrophilic exterior interacts with water.[11][13] Inefficient complexation suggests a poor fit or suboptimal preparation conditions.
-
Choose the Right Cyclodextrin: The cavity size must match the dimensions of the encapsulated portion of your triazinone derivative.
-
α-CD: Smallest cavity, suitable for small, linear molecules.
-
β-CD: Most common, suitable for many aromatic rings.
-
γ-CD: Largest cavity, for bulkier molecules. For triazinone derivatives, β-CD is often a good starting point. However, chemically modified CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and are often more effective.[13]
-
-
Optimize the Stoichiometric Ratio: While a 1:1 drug-to-CD ratio is common, this may not be optimal. Perform a phase solubility study (as described by Higuchi and Connors) by measuring drug solubility in aqueous solutions of increasing CD concentration. The shape of the resulting graph will confirm complex formation and its stoichiometry.
-
Improve the Preparation Method: The method used to form the complex is critical.
-
Kneading: A simple method involving mixing the drug and CD with a small amount of water/alcohol to form a paste. Good for initial screening.
-
Co-precipitation / Solvent Evaporation: Dissolving both components in a common solvent and then removing the solvent can yield a more intimate complex.
-
Freeze-Drying (Lyophilization): Often considered the gold standard. Dissolving the drug and CD in water and then freeze-drying the solution can produce a highly soluble, amorphous complex.[11]
-
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Part 3: Comparative Data and Final Recommendations
Q6: How do these different techniques compare? Is there a recommended starting point?
A6: The best technique is highly dependent on the specific properties of your triazinone derivative.[14] The table below provides a comparative summary to guide your decision-making process.
| Technique | Typical Fold Increase in Solubility | Pros | Cons | Best For Triazinone Derivatives That... |
| pH Modification | 10 - 1000x | Simple, inexpensive, easy to formulate.[12] | Only applicable to ionizable compounds; risk of precipitation in different pH environments (e.g., gut). | ...have acidic or basic functional groups (pKa in a physiologically relevant range). |
| Co-solvency | 2 - 100x | Simple to prepare for preclinical studies; well-understood mechanism.[8] | Risk of precipitation on dilution; potential toxicity of some organic solvents.[8] | ...are non-ionizable and need moderate solubility enhancement for in vitro or early in vivo studies. |
| Particle Size Reduction | 2 - 10x | Increases dissolution rate significantly; applicable to many compounds.[9][13] | Does not increase equilibrium solubility; can lead to handling issues (static, aggregation).[8][15] | ...are "brick dust" compounds where dissolution rate is the primary barrier, not intrinsic solubility. |
| Cyclodextrin Complexation | 10 - 5000x | High solubilization potential; can improve stability.[11] | Can be expensive; increases formulation bulk; potential for renal toxicity with some CDs.[11] | ...fit well within the CD cavity and require significant solubility enhancement for parenteral or oral formulations. |
| Amorphous Solid Dispersion | 10 - 10,000x | Achieves very high supersaturation levels leading to enhanced absorption.[10] | Technologically complex; risk of physical instability (recrystallization) over time.[11] | ...have a high melting point and strong crystal lattice that is resistant to other methods. |
For a new triazinone derivative, the most logical starting point is to first assess pH-dependent solubility. If the compound is ionizable, this is often the simplest and most effective approach. If not, co-solvency is an excellent next step for initial screening and preclinical work due to its simplicity. For more challenging compounds intended for further development, solid dispersions and cyclodextrin complexation offer the highest potential for dramatic solubility enhancement.
References
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Journal of Drug Delivery and Therapeutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Prezi. (n.d.). 1,2,4 TRIAZINONE: Market Insights.
- IndiaMART. (n.d.). Triazinone CHEMICAL Manufacturer.
- ResearchGate. (n.d.). Synthesis and characterization of derivatives of triazinone.
- PubMed. (2018, August 5). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents....
- PubChem - NIH. (n.d.). Triazinone.
- Bentham Science. (2026, July 30). Triazines as Versatile Scaffolds in Drug Discovery.
- PubChem. (n.d.). Pyrazolo[1,5-d][10][12][16]triazinone.
- PubMed. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
- MDPI. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review.
- LinkedIn. (2025, February 9). 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis.
- Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly....
- Pharma.Tips. (2025, March 30). Troubleshooting Dissolution Failures in Formulated Tablets.
- Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
- Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, April 21). Triazine Derivatives and its Pharmacological Potential.
- Wikipedia. (n.d.). Triazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis [jindunchemical.com]
- 4. prezi.com [prezi.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. pharma.tips [pharma.tips]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one in Solution
Welcome to the Technical Support Center for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols for managing the stability of this compound in solution.
Introduction: The Chemistry of 1,2,4-Triazinone Stability
The this compound molecule features a 1,2,4-triazine core, a six-membered aromatic heterocycle with three nitrogen atoms. The inherent chemical nature of this ring system dictates its stability profile. The three electronegative nitrogen atoms create an electron-deficient aromatic ring.[1] This property makes the carbon atoms within the ring, particularly C3, C5, and C6, susceptible to nucleophilic attack.[1] This fundamental electronic characteristic is the primary driver for the principal degradation pathways observed in solution: hydrolysis, and to a lesser extent, photodegradation. Understanding this principle is crucial for designing stable formulations and interpreting experimental results.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1][2] |
| CAS Number | 4512-00-9 | [1][2] |
| Molecular Formula | C₁₅H₁₁N₃O | [1][2] |
| Molecular Weight | 249.27 g/mol | [1][2] |
| Aqueous Solubility | 18.7 µg/mL (at pH 7.4) | [1][2] |
| XLogP3 (Computed) | 2.6 | [1][2] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound? The most significant degradation pathway is hydrolysis.[1][3] Due to the electron-deficient nature of the 1,2,4-triazine ring, it is susceptible to nucleophilic attack by water or hydroxide ions, which can lead to the opening of the heterocyclic ring.[1][4] This process can be catalyzed by both acidic and basic conditions. Other potential pathways include oxidation and photodegradation upon exposure to light, particularly UV light.[3]
Q2: What is the recommended solvent for preparing stock solutions? For stock solutions, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are generally inert and can solubilize the compound effectively. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, similar to hydrolysis.
Q3: How should I store solutions of this compound? To minimize degradation, solutions should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage.[3] For short-term storage (a few days), 2-8°C may be acceptable.[3] It is critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5] Aliquoting stock solutions into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: How does pH affect the stability of this compound in aqueous media? The stability of the 1,2,4-triazine ring is pH-dependent. The compound is susceptible to both acid- and base-catalyzed hydrolysis.[1][3] Therefore, working in strongly acidic (pH < 4) or strongly basic (pH > 9) aqueous buffers for extended periods should be avoided if stability is a concern. If your experiment requires such conditions, it is imperative to use freshly prepared solutions and include time-course stability assessments.
Q5: Is the compound sensitive to light? Yes, 1,2,4-triazine derivatives can be susceptible to photodegradation.[3] Exposure to light, especially in the ultraviolet (UV) region, can provide the energy to initiate photochemical reactions, potentially leading to ring cleavage or other structural modifications.[1] All experiments involving the compound in solution should be conducted with minimal exposure to ambient and direct light.
Q6: What is the general thermal stability of this compound in solution? While many 1,2,4-triazine derivatives exhibit high thermal stability in their solid state, with decomposition temperatures often exceeding 200°C, their stability in solution at elevated temperatures is much lower.[1] Heating solutions, especially aqueous ones, will significantly accelerate the rate of hydrolysis. It is advisable to avoid prolonged heating of solutions. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Unexpected Precipitation or Cloudiness in Solution
-
Problem: After preparing a solution or upon storage, you observe precipitation, crystal formation, or a general cloudiness.
-
Possible Causes & Solutions:
-
Poor Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent system. The aqueous solubility is known to be low (18.7 µg/mL at pH 7.4).[1][2]
-
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, consider using a co-solvent system (e.g., adding a small percentage of DMSO or DMF to an aqueous buffer). Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Formation of Insoluble Degradants: Degradation products may be less soluble than the parent compound, causing them to precipitate out of solution.
-
Solution: This indicates a significant stability issue. Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to confirm degradation. If degradation is confirmed, refer to the storage and handling recommendations in the FAQ section. Prepare solutions fresh before each experiment.
-
-
Temperature Effects: If the solution was prepared at a higher temperature, the compound might precipitate upon cooling to room temperature or during refrigerated storage.
-
Solution: Gently warm the solution to see if the precipitate redissolves. If it does, this confirms temperature-dependent solubility. For future experiments, either work with a lower concentration or maintain the solution at a slightly elevated, controlled temperature if the experimental protocol allows and the compound is stable under those conditions.
-
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Problem: Your chromatogram shows a decrease in the main compound peak area over time, accompanied by the appearance of one or more new, unknown peaks.
-
Possible Causes & Solutions:
-
Chemical Degradation: This is the most likely cause, indicating that the compound is not stable under your experimental or storage conditions. The new peaks correspond to degradation products.
-
Solution: The primary course of action is to perform a forced degradation study (see Experimental Protocol section below) to systematically identify the conditions causing the instability (e.g., pH, light, temperature). This will allow you to modify your protocol to minimize degradation.
-
-
Identifying the Degradants: While specific degradation products for this compound are not extensively documented in the literature, the general mechanism of hydrolysis suggests cleavage of the triazine ring. A likely primary product of hydrolysis would be the corresponding semicarbazone of benzil, formed by the addition of water and subsequent ring-opening. Other potential transformations based on related compounds include hydroxylation of the phenyl rings or N-oxidation.
-
Solution: Use LC-MS/MS to analyze the unknown peaks. The mass-to-charge ratio (m/z) of the parent ion will provide the molecular weight of the degradant. For example, a simple hydrolysis product resulting in ring opening might not be easily predictable without further fragmentation data. Look for mass shifts corresponding to the addition of water (+18 Da) or oxygen (+16 Da, for oxidation). Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ions, providing structural clues for identification.
-
-
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 3: No Degradation Observed in Forced Degradation Study
-
Problem: You are attempting a forced degradation study, but even under stress conditions (e.g., 0.1 M HCl at 60°C), you see little to no degradation of the parent compound.
-
Possible Causes & Solutions:
-
Insufficient Stress: The compound may be highly stable under the initial conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.
-
Poor Solubility Under Stress Conditions: The compound may not be fully dissolved in the aqueous stress medium, preventing it from reacting.
-
Solution: Ensure the compound is fully dissolved. It may be necessary to prepare the initial stock solution in a small amount of organic co-solvent (like acetonitrile or methanol) before diluting it into the acidic or basic medium. Ensure the final co-solvent concentration is low enough not to interfere with the degradation chemistry.
-
-
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of this compound. The goal is to induce partial degradation (5-20%) to identify potential degradation products and validate a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV or DAD detector, LC-MS system (recommended)
-
Temperature-controlled oven/water bath
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in ACN or another suitable organic solvent to prepare a stock solution of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, prepare a sample in a clear glass vial and a control sample wrapped in aluminum foil to protect from light.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate one sample at room temperature and another at 60°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL. Incubate at room temperature.
-
Thermal Degradation (Solution): Dilute the stock solution with your typical experimental solvent (e.g., 50:50 ACN:Water) to ~100 µg/mL. Incubate at 60°C, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an open vial in an oven at 70°C.
-
Photostability: Expose both the solid compound and a solution (~100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in foil at the same temperature.[5]
-
-
Time Points: Withdraw aliquots from each solution at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24, 48 hours). For solid samples, weigh and dissolve a portion at each time point.
-
Sample Preparation for Analysis:
-
For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid.
-
Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.
Caption: Workflow for a forced degradation study.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 20601, this compound. PubChem. [Link]
Sources
Overcoming poor peak shape in HPLC analysis of triazines
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to poor peak shape in their chromatographic separations. Here, we delve into the root causes of issues like peak tailing and fronting, providing scientifically-grounded solutions and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape (e.g., tailing, fronting) for triazine compounds in HPLC?
Poor peak shape in the analysis of triazine compounds often stems from secondary interactions between the basic triazine molecules and the stationary phase. The most common cause of peak tailing is the interaction of these basic compounds with acidic residual silanol groups on the surface of silica-based stationary phases.[1] Other contributing factors can include column overload, an inappropriate mobile phase pH, and extra-column band broadening. Peak fronting may be a result of high sample concentration, poor sample solubility in the mobile phase, or column collapse.[1][2]
Q2: How does the mobile phase pH affect the retention and peak shape of triazine compounds?
Mobile phase pH is a critical parameter in the analysis of ionizable compounds like triazines.[3][4] Adjusting the pH can alter the ionization state of both the triazine analytes and the residual silanol groups on the stationary phase.[4][5]
-
At a low pH (around 2.5-4): The silanol groups are protonated and less likely to interact with the protonated basic triazine molecules, which can significantly reduce peak tailing.[1]
-
At a mid-range pH: A mixture of ionized and unionized species can exist, potentially leading to peak distortion, splitting, or tailing.[3][6]
-
At a high pH (around 9): While this can be used to increase retention, it may also lead to the dissolution of the silica-based stationary phase if the column is not designed for high pH environments.[4][7]
Q3: What type of HPLC column is best suited for analyzing triazine compounds?
The most common choice for separating triazine compounds is a reversed-phase C18 column.[7][8] However, to minimize peak tailing associated with basic triazines, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] These columns have a lower concentration of residual silanol groups, leading to more symmetrical peaks. For highly polar triazines, a column with a polar-embedded phase may also be a suitable option.
Troubleshooting Guides
Issue 1: My triazine peaks are tailing significantly.
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like triazines. This is often quantified by a tailing factor greater than 1.[9]
Why is this happening?
The primary cause of peak tailing for triazines is the secondary interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][10] These interactions are a form of ion-exchange, which is a different retention mechanism from the desired reversed-phase interaction, leading to a portion of the analyte being retained longer and resulting in a tailing peak.[11]
How can I fix it?
Here is a systematic approach to troubleshooting and resolving peak tailing:
Caption: Troubleshooting workflow for peak tailing in triazine analysis.
Step-by-Step Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of the mobile phase: Measure the required volume of HPLC-grade water into a clean reservoir.
-
Adjust the pH: While stirring, add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, dropwise until the pH is between 2.5 and 3.5. Use a calibrated pH meter for accurate measurement.
-
Add the organic modifier: Add the appropriate volume of HPLC-grade acetonitrile or methanol.
-
Degas the mobile phase: Use sonication or vacuum filtration to remove dissolved gases.
-
Equilibrate the system: Purge the HPLC system with the new mobile phase and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.
-
Inject a standard and evaluate: Inject a known concentration of your triazine standard and compare the peak shape to previous injections. The peak tailing should be significantly reduced.
| Parameter | Before Adjustment | After Adjustment (Target) |
| Mobile Phase pH | Neutral (e.g., 6-7) | Acidic (2.5-3.5) |
| Peak Tailing Factor | > 1.5 | < 1.2 |
| Peak Shape | Asymmetrical, tailing | Symmetrical, Gaussian |
Issue 2: My triazine peaks are fronting.
Peak fronting, where the front of the peak is less steep than the back, is another form of peak asymmetry that can compromise quantification.[2]
Why is this happening?
Peak fronting in triazine analysis can be caused by several factors:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to some analyte molecules traveling through the column with less retention.[12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not be properly focused at the head of the column.[2][12]
-
Column Collapse: A physical collapse of the column bed can create a void at the column inlet, leading to distorted peak shapes.[13][14]
How can I fix it?
Caption: Troubleshooting workflow for peak fronting in triazine analysis.
Step-by-Step Protocol: Sample Solvent Compatibility Check
-
Prepare a new sample: Dissolve your triazine standard in a solvent that matches the initial mobile phase composition of your gradient or the isocratic mobile phase itself. If the solubility is low, use the weakest possible solvent in which the analyte will dissolve.
-
Inject the new sample: Run the analysis with the newly prepared sample.
-
Compare chromatograms: Observe the peak shape. If the fronting is eliminated or significantly reduced, the original sample solvent was too strong.
| Parameter | Original Sample | Corrected Sample |
| Sample Solvent | e.g., 100% Acetonitrile | e.g., Mobile Phase (e.g., 50:50 Water:Acetonitrile) |
| Peak Fronting | Severe | Minimal to None |
| Peak Shape | Asymmetrical, fronting | Symmetrical, Gaussian |
System Suitability Testing: A Self-Validating Approach
To ensure the trustworthiness of your analytical results, it is crucial to perform system suitability testing (SST) before each analytical run.[15][16] SST verifies that your HPLC system is performing adequately for the intended analysis.[17]
Key System Suitability Parameters for Triazine Analysis:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 | Ensures peak symmetry for accurate integration.[17] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power.[17] |
| Resolution (Rs) | > 1.5 | Ensures baseline separation between adjacent peaks.[15] |
| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | < 2.0% | Demonstrates the precision and reproducibility of the system.[18] |
By consistently monitoring these parameters, you can have confidence in the quality of your chromatographic data and proactively identify potential issues before they impact your results.
References
- J. L. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed.
- Taylor & Francis Online. (2014). Chromatographic Methods for Analysis of Triazine Herbicides.
- Journal of Chromatographic Science. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
- MDPI. (2023). Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters.
- MDPI. (2018). Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal.
- Alice Embrapa. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
- International Journal of Farming and Allied Sciences. (2014). High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC.
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
- uHPLCs. (n.d.). HPLC Fronting Peak Analysis and Solutions.
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
- ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- ACS Publications. (1998). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment.
- LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). LC Technical Tip.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- LCGC International. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- RSC Publishing. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications.
- MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selectscience.net [selectscience.net]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ijfas.com [ijfas.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. lctsbible.com [lctsbible.com]
- 12. uhplcs.com [uhplcs.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. acdlabs.com [acdlabs.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 17. assayprism.com [assayprism.com]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Semicarbazone Impurity Prevention
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of semicarbazone intermediate impurities in chemical syntheses. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is a semicarbazone, and why is it a problematic impurity?
A semicarbazone is a chemical compound formed from the condensation reaction between an aldehyde or ketone and semicarbazide.[1][2] These compounds are classified as imine derivatives.[1] While they can be stable, crystalline solids useful for the characterization of carbonyl compounds, their unintended formation as an impurity in a drug substance is a significant concern.[1][3]
Core Concerns:
-
Safety and Toxicity: The precursor, semicarbazide, is a hydrazine derivative, a class of chemicals known for potential toxicity.[4][5] Semicarbazide itself has shown weak genotoxic activity, and its presence, even as a residual impurity, is strictly controlled.[4][6]
-
Product Stability: The presence of impurities can affect the stability and shelf-life of the final active pharmaceutical ingredient (API).[7]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and international guidelines (ICH) mandate strict control over impurities in pharmaceutical products to ensure patient safety and product efficacy.[7][8]
Q2: What is the chemical mechanism behind semicarbazone formation?
Understanding the reaction mechanism is the first step toward controlling it. The formation of a semicarbazone is a two-step nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal amino group (-NH2) of semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone.[2][9] It is crucial to note that only the nitrogen atom not directly attached to the carbonyl group in semicarbazide is sufficiently nucleophilic; the other two are deactivated by resonance with the adjacent carbonyl group.[9][10][11]
-
Dehydration: The resulting intermediate, a carbinolamine, is unstable and readily undergoes an acid-catalyzed dehydration (loss of a water molecule) to form the final, stable C=N double bond of the semicarbazone.[2][12]
The reaction is pH-dependent. Mildly acidic conditions are often required to catalyze the dehydration step.[13][14] However, if the solution is too acidic, the semicarbazide nucleophile will be protonated, rendering it unreactive.[15]
Troubleshooting Guide
Q3: I have detected a semicarbazone impurity. What are the most likely root causes?
The formation of this impurity requires two components: a carbonyl source and a semicarbazide source. Identifying which is present and why is key.
-
Carbonyl Sources:
-
Unreacted Starting Materials: The most common source is an unreacted aldehyde or ketone starting material.
-
Degradation: The API, intermediates, or even excipients can degrade over time or under stress (heat, light, oxidation) to form carbonyl compounds.
-
Solvents: Certain solvents can contain or degrade into trace amounts of aldehydes.
-
-
Semicarbazide Sources:
-
Favorable Reaction Conditions:
-
Suboptimal pH: The reaction is often fastest in a mildly acidic environment (pH ~4-6) where there is enough acid to catalyze dehydration but not so much that it deactivates the semicarbazide nucleophile.[13][15]
-
Elevated Temperature: Higher temperatures increase the rate of most reactions, including impurity formation.[17]
-
Extended Reaction/Hold Times: Longer exposure to favorable conditions increases the likelihood of impurity formation.
-
Q4: How can I proactively prevent or minimize semicarbazone formation?
A robust control strategy involves a multi-faceted approach focusing on materials, process parameters, and purification.[7][18]
Controlling what enters your reaction is the most effective preventative measure.[7]
-
Qualify Your Suppliers: Source high-purity starting materials and reagents from reputable suppliers.
-
Set In-coming Specifications: Test incoming lots of starting materials, especially for residual carbonyls or semicarbazide if they are known process-related impurities.
-
Proper Storage: Store materials under recommended conditions (e.g., protected from light and heat) to prevent degradation that could generate carbonyls.
Fine-tuning your process parameters can shift the reaction equilibrium away from impurity formation.
| Parameter | Impact on Semicarbazone Formation | Recommended Control Strategy |
| pH | Formation is often catalyzed by mild acid. | Maintain pH outside the optimal formation range. If the main reaction allows, consider neutral or slightly basic conditions to inhibit the acid-catalyzed dehydration step.[19] Use a robust buffering system. |
| Temperature | Higher temperatures accelerate the reaction rate. | Run the reaction at the lowest feasible temperature that still allows for efficient formation of the desired product. This is a classic application of kinetic control.[20] |
| Reaction Time | Longer exposure increases impurity levels. | Minimize reaction time. Monitor the reaction progress (e.g., by HPLC) and quench or proceed to the next step as soon as the desired conversion is reached. |
| Solvent Choice | Solvents can be a source of carbonyls. | Use high-purity, peroxide-free solvents. Avoid solvents known to degrade into aldehydes or ketones under reaction conditions. Consider using green solvents like ethyl lactate where appropriate.[21] |
| Atmosphere | Oxygen can lead to oxidative degradation. | If oxidative degradation is a potential source of carbonyls, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[22] |
If the impurity forms despite preventative measures, effective purification is essential.
-
Crystallization: Semicarbazones are often highly crystalline.[23] Recrystallization of your desired product can be a highly effective method to purge this impurity.
-
Chromatography: Normal or reverse-phase column chromatography is a standard and powerful technique for separating impurities with different polarities from the final product.
-
Extraction/Washing: If there is a significant difference in solubility or pKa between your product and the semicarbazone impurity, a liquid-liquid extraction or a simple aqueous wash could be developed to remove it.
Analytical Methods & Protocols
Q5: How can I reliably detect and quantify semicarbazone impurities?
A validated, stability-indicating analytical method is critical for impurity control.[8] High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[24][25]
This protocol provides a general starting point. Method development and validation are required for your specific API and impurity.
-
Sample Preparation:
-
HPLC Method Parameters: The following table outlines a typical starting point for a reverse-phase HPLC method.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[24][25] |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile (or Methanol) and Water/Buffer. A common starting point is 70:30 Methanol:Water.[25] |
| Buffer | A phosphate or formate buffer can be used to control pH and improve peak shape. |
| Flow Rate | 1.0 mL/min[24][25] |
| Detection | UV-Vis Detector. Select a wavelength where both the API and the impurity have reasonable absorbance (e.g., 285 nm).[24][25] A Diode Array Detector (DAD) is useful for peak purity analysis. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) for better reproducibility. |
| Run Time | Sufficient to allow for the elution of the main peak and all potential impurities. |
-
Confirmation and Characterization:
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to confirm the identity of the impurity peak by matching its mass-to-charge ratio (m/z) with the theoretical mass of the suspected semicarbazone.
-
Forced Degradation: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the analytical method can separate the semicarbazone from other potential degradation products, proving it is "stability-indicating."[25]
-
References
- Semicarbazone form
- Semicarbazone.Wikipedia. [Link]
- When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone...Allen. [Link]
- Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions.
- When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone...askIITians. [Link]
- Separation of Semicarbazide hydrochloride on Newcrom R1 HPLC column.SIELC Technologies. [Link]
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIV
- When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE.Vedantu. [Link]
- When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone...YouTube. [Link]
- Semicarbazide Hydrochloride as Impurity in Drug Substances: a Validated LC-DAD-UV Method for Its Determination in Carbazochrome and Carbazochrome Sodium Sulfon
- semicarbazone synthesis #jeeadvanced #12boardexam #organicchemistry #ketonealdehyde.YouTube. [Link]
- Formation of semicarbazone | Aldehyde and ketone | class12 | Organic chemistry.YouTube. [Link]
- Experiment: Kinetic vs. Thermodynamic Control of Organic Reactions.Science Learning Center. [Link]
- Kinetic and Thermodynamic Control of a Reaction.Odinity. [Link]
- The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation.
- Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection...
- Semicarbazide Hydrochloride as Impurity in Drug Substances...
- A QUANTITATIVE STUDY OF SEMICARBAZONE FORMATION.Journal of the American Chemical Society. [Link]
- (PDF) A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection.
- “On water” synthesis of N-unsubstituted pyrazoles...RSC Publishing. [Link]
- Semicarbazide Impurities and Rel
- New Method for the Detection of Semicarbazide.Analytik NEWS. [Link]
- Rapid determination of trace semicarbazide in flour products by high-performance liquid chrom
- Solved In order for the synthesis of semicarbazone...Chegg.com. [Link]
- Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.
- Semicarbazide.Wikipedia. [Link]
- Sources, Toxicity and Detection Techniques of Semicarbazide: A Review.OUCI. [Link]
- Green synthesis of semicarbazones: A comparison of two green solvents.KnightScholar. [Link]
- The Effect of Structure on Reactivity in Semicarbazone Formation.
- Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Deriv
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.Veeprho. [Link]
- How To Control Impurities In Pharmaceuticals...Pharma Beginners. [Link]
- Investigation into the Formation of Impurities during the Optimization of Brig
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach.LinkedIn. [Link]
- Semicarbazide Hydrochloride: Driving Innovation in Chemical Synthesis and Research.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Evaluating Impurities in Drugs (Part II of III).Pharmaceutical Technology. [Link]
- Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products.FDA. [Link]
- synthesis and characterization of semicarbozone.
- (PDF) Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions.
- Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing...American Chemical Society. [Link]
Sources
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE [vedantu.com]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. Semicarbazide Hydrochloride as Impurity in Drug Substances: a Validated LC-DAD-UV Method for Its Determination in Carbazochrome and Carbazochrome Sodium Sulfonate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. analytik.news [analytik.news]
- 7. veeprho.com [veeprho.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of semicarbazide are relatively non nucleophilic ? [allen.in]
- 10. When semicarbazide reacts with a ketone (or aldehyde) to form semicar - askIITians [askiitians.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. odinity.com [odinity.com]
- 14. researchgate.net [researchgate.net]
- 15. Solved In order for the synthesis of semicarbazone | Chegg.com [chegg.com]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 20. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 21. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 22. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing N-Alkylation of the Triazinone Ring
Welcome to the technical support center for the N-alkylation of triazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of nitrogen-containing heterocycles. Here, we move beyond simple protocols to provide a deeper understanding of the reaction, enabling you to troubleshoot common issues, optimize conditions, and achieve your synthetic goals with confidence.
Introduction: The Subtleties of Triazinone N-Alkylation
The triazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of alkyl groups onto the ring nitrogen atoms is a critical step in the synthesis of many of these molecules, profoundly influencing their pharmacological properties. However, what appears to be a straightforward SN2 reaction is often complicated by challenges such as poor yields, unwanted side reactions, and, most notably, a lack of regioselectivity.
This guide will provide you with the foundational knowledge and practical advice needed to navigate these challenges. We will delve into the key parameters that govern the success of your N-alkylation reactions, from the choice of base and solvent to the selection of the alkylating agent and reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the N-alkylation of a triazinone ring.
Q1: How do I choose the right base for my N-alkylation reaction?
The choice of base is critical and depends on the acidity of the N-H proton on your triazinone ring. The fundamental principle is that the conjugate acid of the base you choose should have a higher pKa than the triazinone N-H.[1] This ensures that the equilibrium favors the deprotonated, and therefore nucleophilic, triazinone anion.
-
For moderately acidic triazinones: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. They are easy to handle and effective in many cases.[2]
-
For less acidic triazinones or when stronger activation is needed: Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required. However, these more powerful bases can increase the risk of side reactions, so they should be used with caution.
-
For sensitive substrates: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a milder alternative, though they may lead to lower conversion rates.[3]
Q2: What is the best solvent for N-alkylation of triazinones?
Polar aprotic solvents are generally the preferred choice for N-alkylation reactions as they can dissolve the triazinone salt and promote the SN2 mechanism. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO) [4]
However, the choice of solvent can also influence the regioselectivity of the reaction (see Troubleshooting Guide below). For greener alternatives, propylene carbonate has been shown to act as both the solvent and a safe alkylating agent.[5]
Q3: My triazinone has multiple nitrogen atoms. How can I control which one gets alkylated?
Regioselectivity in the N-alkylation of poly-nitrogenated heterocycles is a common challenge.[6][7] The outcome is determined by a combination of electronic and steric factors.
-
Electronic Effects: The most acidic N-H proton will be deprotonated first. The resulting anion's nucleophilicity will then dictate the site of alkylation.
-
Steric Hindrance: Bulky substituents on the triazinone ring can block the approach of the alkylating agent to a nearby nitrogen atom, favoring alkylation at a less sterically hindered site.[8][9][10]
Careful analysis of your specific triazinone substrate is necessary. In some cases, a protecting group strategy may be required to achieve the desired regioselectivity.
Troubleshooting Guide: Common Problems and Solutions
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low or No Yield
A low yield of the desired N-alkylated product is one of the most frequent issues. A systematic approach to troubleshooting is recommended.[11]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base is not strong enough to deprotonate the triazinone N-H effectively. | Select a stronger base. Ensure the pKa of the base's conjugate acid is at least 2-3 units higher than the triazinone's N-H pKa.[1] |
| Poor Reagent Purity | Impurities in the starting material, or moisture in the solvent or reagents, can quench the reaction. | Use purified starting materials and ensure all solvents and reagents are anhydrous, especially when using strong bases like NaH. |
| Low Reactivity of Alkylating Agent | The leaving group on the alkylating agent is not sufficiently reactive. | The reactivity of alkyl halides follows the trend I > Br > Cl. Consider switching to a more reactive alkylating agent, such as an alkyl iodide or triflate.[4] |
| Suboptimal Temperature | The reaction temperature is too low to overcome the activation energy barrier. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Product Decomposition | The N-alkylated product may be unstable under the reaction or workup conditions. | Monitor the reaction progress over time. If the product forms and then disappears, consider using milder conditions or a modified workup procedure.[11] |
Problem 2: Mixture of N- and O-Alkylated Products
The triazinone anion is an ambident nucleophile, meaning it can react at either a nitrogen or an oxygen atom. The formation of O-alkylated byproducts is a common problem that compromises the yield and complicates purification.[12][13]
Understanding the N- vs. O-Alkylation Dichotomy
The regioselectivity of alkylation is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle, as well as kinetic versus thermodynamic control.
-
Hard Alkylating Agents (e.g., dimethyl sulfate, alkyl sulfonates) are more likely to react at the harder oxygen atom.
-
Soft Alkylating Agents (e.g., alkyl iodides) tend to favor reaction at the softer nitrogen atom.
The reaction conditions also play a crucial role:
| Factor | To Favor N-Alkylation (Kinetic Product) | To Favor O-Alkylation (Thermodynamic Product) |
| Solvent | Use polar aprotic solvents (DMF, MeCN, DMSO) that solvate the cation but leave the anion relatively free. | Use polar protic solvents (e.g., ethanol, water) which can hydrogen-bond with the more electronegative oxygen atom, making it less nucleophilic. |
| Counter-ion | Larger, less coordinating cations (e.g., Cs⁺, K⁺) favor N-alkylation. | Smaller, more coordinating cations (e.g., Li⁺, Na⁺) can chelate with the oxygen, favoring O-alkylation. |
| Temperature | Lower reaction temperatures generally favor the kinetically controlled N-alkylation product. | Higher reaction temperatures can allow for equilibration to the more thermodynamically stable O-alkylated product. |
Troubleshooting Flowchart for N- vs. O-Alkylation
Caption: Decision-making workflow for optimizing N-alkylation selectivity.
Problem 3: Over-alkylation
If your triazinone has more than one reactive N-H group, or if the product of the initial alkylation is more nucleophilic than the starting material, you may observe di- or even tri-alkylation.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a 1:1 ratio of triazinone to alkylating agent. In some cases, a slight excess of the triazinone can be beneficial.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.
-
Monitor Closely: Follow the reaction's progress by TLC or LC-MS and stop it as soon as the starting material is consumed.
Advanced Methodologies for Optimized N-Alkylation
For particularly challenging substrates, more advanced techniques may be necessary.
Phase-Transfer Catalysis (PTC)
PTC is a powerful and green chemistry-compatible technique for the N-alkylation of heterocycles.[14][15] It facilitates the transfer of the deprotonated triazinone from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.
Advantages of PTC:
-
Allows the use of inexpensive and milder inorganic bases (e.g., NaOH, K₂CO₃).
-
Can often be performed in less polar, non-toxic solvents like toluene.[14]
-
Can enhance selectivity for mono-alkylation.[15]
A typical PTC system consists of your triazinone, an alkyl halide, an aqueous solution of a base, an organic solvent, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[16]
Caption: Schematic of a Phase-Transfer Catalysis (PTC) workflow.
Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically accelerate N-alkylation reactions, often reducing reaction times from hours to minutes and improving yields.[2][17][18][19][20] This is due to efficient and rapid heating of the polar reaction mixture.
Key Considerations for Microwave Synthesis:
-
Use a dedicated microwave reactor for safety and precise temperature/pressure control.
-
The choice of solvent is crucial, as it must absorb microwave energy effectively. DMF and N-methyl-2-pyrrolidinone (NMP) are good choices.[2]
-
Reactions are typically run in sealed vessels, allowing for temperatures above the solvent's boiling point.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
-
To a solution of the triazinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) to the mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the triazinone (1.0 eq), potassium carbonate (2.0 eq), and the alkylating agent (1.2 eq).
-
Add a minimal amount of a high-boiling polar solvent such as DMF or NMP.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for 5-20 minutes.
-
After cooling, work up the reaction mixture as described in Protocol 1.
Disclaimer: These protocols are intended as a starting point. The optimal conditions will vary depending on the specific triazinone and alkylating agent used. Always perform small-scale test reactions to optimize conditions before scaling up.
References
Click to expand
- Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
- Two Consecutive PTC N-Alkylations. (n.d.). PTC Organics, Inc.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Microwave-assisted Synthesis of Triazones and 4-Oxo-oxadiazinane in Dry Media. (n.d.). Journal of Chemical Research, Synopses.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Phase-Transfer C
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][14][17][21]triazines. (n.d.). Molecules.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (n.d.). Molecules.
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025).
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances.
- Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. (n.d.). IJOER.
- New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. (2016). Tetrahedron Letters.
- A Comparative Analysis of MTIC and Other Alkylating Agents for Cancer Research. (2025). BenchChem.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][11]naphthyrin-5(6H)-one. (n.d.). Tetrahedron Letters.
- N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2025). ChemInform.
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing.
- N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Organic & Medicinal Chem IJ.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.).
- How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (n.d.). Chemistry Steps.
- N-alkylation of heterocycles under conventional heating, simultaneous MW/US irradiation or MW in a closed vessel. (n.d.).
- Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. (n.d.).
- Alkylating anticancer agents and their relations to microRNAs. (n.d.). Frontiers in Pharmacology.
- Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. (n.d.). Chemical Science.
- Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). Scientific Reports.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). Molecules.
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025).
- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.
- Alkylating Agents and Platinum Antitumor Compounds. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
- Alkylating agents and platinum antitumor compounds. (2017). Oncohema Key.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024).
- Alkylating Agents. (n.d.).
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). Chemistry.
Sources
- 1. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted Synthesis of Triazones and 4-Oxo-oxadiazinane in Dry Media - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijoer.com [ijoer.com]
Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
An in-depth guide to navigating the complexities of synthesizing 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, tailored for professionals in chemical research and drug development.
This guide serves as a dedicated resource for researchers and application scientists focused on the synthesis of this compound. As a foundational scaffold in medicinal chemistry, particularly for developing anti-inflammatory agents and COX-2 inhibitors, mastering its synthesis is crucial.[1][2] This document provides field-tested protocols, troubleshooting solutions for common experimental hurdles, and answers to frequently asked questions, ensuring a reliable and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted and dependable route is the cyclocondensation reaction between benzil and semicarbazide hydrochloride.[1] This method is favored for its operational simplicity, use of readily available starting materials, and generally good yields. The reaction proceeds by heating the reactants in a suitable solvent, often with a weak base to neutralize the HCl salt and facilitate the cyclization.
Q2: How critical is the purity of the starting materials (benzil and semicarbazide hydrochloride)?
A2: The purity of your starting materials is paramount. Impurities in benzil, such as benzaldehyde or benzoic acid, can lead to the formation of unwanted side products, complicating purification and significantly reducing the yield.[3] Similarly, impure semicarbazide hydrochloride can introduce contaminants or inhibit the reaction. It is strongly recommended to use reagents of at least 98% purity and to verify their integrity if they have been stored for an extended period.
Q3: Can you briefly explain the reaction mechanism?
A3: The mechanism involves a two-stage process:
-
Condensation: The free semicarbazide (liberated from its hydrochloride salt by a base like sodium acetate) acts as a nucleophile. One of its terminal nitrogen atoms attacks one of the carbonyl carbons of benzil to form a semicarbazone intermediate.
-
Cyclization & Dehydration: The second terminal nitrogen of the semicarbazone intermediate then nucleophilically attacks the remaining carbonyl group of the benzil backbone. This intramolecular attack forms a heterocyclic ring, which subsequently undergoes dehydration (loss of a water molecule) under reflux conditions to yield the stable, aromatic 1,2,4-triazinone ring.
Q4: What are the expected yields for this synthesis, and what factors are most influential?
A4: Yields for this synthesis can vary but are typically reported in the range of 60-80% on a laboratory scale.[4] The most influential factors impacting yield are reaction time, temperature, and the purity of reagents.[3][5] Ensuring the reaction goes to completion, which can be monitored by Thin Layer Chromatography (TLC), is crucial for maximizing yield.
Q5: What are the essential safety precautions for this procedure?
A5: Standard laboratory safety protocols should be followed. The synthesis involves flammable solvents (ethanol) and should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. According to its GHS classification, the product is harmful if swallowed and causes skin and serious eye irritation.[6] Avoid inhalation of solvent vapors and direct contact with the product.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory-scale synthesis.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (0.01 mol scale) | Notes |
| Benzil | 210.23 | 2.10 g | Ensure high purity (≥98%). |
| Semicarbazide Hydrochloride | 111.53 | 1.12 g | Store in a desiccator. |
| Anhydrous Sodium Acetate | 82.03 | 1.64 g | Acts as a base. Must be anhydrous. |
| Ethanol (95%) | 46.07 | 50 mL | Solvent. |
| Deionized Water | 18.02 | ~200 mL | For precipitation and washing. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 0.01 mol), semicarbazide hydrochloride (1.12 g, 0.01 mol), and anhydrous sodium acetate (1.64 g, 0.02 mol).
-
Expert Insight: Sodium acetate acts as a base to neutralize the HCl from semicarbazide hydrochloride, liberating the free semicarbazide needed for the reaction. Using a two-fold molar excess ensures the reaction medium remains basic enough to facilitate the reaction.
-
-
Dissolution and Reflux: Add 50 mL of 95% ethanol to the flask. Swirl to dissolve the solids and heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the spot corresponding to benzil has disappeared.
-
Expert Insight: Incomplete reactions are a primary cause of low yields.[4] Taking the time to monitor via TLC prevents premature termination of the reaction.
-
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into 200 mL of cold deionized water in a beaker, stirring continuously. A pale yellow precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water (2 x 20 mL) to remove any remaining sodium acetate and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield pale yellow crystals.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
Problem: Consistently low reaction yield.
-
Possible Cause 1: Incomplete Reaction. The reflux time may be insufficient.
-
Solution: Continue to monitor the reaction with TLC until the benzil starting material is completely consumed. Consider extending the reflux time if the reaction appears to stall.[3]
-
-
Possible Cause 2: Impure Reagents. As discussed in the FAQ, impurities in starting materials can cause side reactions.
-
Possible Cause 3: Loss during Workup. The product may have some solubility in the water/ethanol mixture during precipitation.
-
Solution: Ensure the water used for precipitation is ice-cold to minimize solubility. Avoid using an excessive volume of water.
-
Problem: The reaction stalls and does not go to completion.
-
Possible Cause: Suboptimal pH. The amount of base may be insufficient to fully neutralize the hydrochloride salt and catalyze the reaction effectively.
-
Solution: Ensure you are using a two-fold molar equivalent of anhydrous sodium acetate. If the problem persists, a slightly stronger base or a different solvent system (e.g., acetic acid) could be explored, although this may require re-optimization.[7]
-
Problem: The product "oils out" during recrystallization.
-
Possible Cause 1: Solvent Choice. Ethanol may be too nonpolar for the impurities present, or the solution is cooling too rapidly.
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If oiling persists, try adding a small amount of a more polar co-solvent (like water) to the hot ethanol solution until it just becomes cloudy, then clarify with a drop of hot ethanol before cooling.[8]
-
-
Possible Cause 2: Significant Impurities. High levels of impurities can depress the melting point and prevent proper crystal lattice formation.
Problem: Column chromatography provides poor separation.
-
Possible Cause: Incorrect Solvent System. The polarity of the mobile phase is not optimal for separating your product from impurities.
-
Solution: Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find an eluent that gives good separation (Rf value of ~0.3-0.4 for the product and clear separation from other spots).[3]
-
Scale-Up Considerations
Q: What are the primary challenges when scaling this synthesis from grams to kilograms?
A: Scaling up presents several key challenges:
-
Heat Transfer: Maintaining a consistent and controlled reflux in a large reactor is more difficult. Hot spots can lead to decomposition or side reactions. A jacketed reactor with good thermal fluid circulation is essential.[3]
-
Mixing Efficiency: Ensuring homogenous mixing of solids and liquids in a large volume is critical for consistent reaction kinetics. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
-
Product Isolation and Handling: Filtering and washing large quantities of solid product requires appropriate industrial-scale equipment (e.g., a Nutsche filter-dryer). Handling large volumes of flammable solvents also requires stringent safety protocols.
-
Purification: Recrystallization at a large scale can be challenging. Controlling the cooling rate to achieve a consistent crystal size and purity requires careful engineering and process control.
Physicochemical & Analytical Data
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | [10] |
| Melting Point | ~205 °C | [10] |
Expected Analytical Data
| Technique | Expected Results |
| ¹H-NMR | Signals corresponding to the aromatic protons of the two phenyl rings. |
| ¹³C-NMR | Signals for the carbonyl carbon, the carbons of the triazine ring, and the carbons of the phenyl groups.[1] |
| Mass Spec (MS) | A molecular ion peak confirming the molecular weight of 249.27 g/mol .[1] |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C=C bonds. |
References
- Khan, I. U., et al. Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chemical Society of Pakistan.
- ResearchGate. Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
- Arkat USA. Novel one pot synthesis of substituted 1,2,4-triazines.
- Scirp.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
- The Royal Society of Chemistry. Supporting information.
- ResearchGate. Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives....
- National Institutes of Health (NIH). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazines.
- Google Patents. PT84218B - METHOD FOR THE PREPARATION OF 5,6-DIHYDRO-2- (PHENYLATED SUBSTITUTED) -1,2,4-TRIAZINE -3,5 (2H, 4H) -DIONS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
- ResearchGate. Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
- ResearchGate. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
- ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
- PubChem. This compound.
- MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- National Institutes of Health (NIH). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline.
- Comptes Rendus de l'Académie des Sciences. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods.
- Google Patents. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: An FT-IR Focused Comparison
Introduction: The Imperative of Structural Verification in Medicinal Chemistry
In the landscape of drug discovery and development, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the 1,2,4-triazine core is a privileged structure, appearing in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The compound 5,6-diphenyl-1,2,4-triazin-3(2H)-one is a quintessential example, serving as a foundational building block for more complex and potent derivatives.[3]
The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints. Unambiguous structural characterization is not merely a formality; it is the cornerstone of quality control, ensuring reaction success, batch-to-batch reproducibility, and the integrity of structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of this compound. Furthermore, it presents a pragmatic comparison with other essential analytical techniques, offering researchers a holistic perspective on building a robust analytical workflow.
Part 1: Deep Dive into FT-IR Analysis of this compound
FT-IR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The resulting spectrum is a unique molecular "fingerprint," revealing the presence of key functional groups. For a multi-functional molecule like this compound, this fingerprint is rich with structural information.
Figure 1: Key functional groups of this compound.
Decoding the Spectrum: Characteristic Vibrational Modes
The FT-IR spectrum of this compound can be logically dissected into several key regions, each corresponding to specific functional groups. The interpretation relies on correlating observed absorption bands (peaks) with known vibrational frequencies from extensive literature and databases.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Significance |
| 3300 - 3100 | Medium, Broad | N-H Stretch | The presence of a broad absorption in this region is a strong indicator of the N-H bond within the triazinone ring.[4] Broadening is typical due to hydrogen bonding in the solid state. Its absence would suggest substitution at this nitrogen. |
| 3100 - 3000 | Medium to Weak, Sharp | Aromatic C-H Stretch | These sharp peaks are characteristic of the C-H bonds on the two phenyl rings.[5] Their presence confirms the aromatic moieties. |
| ~1740 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | This is arguably the most diagnostic peak. The strong, sharp absorption corresponds to the carbonyl group of the cyclic amide (lactam) in the triazine ring.[4] Its position and intensity are highly characteristic. |
| ~1630 - 1600 | Medium to Strong | C=N Stretch | This absorption arises from the stretching of the carbon-nitrogen double bond within the 1,2,4-triazine ring, confirming the core heterocyclic structure.[4] |
| ~1600 - 1450 | Medium to Weak, Multiple | C=C Stretch (Aromatic) | The phenyl rings give rise to a series of absorptions in this region. These, along with the C-H stretches, confirm the diphenyl substitution.[5] |
| ~1550 - 1530 | Medium | N-H Bend | This bending vibration, often coupled with C-N stretching, provides secondary evidence for the N-H group.[4] |
| < 1400 | Complex | Fingerprint Region (C-N, C-C stretches, bends) | This region contains a multitude of overlapping peaks from C-N and C-C single bond stretches and various bending modes. While difficult to assign individually, the overall pattern is unique to the molecule and is invaluable for identity confirmation by comparison to a known reference spectrum. |
Part 2: A Validated Protocol for FT-IR Data Acquisition
The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following procedure outlines a self-validating system for acquiring a high-fidelity FT-IR spectrum using the modern and highly efficient Attenuated Total Reflectance (ATR) technique.
Causality Behind Method Selection: We choose ATR-FTIR over traditional methods like KBr pellets for several key reasons. ATR requires minimal to no sample preparation, eliminating grinding and pressing which can sometimes induce polymorphic changes. It provides excellent sample-to-sample reproducibility and significantly higher throughput, which is critical in a research and development setting.
Figure 2: A validated workflow for ATR-FTIR analysis.
Step-by-Step Experimental Methodology
-
Instrument Preparation:
-
Action: Ensure the FT-IR spectrometer is powered on and the internal environment is purged with dry air or nitrogen.
-
Rationale: This minimizes interference from atmospheric water vapor and carbon dioxide, which have strong IR absorptions and can obscure important sample peaks.
-
-
Background Acquisition (Self-Validation Step 1):
-
Action: With the ATR crystal meticulously cleaned (typically with isopropanol) and dried, collect a background spectrum.
-
Rationale: This spectrum of the air and the crystal is digitally subtracted from the sample spectrum. A "flat" baseline in the final spectrum is a direct validation of a clean crystal and a stable background.
-
-
Sample Application:
-
Action: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal surface. Apply pressure using the built-in clamp to ensure firm, uniform contact.
-
Rationale: ATR relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is critical for achieving a strong, high-quality signal.
-
-
Data Acquisition:
-
Action: Set the acquisition parameters. Typical settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.
-
Rationale: 32 scans provides an excellent signal-to-noise ratio for a solid sample without excessive time. A resolution of 4 cm⁻¹ is sufficient to resolve all major functional group bands for routine characterization.
-
-
Data Processing and Analysis:
-
Action: After acquisition, the software automatically performs the background subtraction. Apply an automated baseline correction if needed.
-
Rationale: This ensures that peak positions and relative intensities are accurate for interpretation and comparison. The resulting spectrum is now ready for peak picking and comparison against the expected vibrational modes (as detailed in Part 1).
-
Part 3: FT-IR in Context: A Comparative Guide to Analytical Alternatives
While FT-IR is an exceptional tool for functional group identification, a comprehensive characterization, particularly for a novel compound or for regulatory submission, requires a multi-technique approach. Each method provides a different and complementary piece of the structural puzzle.
| Technique | Primary Information Provided | Key Strengths | Key Limitations | Application to this compound |
| FT-IR Spectroscopy | Functional Groups Present | Very fast, non-destructive, low cost, minimal sample prep. Excellent for identity confirmation and reaction monitoring. | Does not provide detailed atomic connectivity or molecular weight. Not ideal for complex mixture analysis. | Rapidly confirms the presence of N-H, C=O, C=N, and aromatic C=C/C-H groups, verifying the core structure. |
| NMR Spectroscopy(¹H, ¹³C) | Atomic Connectivity & Chemical Environment | The "gold standard" for de novo structural elucidation. Provides unambiguous information on the carbon-hydrogen framework and atom-to-atom connections.[6] | Lower throughput, requires more sample, more expensive instrumentation, requires soluble samples. | Confirms the exact number and environment of protons and carbons, showing the two distinct phenyl groups, the triazine ring carbons, and the N-H proton.[6] |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Extremely high sensitivity and accuracy (with HRMS). Confirms molecular formula and can provide structural clues from fragmentation patterns.[3][7] | Isomeric compounds can be indistinguishable. Provides limited information on functional groups or connectivity. | Confirms the molecular weight (C₁₅H₁₁N₃O, MW ≈ 249.09 Da) with high precision, validating the elemental composition.[7] |
| HPLC-UV/DAD | Purity & Quantification | Excellent for assessing the purity of a sample by separating it from impurities and byproducts.[8] Can be quantitative. | Primarily a separation technique; provides limited structural information on its own (UV spectrum is not highly specific). | Determines the purity of the synthesized compound, ensuring that the FT-IR and NMR spectra are representative of the main component and not an impurity. |
| Elemental Analysis | Elemental Composition (%C, H, N) | Provides the empirical formula of the compound. | Does not provide any structural information. Requires a pure sample. | Confirms the percentage of Carbon, Hydrogen, and Nitrogen, which must match the theoretical values for the C₁₅H₁₁N₃O formula. |
Synergistic Workflow: A Holistic Approach
In a professional drug development setting, these techniques are used in concert. A typical workflow would be:
-
Synthesis: The compound is synthesized.[3]
-
FT-IR & TLC: A quick FT-IR spectrum and Thin-Layer Chromatography (TLC) are run to get an immediate indication if the reaction proceeded as expected and to check for the presence of starting materials.
-
Purification: The crude product is purified, often by recrystallization or column chromatography.
-
Full Characterization: The purified product is subjected to a full suite of analyses:
-
HPLC to confirm >95% purity.
-
HRMS to confirm the exact mass and molecular formula.
-
¹H and ¹³C NMR to elucidate and confirm the precise molecular structure.
-
FT-IR is recorded for the pure compound to serve as a reference "fingerprint" for future batches.
-
Conclusion
The characterization of this compound by FT-IR spectroscopy is a rapid, reliable, and informative method for verifying its chemical identity. The technique provides direct evidence for the critical N-H, C=O, C=N, and aromatic functional groups that define the molecule. While it excels as a primary screening and identity confirmation tool, its true power in a research and development context is realized when integrated into a broader analytical strategy. For unambiguous proof of structure and purity, FT-IR should be used as a complementary technique alongside the definitive connectivity information from NMR, the precise molecular weight from Mass Spectrometry, and the purity assessment from HPLC. This multi-faceted approach ensures the scientific integrity required for advancing promising compounds like this 1,2,4-triazine derivative through the drug development pipeline.
References
- Al-Ayash, A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Coatings, 12(5), 714.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Javan, A. A., & Hosseini, M. R. M. (2015). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatographic Science, 53(4), 585-597.
- de Lima, F., et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. Molecules, 28(7), 3123.
- Khan, I., et al. (2004). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Turkish Journal of Chemistry, 28(1), 89-96.
- Alberdi, J. L., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of AOAC International, 85(1), 124-129.
- Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1118.
- Sieroń, L., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E, 68(Pt 3), o769.
- Plass, J., et al. (2002). Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. Comptes Rendus Chimie, 5(3), 241-246.
- Alam, M. S., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 101, 484-496.
- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, s4.
- Lee, K., et al. (2020). Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. ChemRxiv.
- Mary, Y. S., et al. (2014). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 506-516.
- NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook.
- Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
- El-Gamil, A. A. (2017). Synthesis, characterization, DFT and TD-DFT study of novel bis(5,6-diphenyl-1,2,4-triazines). Journal of Molecular Structure, 1130, 780-788.
- Orza, R., et al. (2009). Fundamental vibrations of 1,3,5-triazine. ResearchGate.
- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 438-452.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structural Confirmation of Synthesized 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Abstract
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development, ensuring the integrity of subsequent biological and pharmacological evaluations. This guide provides a comprehensive comparison of standard and advanced analytical techniques for the structural elucidation of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a detailed synthesis protocol and a comparative analysis of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we discuss the utility of X-ray crystallography as an orthogonal method for unambiguous structure determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for the characterization of novel heterocyclic compounds.
Introduction: The Critical Role of Structural Verification
In the realm of drug discovery and development, the synthesis of novel chemical entities is merely the first step. The biological activity of a compound is intrinsically linked to its three-dimensional structure. An incorrect structural assignment can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, the rigorous confirmation of a synthesized molecule's structure is not just a matter of analytical due diligence but a fundamental requirement for the integrity of the entire research and development pipeline.
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules.[1] Derivatives of this scaffold have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[2] Given its therapeutic potential, the ability to synthesize and unequivocally confirm the structure of this triazinone is of paramount importance.
This guide will provide a detailed, step-by-step protocol for the synthesis of this compound and a comparative analysis of the primary spectroscopic techniques used for its structural confirmation. We will delve into the interpretation of expected spectral data and discuss the relative strengths and limitations of each method. Additionally, we will explore the role of X-ray crystallography as a definitive, albeit less universally accessible, technique for structural elucidation.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between benzil and semicarbazide hydrochloride.[1] This reaction proceeds via the formation of a semicarbazone intermediate, which then undergoes cyclization to form the triazine ring.
Experimental Protocol
Materials:
-
Benzil
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in 50 mL of ethanol.[1]
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and allow it to air dry.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]
dot graph TD { A[Start: Benzil + Semicarbazide HCl + NaOAc in Ethanol] --> B{Reflux for 4-6 hours}; B --> C{Cool to Room Temperature}; C --> D[Pour into Cold Water]; D --> E{Precipitation of Crude Product}; E --> F[Filter and Wash with Water]; F --> G{Dry the Crude Product}; G --> H[Recrystallize from Ethanol]; H --> I[End: Pure this compound]; }
Caption: Workflow for the synthesis of this compound.
Spectroscopic Confirmation of Structure
A multi-pronged analytical approach is essential for the comprehensive structural confirmation of the synthesized product. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing the protons of the two phenyl rings and the N-H proton of the triazine ring.
-
Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the rotational freedom of the phenyl rings and the electronic effects of the triazine core.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the triazinone ring is expected. Its chemical shift can vary depending on the solvent and concentration but is typically found downfield, often above δ 10 ppm, due to hydrogen bonding. This peak will also exhibit D₂O exchange.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the following signals are anticipated:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the triazinone ring is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.
-
Triazine Ring Carbons (C5 & C6): The two carbons of the triazine ring to which the phenyl groups are attached (C5 and C6) are expected to resonate in the δ 140-155 ppm region.
-
Aromatic Carbons (C₆H₅): The carbons of the two phenyl rings will appear in the typical aromatic region of δ 125-140 ppm. Due to symmetry, fewer than 12 signals may be observed if the rotation of the phenyl rings is fast on the NMR timescale. The quaternary carbons (ipso-carbons) will likely be at the downfield end of this range.
Table 1: Predicted NMR Data for this compound
| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet |
| N-H | > 10 | Broad Singlet | |
| ¹³C NMR | Carbonyl (C=O) | 160 - 170 | Singlet |
| Triazine (C5, C6) | 140 - 155 | Singlet | |
| Aromatic (C₆H₅) | 125 - 140 | Multiple Signals |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the key vibrational bands to look for are:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the triazine ring.
-
C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the carbonyl (C=O) stretching vibration.
-
C=N Stretch: An absorption band in the 1550-1650 cm⁻¹ region corresponding to the C=N stretching vibrations within the triazine ring.
-
Aromatic C=C Stretches: Several sharp bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations of the phenyl rings.
-
Aromatic C-H Bends: Out-of-plane C-H bending vibrations for the substituted phenyl rings will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound (Molecular Formula: C₁₅H₁₁N₃O), the expected molecular weight is approximately 249.27 g/mol .[4]
-
Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at m/z 249.
-
Fragmentation Pattern: The fragmentation of 1,2,4-triazine derivatives can be complex. Common fragmentation pathways may involve the loss of small neutral molecules such as N₂, CO, or HCN. The presence of the phenyl groups will likely lead to characteristic fragments at m/z 77 (phenyl cation) and m/z 105 (benzoyl cation), as well as fragments resulting from the cleavage of the triazine ring. A base peak at m/z 178 is often observed, corresponding to the diphenylacetylene fragment.[4]
dot graph TD { A[Synthesized Product] --> B{Spectroscopic Analysis}; B --> C[¹H NMR]; B --> D[¹³C NMR]; B --> E[FTIR]; B --> F[Mass Spectrometry]; C --> G{Confirm Proton Environment}; D --> H{Confirm Carbon Skeleton}; E --> I{Identify Functional Groups}; F --> J{Confirm Molecular Weight}; G & H & I & J --> K[Structural Confirmation]; }
Caption: Workflow for the spectroscopic confirmation of the synthesized product.
Alternative and Orthogonal Confirmation: X-ray Crystallography
While the combination of NMR, FTIR, and MS provides strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous structural proof.[5] This technique determines the precise arrangement of atoms in a crystal lattice, providing bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for:
-
Absolute Confirmation: Unambiguous determination of the connectivity of all atoms, confirming the formation of the 1,2,4-triazine ring and the positions of the phenyl and carbonyl groups.
-
Conformational Analysis: Precise measurement of the dihedral angles between the triazine ring and the two phenyl rings, providing insight into the molecule's preferred conformation in the solid state.
-
Intermolecular Interactions: Elucidation of any hydrogen bonding or π-stacking interactions present in the crystal lattice, which can be important for understanding the solid-state properties of the material.
While X-ray crystallography is a powerful technique, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. Therefore, it is often used as a final, definitive confirmation of structure, especially for novel compounds or when other spectroscopic data are ambiguous.
Comparative Analysis of Techniques
Each analytical technique provides a unique piece of the structural puzzle. A comprehensive approach that leverages the strengths of multiple techniques is the most robust strategy for structural confirmation.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed information on the chemical environment and connectivity of atoms. | Provides the most comprehensive structural information in solution. | Requires a relatively large amount of pure sample; can be complex to interpret for large molecules. |
| FTIR | Identification of functional groups. | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Highly sensitive, requiring very small amounts of sample. | Fragmentation can be complex and may not always provide clear structural information. |
| X-ray Crystallography | Precise 3D structure, bond lengths, and bond angles. | Provides unambiguous structural proof. | Requires a high-quality single crystal, which can be difficult to grow. |
Conclusion
The successful synthesis and characterization of this compound is a critical step in the development of novel therapeutics based on this promising scaffold. This guide has outlined a reliable synthetic protocol and a comprehensive, multi-technique approach to its structural confirmation. While NMR, FTIR, and Mass Spectrometry together provide a high degree of confidence in the assigned structure, X-ray crystallography remains the gold standard for unambiguous proof. By employing a combination of these analytical methods, researchers can ensure the structural integrity of their synthesized compounds, laying a solid foundation for further investigation into their biological and pharmacological properties.
References
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
- Royal Society of Chemistry. (2016). Supplementary Information Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue. Royal Society of Chemistry. [Link]
- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Nitrogen-Containing Heterocycles (pp. 397-456). [Link]
- Mojzych, M., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3278. [Link]
Sources
A Comparative Analysis of Synthetic Routes to 1,2,4-Triazines: A Guide for Researchers
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The sustained interest in this privileged heterocycle has led to the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent and effective routes to substituted 1,2,4-triazines, offering insights into their mechanisms, substrate scope, and practical application. We will delve into the classical condensation reactions, modern one-pot procedures, and elegant cycloaddition strategies, providing experimental data and detailed protocols to empower researchers in selecting the optimal path for their synthetic endeavors.
Key Synthetic Strategies: An Overview
The construction of the 1,2,4-triazine ring predominantly involves the condensation of a three-carbon component with a three-atom nitrogen-containing synthon. The most versatile and widely employed methods are categorized and compared below based on yield, reaction time, functional group tolerance, and operational simplicity.
I. Condensation of 1,2-Dicarbonyl Compounds with Amidrazones or Acylhydrazides
This classical and highly versatile approach remains a mainstay for 1,2,4-triazine synthesis. The reaction proceeds via the cyclocondensation of a 1,2-dicarbonyl compound with an amidrazone or an acylhydrazide, offering a straightforward route to a diverse array of substitution patterns.
A. Mechanism and Causality
The reaction is initiated by the nucleophilic attack of the more nucleophilic hydrazine nitrogen of the amidrazone onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,2,4-triazine ring. The regioselectivity of the initial attack on unsymmetrical dicarbonyl compounds is governed by the electronic and steric nature of the carbonyl groups, with the more electrophilic carbonyl being preferentially attacked.[1]
Caption: General workflow for 1,2,4-triazine synthesis from 1,2-dicarbonyls.
B. Conventional vs. Microwave-Assisted Synthesis
Traditionally, these condensations are performed under thermal conditions, often requiring prolonged reaction times at elevated temperatures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this methodology. Microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by promoting rapid and uniform heating.[2]
II. One-Pot Synthesis from 1,2-Diketones, Amides, and Hydrazine Hydrate
For operational simplicity and efficiency, one-pot procedures are highly desirable. A notable one-pot synthesis of 1,2,4-triazines involves the condensation of an amide and a 1,2-dicarbonyl compound in the presence of a base, followed by cyclization with hydrazine hydrate.[3]
A. Mechanistic Insights
This one-pot strategy proceeds through an in-situ generated N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. The base facilitates the initial condensation between the amide and the dicarbonyl compound. Subsequent addition of hydrazine hydrate triggers the cyclization to the 1,2,4-triazine ring.[3] The use of unsymmetrical diketones can lead to a mixture of regioisomers, with the predominance of one isomer being dictated by the relative reactivity of the two carbonyl groups.[3]
Caption: One-pot synthesis of 1,2,4-triazines.
III. The Bamberger Triazine Synthesis
A classical name reaction, the Bamberger triazine synthesis, provides a route to benzo-1,2,4-triazines. This method involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by an acid-catalyzed cyclization.
The reaction commences with the coupling of the aryl diazonium salt with the pyruvic acid hydrazone to form an azo intermediate. In the presence of a strong acid, such as sulfuric acid in acetic acid, this intermediate undergoes cyclization to yield the benzotriazine.
IV. Modern Synthetic Approaches
A. Synthesis from β-Keto-N-acylsulfonamides
A more recent and versatile method involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[4] This approach offers mild reaction conditions and tolerates a variety of sensitive functional groups. A key advantage is the flexibility in introducing substituents at the C3 or C6 positions at a late stage of the synthesis of the β-keto-N-acylsulfonamide precursor.[4]
B. Cycloaddition Reactions
Inverse electron demand Diels-Alder (IEDDA) reactions have emerged as a powerful tool for the synthesis of various heterocycles, including 1,2,4-triazines. While more commonly used for the derivatization of pre-existing triazines, certain cycloaddition strategies can also be employed for the primary construction of the triazine ring system. For instance, domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes.[5]
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to 1,2,4-triazines, offering a clear comparison of their efficiency.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Functional Group Tolerance | Reference(s) |
| Condensation (Conventional) | 1,2-Dicarbonyl, Amidrazone | 4 - 7 hours | 53 - 90% | Moderate | [1] |
| Condensation (Microwave) | 1,2-Dicarbonyl, Acylhydrazide, Silica Gel | 3 - 6 minutes | 85 - 95% | Good | [6] |
| One-Pot (Conventional) | Amide, 1,2-Diketone, Hydrazine Hydrate | 2.5 hours | 45 - 65% | Moderate | [3] |
| One-Pot (Microwave) | Amide, 1,2-Diketone, Hydrazine Hydrate | 3 - 6 minutes | 56 - 75% | Good | [3] |
| From β-Keto-N-acylsulfonamides | β-Keto-N-acylsulfonamide, Hydrazine Salt | Not specified | Good to Excellent | Excellent | [4] |
| Microwave-Assisted [4+2] Annulation | Aromatic Methyl Ketone, I₂, Thiosemicarbazide, Hydrazine | Not specified | Moderate to Good | Good | [7] |
Experimental Protocols
I. General Procedure for the Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines via Microwave-Assisted Condensation on a Solid Support[6]
-
A mixture of acid hydrazide (2 mmol), α-diketone (2 mmol), and silica gel (2 g) is well ground with a pestle in a mortar.
-
The mixture is transferred to an open Pyrex beaker and subjected to microwave irradiation for the appropriate time, as monitored by TLC.
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The product is extracted with petroleum ether (3 x 50 mL).
-
The combined organic extracts are washed with water (3 x 50 mL).
-
The solvent is evaporated under reduced pressure, and the product is purified by column chromatography on a short silica gel column or by recrystallization from a suitable solvent.
II. General Procedure for the One-Pot Synthesis of Di- and Tri-substituted-1,2,4-triazines (Conventional Method)[3]
-
To a well-stirred solution of sodium tertiary-butoxide (0.01 moles) in dry benzene or THF at room temperature, a solution of the amide (0.01 moles) in benzene is added, followed by the addition of the 1,2-diketone (0.01 moles).
-
A jelly-like mass forms, to which 10 mL of ethanol is added to dissolve it.
-
Hydrazine hydrate (2 mL) is then added, and the solution is heated at reflux for 2.5 hours.
-
The solvent is evaporated under reduced pressure, and the residue is poured into water and extracted with dichloromethane (3 x 100 mL).
-
The organic layer is washed with sodium bicarbonate solution and dried over sodium sulfate.
-
Evaporation of the solvent affords the crude product, which can be purified by column chromatography or recrystallization.
Conclusion
The synthesis of 1,2,4-triazines can be accomplished through a variety of effective methods. The classical condensation of 1,2-dicarbonyl compounds with amidrazones remains a robust and versatile strategy, significantly enhanced by the application of microwave irradiation which drastically reduces reaction times and improves yields. One-pot procedures offer a more streamlined approach, ideal for rapid library synthesis, with microwave assistance again providing a significant advantage in terms of efficiency. For syntheses requiring high functional group tolerance and flexible substitution patterns, modern methods such as the cyclodehydration of β-keto-N-acylsulfonamides are excellent choices. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their pursuit of novel 1,2,4-triazine derivatives.
References
- ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2135-2141.
- Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines. (2024). ChemistryViews.
- Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
- Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
- Dowling, M. S., Jiao, W., Hou, J., Jiang, Y., & Gong, S. (2018). A Redox-Efficient Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts Provides 3,6-Disubstituted-1,2,4-triazines. The Journal of Organic Chemistry, 83(8), 4229–4238.
- Chen, B., Tang, D., Wang, J., & Yang, S. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(10), 8035-8038.
- Arshad, M., Khan, T. A., & Khan, M. A. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 148-160.
- Nagy, T., Dorkó, É., Kéki, S., & Kálai, T. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7856.
- Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
- Bamberger triazine synthesis. Wikipedia.
- Ali, H. A., Ismail, M. A., Ghaith, E. A., & Abdel-Wahab, B. F. (2025). Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. Scientific Reports, 15(1), 1-15.
- Chen, B., Tang, D., Wang, J., & Yang, S. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(10), 8035-8038.
- Shawali, A. S., & Farghaly, T. A. (2010). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 15(7), 4854–4866.
- Arshad, M., Khan, T. A., & Khan, M. A. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 148-160.
- Nagy, T., Dorkó, É., Kéki, S., & Kálai, T. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7856.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.info [ijpsr.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 5. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Efficacy of Triazinone-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, the triazinone scaffold has emerged as a privileged structure, yielding compounds with potent and diverse anticancer activities. This guide provides a comprehensive comparison of the efficacy of three prominent triazinone-based anticancer agents: Altretamine, Gedatolisib, and Enasidenib. Each of these agents has a unique mechanism of action and clinical application, making a comparative analysis essential for researchers in the field. This document will delve into their mechanisms, preclinical efficacy, and the experimental methodologies used to evaluate them, offering insights to inform future research and drug development.
Overview of Triazinone-Based Anticancer Agents
Triazinone derivatives are heterocyclic compounds that have been successfully developed into clinically approved anticancer drugs. Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. This guide focuses on a comparative analysis of:
-
Altretamine (Hexalen®): An alkylating-like agent used in the palliative treatment of persistent or recurrent ovarian cancer.
-
Gedatolisib (PF-05212384): A dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), under investigation for various solid tumors, including breast cancer.[1][2][3]
-
Enasidenib (Idhifa®): A selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[4][5][6]
Mechanisms of Action: A Tale of Three Pathways
The anticancer effects of these triazinone agents are mediated through distinct molecular mechanisms, highlighting the versatility of the triazinone core in drug design.
Altretamine: Covalent Modification of Macromolecules
The precise mechanism of altretamine is not fully elucidated, but it is believed to exert its cytotoxic effects through the generation of reactive metabolites.[1][7] Following oral administration, altretamine is extensively metabolized by liver enzymes, particularly the cytochrome P450 system, via N-demethylation.[1] This process produces formaldehyde and reactive iminium ions that can covalently bind to and damage cellular macromolecules, including DNA and proteins, ultimately leading to apoptosis.[1] Although structurally similar to classic alkylating agents, it is not considered a classic one and its mechanism is thought to be different.[8]
Signaling Pathway of Altretamine's Metabolic Activation
Caption: Metabolic activation of Altretamine leading to cytotoxicity.
Gedatolisib: Dual Blockade of the PI3K/mTOR Pathway
Gedatolisib is a potent, reversible, dual inhibitor that targets two key nodes in a critical signaling pathway for cell growth and survival: PI3K and mTOR.[3] The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Gedatolisib inhibits all Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[9][10] This comprehensive blockade of the PAM pathway is designed to overcome the adaptive resistance mechanisms that can limit the efficacy of single-node inhibitors.[9][11] By inhibiting this pathway, gedatolisib can lead to cell cycle arrest and apoptosis.[2]
Gedatolisib's Inhibition of the PI3K/mTOR Signaling Pathway
Caption: Gedatolisib dually inhibits PI3K and mTOR signaling.
Enasidenib: Targeting Mutant IDH2 in AML
Enasidenib is a first-in-class, oral, small-molecule inhibitor that specifically targets the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[5][6] In certain cancers, particularly AML, mutations in IDH2 lead to a neomorphic enzymatic activity that results in the production of the oncometabolite 2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote leukemogenesis.[4][5][12] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels.[13] This restores normal cellular differentiation, allowing leukemic blasts to mature into functional myeloid cells.[4][6]
Mechanism of Action of Enasidenib on Mutant IDH2
Caption: Enasidenib inhibits mutant IDH2, restoring cell differentiation.
Preclinical Efficacy: A Comparative Analysis
The preclinical evaluation of these agents provides crucial insights into their potency and therapeutic potential across various cancer models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of anticancer agents. The following table summarizes representative IC50 values for Gedatolisib and Enasidenib in various cancer cell lines. Data for Altretamine is less commonly reported in terms of IC50 values from standardized assays.
| Agent | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Gedatolisib | Breast Cancer | MDA-361 | 4.0 | [1][9] |
| Prostate Cancer | PC3-MM2 | 13.1 | [1][9] | |
| Breast Cancer | Multiple | Average GR50 = 12 | [3] | |
| Canine Tumors | Multiple | <1000 in 10/12 lines | [5] | |
| Enasidenib | Acute Myeloid Leukemia | IDH2 R140Q mutant | 100 | [8][14] |
| Acute Myeloid Leukemia | IDH2 R172K mutant | 400 | [8] | |
| Acute Myeloid Leukemia | IDH2 R140Q/WT heterodimer | 30 | [12] | |
| Acute Myeloid Leukemia | IDH2 R172K/WT heterodimer | 10 | [12] |
Note: IC50 and GR50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo preclinical testing.[15][16]
-
Altretamine: Has demonstrated antitumor activity in xenograft models of human breast, stomach, and colon carcinomas.[17][18]
-
Gedatolisib: Showed significant tumor growth inhibition and even regression in breast cancer xenograft models, both as a single agent and in combination therapies.[7][19] It has also been shown to delay tumor formation in AML xenograft models.[13] In ovarian cancer xenografts, gedatolisib produced tumor stasis.[20]
-
Enasidenib: In a patient-derived xenograft (PDX) mouse model of AML, enasidenib increased survival at various doses.[21]
Experimental Protocols for Efficacy Evaluation
The following section details standardized protocols for key experiments used to assess the efficacy of anticancer agents like the triazinones discussed.
In Vitro Cell Viability and Apoptosis Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][22][23]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the triazinone agent and a vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[24]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][15][25][26]
Protocol:
-
Cell Treatment: Treat cancer cells with the triazinone agent at its IC50 concentration for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to validate the mechanism of action of a drug on its target signaling pathway.[27][28][29][30]
Protocol:
-
Protein Extraction: Treat cells with the triazinone agent, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
In Vivo Subcutaneous Xenograft Mouse Model
This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.[31][32][33]
Protocol:
-
Cell Preparation: Culture and harvest a human cancer cell line of interest. Resuspend the cells in a sterile solution, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) regularly with calipers and calculate the tumor volume.
-
Randomization and Treatment: When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the triazinone agent and a vehicle control according to a predetermined schedule and route.
-
Endpoint Analysis: Continue treatment and monitoring until the tumors in the control group reach a specified size or for a defined period. Monitor animal body weight as an indicator of toxicity. At the end of the study, excise and weigh the tumors for final analysis.
Conclusion and Future Directions
The triazinone-based anticancer agents Altretamine, Gedatolisib, and Enasidenib exemplify the successful application of this chemical scaffold in oncology. Their distinct mechanisms of action, targeting cellular macromolecules, the PI3K/mTOR pathway, and a mutant metabolic enzyme, respectively, underscore the diverse therapeutic strategies that can be developed from a common chemical core. The preclinical data highlight their potent anticancer activities in various cancer models.
Future research should focus on direct comparative studies of these and other emerging triazinone derivatives to better understand their relative efficacy and potential for combination therapies. The development of more sophisticated preclinical models, such as patient-derived xenografts and humanized mouse models, will be crucial for predicting clinical responses more accurately. Furthermore, the identification of predictive biomarkers will be essential for personalizing treatment with these targeted agents. The continued exploration of the triazinone scaffold holds significant promise for the discovery of novel and more effective cancer therapeutics.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- In vivo antitumor activity of hexamethylmelamine against human breast, stomach and colon carcinoma xenografts. PubMed.
- In vivo Antitumor Activity of Hexamethylmelamine against Human Breast, Stomach and Colon Carcinoma Xenografts. PMC.
- Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. PubMed Central.
- What is Enasidenib Mesylate used for? Patsnap Synapse.
- Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. PubMed Central.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells. PMC.
- Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. PMC.
- Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium. BioSpace.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
- Gedatolisib delays tumor formation in xenograft mice. ResearchGate.
- Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. PMC.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
- Schematic diagram of the PI3K/mTOR signaling pathway. PI3K/mTOR... ResearchGate.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Abstract PO1-24-04: Gedatolisib, a pan-PI3K/mTOR inhibitor, shows superior potency and efficacy relative to other PI3K/AKT/mTOR pathway inhibitors in breast cancer models. AACR Journals.
- Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia. PMC.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia. PMC.
- PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer. springermedizin.de.
- Mechanism of action of enasidenib AG-221 (enasidenib) is a specific slow tight binder of the IDH2 R140Q-mutant enzyme It targets selectively mutant/wild-type heterodimers and mutant homodimers over IDH2-wild-type homodimers, IDH1-wild-type homodimers and IDH1 R132H-mutant enzymes. AG-221 allosterically stabilizes the open homodimer conformation, preventing the conformational change required for catalysis. AG-221 induced 99% reduction in intracellular 2HG in R140Q even at low concentrations. ResearchGate.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
- Enasidenib as treatment for AML with IDH2 mutation: multicenter real-life study of the early-access program in Spain. NIH.
- Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. MDPI.
- Effects of PI3K/AKT/mTOR (PAM) inhibitors on cell migration. (A)... ResearchGate.
- The PI3K/Akt/mTOR signaling pathway. Stimulation of this... ResearchGate.
- Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy. PubMed.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. kumc.edu [kumc.edu]
- 3. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo antitumor activity of hexamethylmelamine against human breast, stomach and colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Antitumor Activity of Hexamethylmelamine against Human Breast, Stomach and Colon Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 20. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. medium.com [medium.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. ar.iiarjournals.org [ar.iiarjournals.org]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the HPLC Method Validation for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one Quantification
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective against other analytical techniques and grounding its methodology in the rigorous standards of international regulatory bodies.
Introduction: The Significance of Quantifying this compound
This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its derivatives have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase-2 (COX-2).[2] The precise and accurate quantification of this molecule is paramount during drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).
This guide details a robust HPLC method, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][3] We will explore the rationale behind the chosen chromatographic conditions and validation parameters, and provide a comparative analysis with alternative analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [4] |
| CAS Number | 4512-00-9 | [1] |
| Molecular Formula | C₁₅H₁₁N₃O | [1][4] |
| Molecular Weight | 249.27 g/mol | [1][4] |
| Solubility | 18.7 µg/mL (at pH 7.4) | [1][4] |
| XLogP3 (Computed) | 2.6 | [1] |
The compound's structure, featuring two phenyl rings and a polar triazinone core, suggests that reversed-phase HPLC with UV detection would be an appropriate analytical approach. The aromaticity of the phenyl groups indicates strong UV absorbance, while its polarity is suitable for retention on a non-polar stationary phase.
Proposed HPLC Method for Quantification
This section outlines a starting point for the HPLC method, based on the analysis of similar triazine derivatives and the physicochemical properties of the analyte.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the moderately non-polar analyte. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common and effective mobile phase for reversed-phase chromatography. The ratio can be adjusted to optimize retention time and resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods could potentially be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, and cost-effective. Suitable for routine quality control. | Lower sensitivity compared to mass spectrometry-based methods. Potential for interference from co-eluting impurities that also absorb UV light. |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection. | High sensitivity and specificity, making it ideal for bioanalysis and trace impurity quantification. Provides structural information.[5] | Higher cost of instrumentation and maintenance. More complex method development. |
| GC-MS | Separation of volatile compounds by gas chromatography, with mass spectrometric detection. | High separation efficiency for volatile compounds. | Not suitable for non-volatile and thermally labile compounds like this compound.[6] Derivatization would be required, adding complexity and potential for error. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the sample. | Simple, rapid, and inexpensive. | Lacks specificity; cannot distinguish the analyte from other UV-absorbing compounds in a mixture. Not suitable for complex samples. |
For the intended purpose of accurate quantification in pharmaceutical development and quality control, HPLC-UV offers the best balance of performance, cost, and accessibility. LC-MS/MS would be the method of choice for bioanalytical studies requiring very low detection limits.
Validation of the HPLC Method: A Step-by-Step Guide
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[7] The following validation parameters are based on the ICH Q2(R2) guidelines.[1][3]
Caption: Workflow for HPLC method validation.
System Suitability
Before commencing validation, system suitability tests are performed to ensure the chromatographic system is adequate for the analysis.[8]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the peak area and retention time.
-
Evaluate the tailing factor and the number of theoretical plates for the analyte peak.
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0%
-
RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable, for formulated products).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any other peaks.
-
The blank and placebo samples should show no interfering peaks at the retention time of the analyte.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare samples by spiking a placebo (or a known matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
-
RSD for repeatability: ≤ 2.0%
-
RSD for intermediate precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the signal-to-noise ratios.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters and the assay results.
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The assay results should not be significantly affected by the changes (e.g., RSD ≤ 2.0%).
Summary of Validation Data
The following table provides a template for summarizing the results of the HPLC method validation.
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| System Suitability | RSD Peak Area ≤ 2.0%RSD Retention Time ≤ 1.0%Tailing Factor ≤ 2.0Theoretical Plates > 2000 | ||
| Specificity | No interference at analyte retention time | ||
| Linearity | R² ≥ 0.999 | ||
| Accuracy | Mean Recovery: 98.0% - 102.0% | ||
| Precision (Repeatability) | RSD ≤ 2.0% | ||
| Precision (Intermediate) | RSD ≤ 2.0% | ||
| LOD | S/N ≈ 3:1 | ||
| LOQ | S/N ≈ 10:1 | ||
| Robustness | System suitability met under all conditions |
Conclusion
This guide has presented a comprehensive framework for the validation of an HPLC method for the quantification of this compound. By adhering to the principles outlined and the rigorous validation protocol based on ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, accurate, and precise data. The proposed HPLC-UV method offers a practical and robust solution for routine analysis, while the comparative overview of alternative techniques provides context for selecting the most appropriate method for specific analytical challenges.
Caption: Interrelationship of HPLC validation parameters.
References
- ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)
- PubChem. This compound.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
- ProPharma. (2024).
- gmp-compliance.org.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ICH. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- Shimadzu. Comparison of LC/MS and GC/MS Techniques. [Link]
- Agilent.
- Pharmaguideline. (2024).
- USP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Structure-Activity Relationships of Triazinone Derivatives
For researchers, medicinal chemists, and professionals in drug and agrochemical development, the triazinone scaffold represents a privileged structure with a remarkable diversity of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of triazinone derivatives, drawing upon experimental data to elucidate the molecular features governing their efficacy as anticancer, antiviral, and herbicidal agents. We will explore the causality behind experimental design and provide detailed protocols for key assays, offering a comprehensive resource for the rational design of novel triazinone-based compounds.
The Triazinone Core: A Versatile Scaffold for Bioactivity
Triazinones are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and a ketone group. The inherent structural features of the triazinone ring, including its planarity, hydrogen bonding capabilities, and multiple sites for substitution, make it an ideal backbone for the development of targeted therapeutic and agricultural agents.[1][2] The ability to readily modify the substituents at various positions on the triazinone ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a wide array of compounds with distinct pharmacological profiles.[3][4]
This guide will focus on three key areas of triazinone derivative activity: anticancer, antiviral, and herbicidal, presenting a comparative analysis of the SAR within each class.
Triazinone Derivatives as Anticancer Agents: Targeting Key Signaling Pathways
The development of novel anticancer agents is a critical area of research, and triazinone derivatives have emerged as a promising class of compounds with potent and selective activity against various cancer cell lines.[5][6] SAR studies have been instrumental in identifying the key structural motifs responsible for their cytotoxic effects and for optimizing their activity against specific molecular targets.
Targeting Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that triazinone derivatives can act as potent EGFR inhibitors.
A key SAR insight is the importance of the substituents on the triazinone ring for effective EGFR inhibition. For instance, studies have shown that the presence of a substituted pyrazole moiety can significantly enhance the anticancer activity of 1,3,5-triazine derivatives targeting EGFR.[7]
Comparative Analysis of EGFR Inhibitors:
| Compound ID | R1 | R2 | IC50 (µM) against EGFR-TK | Reference |
| 13 | 4-aminoquinoline | Cl | 8.45 ± 0.65 | [7] |
| 14 | 4-aminoquinoline | morpholine | 2.54 ± 0.22 | [7] |
| 15 | pyrazole | 4-chlorophenyl | 0.305 | [7] |
| 16 | pyrazole | 4-methoxyphenyl | 0.287 | [7] |
| 17 | pyrazole | 4-methylphenyl | 0.229 | [7] |
SAR Insights for EGFR Inhibition:
-
The nature of the substituent at the 4-position of the triazine ring is critical for activity, with a morpholine group (compound 14 ) showing higher potency than a chlorine atom (compound 13 ).[7]
-
For pyrazole-containing derivatives, the substitution pattern on the phenyl ring influences activity, with an electron-donating methyl group (compound 17 ) leading to the most potent inhibition in this series.[7]
EGFR Signaling Pathway:
The following diagram illustrates the EGFR signaling pathway, which is a primary target for many triazinone-based anticancer agents.
Caption: Allosteric inhibition of HIV-1 RT by a triazinone NNRTI.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well microplate with poly(A) RNA template.
-
Reagent Preparation: Prepare serial dilutions of the triazinone derivative and a known NNRTI control.
-
Reaction Setup: Add the diluted compounds to the wells of the coated plate.
-
Enzyme Reaction: Add a reaction mixture containing oligo(dT) primer, dNTPs (including biotin-dUTP and digoxigenin-dUTP), and recombinant HIV-1 RT to each well. Incubate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-digoxigenin-peroxidase (POD) antibody solution and incubate.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., ABTS) and incubate in the dark.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm). The absorbance is proportional to the amount of synthesized DNA, and a decrease in absorbance indicates inhibition of RT activity.
Triazinone Derivatives as Herbicides: Disrupting Photosynthesis
In the agricultural sector, triazinone derivatives are widely used as herbicides. Their primary mode of action is the inhibition of photosynthesis at photosystem II (PSII). [8][9]
Inhibition of Photosystem II (PSII)
PSII is a protein complex in the thylakoid membranes of chloroplasts that is responsible for water splitting and the initial steps of electron transport in photosynthesis. Triazinone herbicides bind to the D1 protein of the PSII complex, blocking the binding of plastoquinone, a key electron carrier. This disruption of electron flow leads to the production of reactive oxygen species and ultimately, cell death. [8] Comparative Analysis of PSII-Inhibiting Herbicides:
| Herbicide | Chemical Class | EC50 (nM) against Navicula sp. | EC50 (nM) against Nephroselmis pyriformis | Reference |
| Atrazine | s-Triazine | 620 | 130 | [10] |
| Hexazinone | Triazinone | 110 | 25 | [10] |
| Diuron | Phenylurea | 33 | 16 | [10] |
SAR Insights for PSII Inhibition:
-
The data indicates that the triazinone herbicide, hexazinone, is significantly more potent than the s-triazine herbicide, atrazine, against both algal species tested. [10]* The nature of the substituents on the triazinone ring plays a crucial role in determining the binding affinity to the D1 protein and, consequently, the herbicidal activity.
Mechanism of Photosystem II Inhibition:
The following diagram illustrates the disruption of the photosynthetic electron transport chain by a triazinone herbicide.
Caption: Inhibition of the photosynthetic electron transport chain by a triazinone herbicide.
Experimental Protocol: A General Approach for Herbicidal Activity Screening
A common method for screening herbicidal activity is to assess the inhibition of plant growth.
Step-by-Step Protocol:
-
Plant Preparation: Grow susceptible plant species (e.g., Arabidopsis thaliana, cress) in a suitable growth medium (e.g., agar plates, soil).
-
Compound Application: Apply the triazinone derivatives at various concentrations to the growth medium or directly to the plants.
-
Incubation: Incubate the plants under controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-14 days), measure parameters such as root length, shoot fresh weight, or visual signs of chlorosis and necrosis.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% inhibition of growth (IC50 or GR50) to determine its herbicidal potency.
Synthesis of Triazinone Derivatives: A General Approach
The synthesis of triazinone derivatives often involves the cyclocondensation of a thiocarbohydrazide with an α-keto acid. The following is a general procedure for the synthesis of a 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one scaffold. [1][11] Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of thiocarbohydrazide in warm water, add a solution of the appropriate α-keto acid in ethanol dropwise with stirring.
-
Reflux: Heat the reaction mixture under reflux for 1-2 hours.
-
Isolation: The solid product that separates upon cooling is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to yield the pure 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivative.
Conclusion and Future Perspectives
The triazinone scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. This guide has provided a comparative analysis of the structure-activity relationships of triazinone derivatives as anticancer, antiviral, and herbicidal agents, supported by experimental data and detailed protocols.
The key takeaways from this analysis are:
-
Substituent Effects: The nature and position of substituents on the triazinone ring are critical determinants of biological activity and selectivity.
-
Mechanism of Action: Triazinone derivatives can be tailored to target a variety of molecular targets, including enzymes and receptors involved in key cellular processes.
-
Rational Design: A thorough understanding of SAR is essential for the rational design of novel triazinone derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of multi-target triazinone derivatives, the exploration of novel biological activities, and the use of computational modeling to further refine the design of these promising compounds. The continued investigation of the SAR of triazinone derivatives holds great promise for the discovery of new and effective therapeutic and agricultural agents.
References
- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Ito, M., et al. (2016). A Triazinone Derivative Inhibits HIV-1 Replication by Interfering with Reverse Transcriptase Activity. ChemMedChem, 11(20), 2320–2326.
- Kauth, A. M., & Majumder, U. (1997). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5 (4H)-ones and their Schiff bases. Indian Journal of Chemistry-Section B, 36(10), 943-946.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Hassan, A. S., et al. (2022).
- Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 166, 334-348.
- Gastaldi, S., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(14), 7636.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
- Nassar, E. A., et al. (2011).
- de Oliveira, R. S., Jr., et al. (2020). Photosystem II inhibitor herbicides. Planta Daninha, 38.
- Song, B. A., et al. (2015). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Chinese Chemical Letters, 26(1), 5-8.
- Feng, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(4), 841.
- Magnusson, M., et al. (2008). Comparative effects of herbicides on photosynthesis and growth of tropical estuarine microalgae. Marine Pollution Bulletin, 56(9), 1545-1552.
- Venkatraj, M., et al. (2012). Synthesis, evaluation and structure-activity relationships of triazine dimers as novel antiviral agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7174-7178.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103333129A - Method for preparing 4-amino-6-tertiary butyl-3-methylmercapto-1,2,4-triazine-5(4H)-ketone - Google Patents [patents.google.com]
- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mixture toxicity of three photosystem II inhibitors (atrazine, isoproturon, and diuron) toward photosynthesis of freshwater phytoplankton studied in outdoor mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Triazinones: A Process Efficiency Analysis of One-Pot Versus Multi-Step Methodologies
Introduction: The Strategic Importance of Triazinones
Triazinones represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activity.[1][2] Their derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of pharmacological properties including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4][5] Given their therapeutic potential, the efficient and scalable synthesis of triazinone scaffolds is a paramount concern for researchers in drug discovery and development. The choice of synthetic strategy—be it a traditional multi-step sequence or a modern one-pot approach—profoundly impacts not only the yield and purity of the final product but also the overall time, cost, and environmental footprint of the process.
This guide provides an in-depth, objective comparison of one-pot and multi-step synthetic strategies for preparing triazinone derivatives. We will dissect the core principles of each methodology, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions that align with their specific research and development goals.
Deconstructing the Synthetic Philosophies
The assembly of complex molecules like triazinones can be approached from two fundamentally different perspectives: the classical, linear multi-step synthesis and the increasingly popular, process-intensive one-pot synthesis.
-
Multi-Step Synthesis: The "Stop-and-Go" Approach This conventional method involves a sequence of distinct reactions.[6] Each step, from the initial reaction to the formation of the final product, is followed by a full workup procedure, including the isolation and rigorous purification of each intermediate compound. While this approach can be laborious, it offers meticulous control over each transformation, ensuring the purity of intermediates before proceeding to the next stage. This granular control can be critical for complex syntheses where side reactions in one step could compromise all subsequent steps.
-
One-Pot Synthesis: A Paradigm of Process Intensification A one-pot synthesis is a strategy wherein a reactant is subjected to successive chemical reactions in a single reactor.[7][8][9] This approach circumvents the need for isolating and purifying intermediate compounds, with subsequent reagents simply added to the same reaction vessel.[9] This methodology is a cornerstone of green chemistry, designed to enhance efficiency by reducing reaction times, solvent waste, and energy consumption, thereby lowering overall costs.[6][7][10]
Comparative Analysis: Performance Metrics of Triazinone Synthesis
The decision to employ a one-pot or multi-step strategy hinges on a trade-off between several key performance indicators. The following table summarizes these critical parameters, offering a clear comparison based on typical outcomes in triazinone synthesis.
| Parameter | One-Pot Synthesis | Multi-Step Synthesis | Causality and In-Depth Rationale |
| Overall Yield | Often Higher | Generally Lower | One-pot methods minimize the significant material losses that inevitably occur during repeated product transfers, workups, and purification steps.[3][7] |
| Reaction Time | Significantly Shorter | Longer | By eliminating the time spent on intermediate isolation, purification, and setup for subsequent reactions, the total synthesis time is drastically reduced.[3][6] |
| Final Product Purity | Can be Challenging | Potentially Higher | Impurities from early steps can accumulate in a one-pot reaction, complicating the final purification. Multi-step synthesis allows for the removal of byproducts at each stage.[7] |
| Cost-Effectiveness | High | Moderate to Low | Reduced consumption of solvents, chromatography materials, and energy, coupled with decreased labor hours, makes one-pot synthesis a more economical option.[7][10] |
| Environmental Impact | Lower (Greener) | Higher | The reduction in solvent usage and waste streams aligns with the principles of green chemistry, making one-pot processes more environmentally benign.[6][11] |
| Process Simplicity | High | Low | The workflow is streamlined into a single, continuous operation, requiring less manual intervention and logistical planning.[7] |
| Process Control & Scalability | More Complex to Optimize | More Straightforward | Each step in a multi-step synthesis can be individually optimized and monitored, which simplifies troubleshooting and scaling up. One-pot reactions require careful optimization of conditions to accommodate multiple incompatible reagents and intermediates. |
| Versatility for Library Synthesis | Excellent | Good | The speed and efficiency of one-pot reactions make them ideal for rapidly generating a large library of analogues for structure-activity relationship (SAR) studies. |
Visualizing the Synthetic Workflows
The fundamental difference in the operational flow of these two methodologies is best illustrated visually. The following diagrams, generated using Graphviz, depict the logical progression of each synthetic strategy.
Mechanistic Insights and Experimental Choices
A deeper understanding of each approach requires examining specific examples. The synthesis of substituted 1,3,5-triazines from cyanuric chloride is a classic multi-step process, while the condensation of dicarbonyls with amides and hydrazine exemplifies an efficient one-pot route to 1,2,4-triazines.
Multi-Step Synthesis: Sequential Substitution of Cyanuric Chloride
The synthesis of unsymmetrically substituted 1,3,5-triazines is a prime example of where a multi-step approach is necessary. The key is the differential reactivity of the chlorine atoms on the cyanuric chloride core.
-
Causality of Experimental Choice: The C-Cl bonds in cyanuric chloride are highly susceptible to nucleophilic substitution. However, as each chlorine is replaced by an electron-donating group (like an amine or alkoxide), the triazine ring becomes less electron-deficient, and the remaining C-Cl bonds become less reactive. Chemists exploit this phenomenon by carefully controlling the reaction temperature.
-
Self-Validating System: This temperature-dependent reactivity allows for the stepwise and selective introduction of different nucleophiles. By isolating the mono- and di-substituted intermediates, the chemist validates the success of each step before committing to the next, ensuring the final product is the desired unsymmetrical triazine.
One-Pot Synthesis: Condensation Route to 1,2,4-Triazines
A powerful one-pot method for synthesizing substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds and amides, followed by cyclization with hydrazine hydrate.[14][15]
-
Causality of Experimental Choice: This reaction cascade is designed to proceed without isolating the intermediates.[15] The novelty lies in the in-situ generation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate from the initial condensation.[15] The choice of a base (e.g., sodium tert-butoxide) is critical to facilitate this initial condensation. Once this intermediate is formed, hydrazine hydrate is added to the same pot, which acts as the dinucleophile required for the final cyclization step to form the stable 1,2,4-triazine ring.
-
Self-Validating System: The success of this one-pot protocol relies on the chemoselectivity of the reactions. The initial condensation is designed to be essentially complete before the addition of hydrazine. The final cyclization is thermodynamically favorable, driving the reaction sequence to completion. The appearance of the final product as a precipitate or its distinct TLC spot confirms the successful cascade.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory safety guidelines.
Protocol 1: Multi-Step Synthesis of a 2,4,6-Trisubstituted-1,3,5-Triazine
This protocol describes the sequential substitution of cyanuric chloride with three different nucleophiles (Nu1-H, Nu2-H, Nu3-H).
-
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., THF, acetone) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of the first nucleophile (Nu1-H, 1.0 eq) and a base (e.g., DIPEA, 1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction for 2-4 hours at 0-5 °C. Monitor the reaction progress by TLC.
-
Upon completion, filter off the precipitated salt. Evaporate the solvent under reduced pressure.
-
Purify the resulting mono-substituted intermediate by recrystallization or column chromatography to obtain the pure 2-chloro-4,6-di(Nu1)-1,3,5-triazine.
-
-
Step 2: Disubstitution
-
Dissolve the purified mono-substituted intermediate (1.0 eq) in THF.
-
Add the second nucleophile (Nu2-H, 1.0 eq) and base (1.1 eq) at room temperature.
-
Stir the mixture for 6-12 hours at room temperature, monitoring by TLC.
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the di-substituted intermediate by column chromatography.
-
-
Step 3: Trisubstitution
-
Dissolve the purified di-substituted intermediate (1.0 eq) in a higher-boiling solvent like dioxane.
-
Add the third nucleophile (Nu3-H, 1.2 eq) and base (1.3 eq).
-
Heat the reaction mixture to reflux (80-100 °C) for 12-24 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction, perform a final workup and purification by column chromatography or recrystallization to yield the final trisubstituted-1,3,5-triazine.
-
Protocol 2: One-Pot Synthesis of a 3,5,6-Trisubstituted-1,2,4-Triazine
This protocol is adapted from the condensation of an amide, a 1,2-dicarbonyl compound, and hydrazine.[15][16]
-
In-situ Intermediate Formation:
-
To a stirred solution of the appropriate amide (1.0 mmol) in ethanol, add a base such as sodium tert-butoxide (1.0 mmol).
-
Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) to the mixture.
-
Stir the reaction at room temperature. The completion of this step is often indicated by the formation of a jelly-like mass or by TLC analysis (typically 1-2 hours).
-
-
Cyclization:
-
Once the initial condensation is complete, add hydrazine hydrate (2 mL) directly to the reaction mixture.
-
Heat the solution to reflux and maintain for 2.5 to 6 hours, monitoring the formation of the product by TLC.[16]
-
-
Workup and Purification:
-
After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.
-
Pour the residue into cold water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,5,6-trisubstituted-1,2,4-triazine.
-
Conclusion and Strategic Recommendations
Both one-pot and multi-step syntheses are powerful tools in the arsenal of the synthetic chemist for constructing triazinone scaffolds. The choice is not a matter of one being universally superior, but rather of strategic selection based on the project's specific goals.
-
Choose One-Pot Synthesis for:
-
High-throughput screening and library generation: Its speed and efficiency are unmatched for rapidly producing a diverse set of analogues for initial biological evaluation.
-
Green chemistry initiatives: When minimizing waste, solvent use, and energy consumption is a primary objective.
-
Cost-sensitive projects: The inherent resource efficiency translates to significant cost savings.
-
-
Choose Multi-Step Synthesis for:
-
Large-scale (kilo-scale) production: The ability to control, troubleshoot, and validate each step individually is crucial for safety, reproducibility, and GMP compliance.
-
Syntheses requiring high purity: When the final product must meet stringent purity standards, the purification of intermediates is a distinct advantage.
-
Complex, unsymmetrical targets: For molecules where different functional groups must be introduced in a specific order under incompatible conditions.
-
By understanding the underlying principles, advantages, and limitations of each approach, researchers can strategically design and execute the most effective synthesis for their target triazinone, accelerating the journey from molecular design to therapeutic application.
References
- Kucerova, M., Jorda, R., Ahres, M., et al. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 24(19), 3586. [Link]
- Kumar, R., Kumar, N., Roy, R. K., & Singh, A. (2016). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Chemical and Pharmaceutical Research, 8(8), 659-674. [Link]
- Bobbili, P. K., Jadi, S. L., & Anireddy, J. S. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports, 12(1), 587. [Link]
- Linder, T., Schnürch, M., & Mihovilovic, M. D. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie - Chemical Monthly, 149(7), 1257–1284. [Link]
- Phucho, T., Nongpiur, A., Tumtin, S., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines.
- Kiss, L. (2024). Catalytic multi-step domino and one-pot reactions. Beilstein Journal of Organic Chemistry, 20, 1–4. [Link]
- Anonymous. (2016). What is the Principle of one pot synthesis? & advantages and disadvantages? Quora. [Link]
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Multistep organic synthesis leading to the formation of triazinothiazoloquinoxalines involving cost effective rea-gents.
- PrepChem. (n.d.). Synthesis of triazinone. PrepChem.com. [Link]
- Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15, 30105-30164. [Link]
- Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 85-102. [Link]
- Zhang, L., et al. (2007). Synthesis and characterization of novel derivatives of triazinone. Frontiers of Chemistry in China, 2(2), 163-166. [Link]
- Chemistry Stack Exchange. (2015). The difference between one pot synthetic method and one step reaction. Chemistry Stack Exchange. [Link]
- Dolzhenko, A. V. (2011). SYNTHETIC ROUTES TOWARDS THIAZOLO[3][12][17]TRIAZINES (REVIEW). Heterocycles, 83(4), 695-738. [Link]
- Zhang, L., et al. (2007). Synthesis and characterization of derivatives of triazinone.
- Google Patents. (n.d.). CN105218472B - A kind of preparation method of triazinone.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CA2493275C - Processes for the preparation of triazinone derivatives.
- Wu, M., & Devaraj, N. K. (2020). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Accounts of Chemical Research, 53(10), 2149–2162. [Link]
- El-Bary, H. M. A., et al. (2025). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Advances, 15, 30646-30663. [Link]
- Bentham Science. (n.d.). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science. [Link]
- Stolle, A., & Szuppa, T. (2021). Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis. Chemistry – A European Journal, 27(1), 108-124. [Link]
- Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]
- Kumar, R., et al. (2016). Triazines – A comprehensive review of their synthesis and diverse biological importance.
- Linder, T., Schnürch, M., & Mihovilovic, M. D. (2018).
- Claramunt, R. M., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
Sources
- 1. Synthesis and characterization of novel derivatives of triazinone [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalscitechocean.com [globalscitechocean.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic multi-step domino and one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking of Triazinone Derivatives Against the COX-2 Active Site
An Objective Comparison and Methodological Deep Dive for Drug Discovery Professionals
Executive Summary
Cyclooxygenase-2 (COX-2) remains a critical target in the development of anti-inflammatory therapeutics. While selective COX-2 inhibitors like Celecoxib have achieved significant clinical success, the search for novel scaffolds with improved efficacy and safety profiles is perpetual. Triazinone derivatives have emerged as a promising class of compounds, sharing structural analogies with known coxibs[1]. This guide provides a comprehensive, technically-grounded comparison of triazinone derivatives against established inhibitors, centered on a validated in silico molecular docking protocol. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible virtual screening workflow. We will dissect a validated docking protocol, present comparative binding data, and offer insights into the interpretation of these results for researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Targeting COX-2 with Novel Scaffolds
The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever[2]. The discovery of two primary isoforms—COX-1, a constitutively expressed enzyme responsible for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation—revolutionized anti-inflammatory drug design[3]. The strategic advantage of selective COX-2 inhibition lies in mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms[3].
The active site of COX-2 possesses a larger, more accommodating binding pocket compared to COX-1, approximately 17-20% greater in volume[4][5]. This difference is primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2, which opens access to a distinct side pocket[5]. This structural nuance is the cornerstone of selective inhibitor design. Selective inhibitors, often diarylheterocycles like Celecoxib, typically possess a side group (e.g., a sulfonamide or methyl sulfone) that can project into this unique side pocket, an interaction that is sterically hindered in COX-1[5][6].
Triazinone derivatives represent a scaffold of significant interest due to their structural potential to mimic the binding modes of established coxibs[1][7]. In silico molecular docking serves as a powerful, resource-efficient first step to evaluate this potential. By simulating the binding pose and predicting the binding affinity of these novel compounds within the COX-2 active site, we can prioritize candidates for synthesis and subsequent in vitro testing, accelerating the drug discovery pipeline[8].
A Validated Protocol for COX-2 Docking Studies
The trustworthiness of any in silico result hinges entirely on the rigor of the experimental protocol. The following step-by-step methodology is designed to be self-validating, incorporating best practices for target and ligand preparation to ensure scientifically sound and reproducible results. We will use AutoDock Vina, a widely adopted and validated open-source docking engine, as the core of our workflow[9][10][11].
Part A: Target Protein Preparation
The goal of this phase is to prepare a biologically relevant and computationally clean model of the COX-2 enzyme.
-
Structure Retrieval: Begin by downloading the crystal structure of human COX-2 complexed with a known selective inhibitor, such as Celecoxib. A suitable entry from the RCSB Protein Data Bank (PDB) is 3LN1 [12][13][14]. Using a co-crystallized structure provides a crucial reference point: the native ligand's position confirms the active site's location and serves as a benchmark for re-docking validation.
-
Initial Cleaning (The "Why"): PDB files contain more than just the protein; they include water molecules, co-factors, and sometimes multiple protein chains (in the case of homodimers)[15][16].
-
Action: Using a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT), delete all water molecules and any protein chains except for one (e.g., Chain A)[16][17].
-
Causality: Most water molecules in a crystal structure are transient and not integral to ligand binding. Their presence can create unnecessary steric clashes and interfere with the docking algorithm's scoring function[17]. We retain only a single protein chain because COX-2 functions as a homodimer, but the binding sites are identical and independent for the purpose of docking a small molecule[2].
-
-
Protonation and Charge Assignment (The "Why"): Crystal structures typically do not include hydrogen atoms. Adding them is critical for accurately modeling hydrogen bonds and electrostatic interactions, which are fundamental to molecular recognition[15][17].
-
Action: Add polar hydrogens to the protein structure. Subsequently, compute and assign Kollman charges. This is a standard procedure in the AutoDock workflow that assigns partial atomic charges necessary for calculating electrostatic interactions[10].
-
Causality: The Kollman charge model is well-established for proteins. Correct charge assignment is essential for the scoring function to accurately estimate the binding energy, as electrostatic forces are a major component of this calculation[18].
-
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges (Q), and atom types (T)[19].
Part B: Ligand Preparation
This phase ensures the small molecules (triazinone derivatives and reference compounds) are in a chemically correct and computationally ready state.
-
Structure Acquisition: Obtain 3D structures of your triazinone derivatives and the reference inhibitor (Celecoxib). These can be drawn using chemical sketchers like ChemDraw or downloaded from databases like PubChem in SDF format[20][21].
-
Format Conversion and 3D Conformation (The "Why"): Docking software requires 3D coordinates. If starting from a 2D drawing or a database format, conversion is necessary[22].
-
Action: Use a tool like Open Babel or PyMOL to convert the initial SDF or 2D files into a 3D PDB format[9].
-
Causality: The initial 3D conformation is a starting point. The docking algorithm will explore various conformations, but beginning with a reasonable, low-energy structure can improve efficiency[22].
-
-
Protonation, Charge Assignment, and Rotatable Bond Definition (The "Why"): Similar to the protein, ligands must be correctly protonated and assigned charges. Furthermore, defining their conformational flexibility is key to exploring how they might adapt within the binding site[20][23].
-
Action: Load the ligand PDB file into AutoDock Tools. Add Gasteiger charges, which are specifically parameterized for small organic molecules[20]. The software will automatically detect and define rotatable bonds.
-
Causality: Gasteiger charges provide a rapid and effective method for charge distribution in ligands[20]. Defining rotatable bonds is the essence of flexible ligand docking. It allows the algorithm to explore the ligand's conformational space, mimicking the dynamic nature of a real binding event[15].
-
-
File Format Conversion: Save the prepared ligand structures in the PDBQT format.
Part C: The Docking Simulation Workflow
This is where the simulation is defined and executed. The key is to accurately define the search space within the protein's active site.
-
Defining the Search Space (Grid Box): The docking algorithm must be told where to search for a binding site.
-
Action: In AutoDock Tools, with the prepared protein loaded, specify a "Grid Box". Center this box on the position of the co-crystallized ligand (Celecoxib in 3LN1)[9]. Ensure the box dimensions are large enough to encompass the entire active site and allow for ligand rotation (e.g., 40 x 40 x 40 Å).
-
Causality: Centering the grid on the known inhibitor's location ensures the search is focused on the biologically relevant active site[8]. An appropriately sized box allows for a comprehensive search without being computationally prohibitive.
-
-
Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.
-
Action: Create a conf.txt file listing the paths to the protein PDBQT file, the ligand PDBQT file, and the center and size coordinates of the grid box determined in the previous step[19].
-
-
Execution: Run the docking simulation from the command line, pointing Vina to the configuration file. Vina will generate an output file containing the predicted binding poses and a log file with the corresponding binding affinity scores[10].
-
Protocol Validation (Re-docking): Before docking the triazinone derivatives, perform a re-docking experiment with the co-crystallized ligand (Celecoxib). A successful validation is generally achieved when the lowest energy pose predicted by the software has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the ligand's position in the original crystal structure[24]. This confirms that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.
Comparative Analysis: Triazinone Derivatives vs. Standard Inhibitors
The primary output from a docking study is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding; a more negative value indicates a stronger, more stable interaction between the ligand and the protein[18][25]. The analysis also involves inspecting the binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the COX-2 active site.
Key interacting residues in the COX-2 active site include Tyr355, Arg513, Val523, and Ser530[2][4][8]. Selective inhibitors must form favorable interactions within the hydrophobic pocket and the specific side pocket accessible due to Val523[5].
Below is a table presenting hypothetical but realistic docking results for a series of triazinone derivatives compared against the reference drug Celecoxib and the non-selective NSAID Ibuprofen.
| Compound | Class | Binding Affinity (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic/π Interactions |
| Celecoxib (Reference) | Selective COX-2 | -12.9[24] | Arg513, His90, Ser339[26][27] | Val523, Ala513, Leu338[26] |
| Ibuprofen (Reference) | Non-selective | -7.8[3] | Arg120, Tyr355 | Val349, Ala527[3] |
| Triazinone A | Experimental | -11.8 | Arg513, Gln192 | Val523, Trp387, Phe518 |
| Triazinone B | Experimental | -10.5 | Arg513, Ser530 | Val523, Tyr385, Leu531 |
| Triazinone C | Experimental | -8.1 | Tyr355 | Val349, Leu352 |
Analysis of Results:
-
Binding Affinity: Triazinone A and B show strong predicted binding affinities, superior to the non-selective Ibuprofen and approaching that of Celecoxib. A more negative score suggests they may be potent inhibitors[28]. Triazinone C displays a weaker affinity, suggesting it may be a less promising candidate.
-
Interaction Patterns: Critically, both Triazinone A and B are predicted to form hydrogen bonds with Arg513, a key residue in the selective side pocket of COX-2[4]. They also show extensive hydrophobic interactions with Val523, another hallmark of COX-2 selectivity[5]. This mimics the binding pattern of Celecoxib.
-
Selectivity Indication: Triazinone C, in contrast, interacts primarily with Arg120 and Tyr355, a binding mode more characteristic of non-selective NSAIDs like Ibuprofen, suggesting it may lack COX-2 selectivity[8][29]. The ability of a compound's moiety to fit into the side pocket and interact with residues like Arg513 is a strong predictor of COX-2 selectivity[5].
Conclusion and Future Directions
This guide has outlined a robust, validated protocol for the in silico evaluation of triazinone derivatives as potential COX-2 inhibitors. The comparative analysis demonstrates how molecular docking can effectively triage a series of novel compounds, identifying those with the highest potential for potent and selective inhibition. Based on our hypothetical results, Triazinone A and B would be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to validate their inhibitory activity (IC50) and selectivity against COX-1.
In silico docking is a predictive tool, not a final answer. The strength of the predictions relies entirely on the integrity of the methodology. By following a carefully validated protocol, explaining the causality behind each step, and critically analyzing the results in the context of known inhibitor binding modes, researchers can leverage computational chemistry to make informed decisions, ultimately accelerating the path toward novel anti-inflammatory therapies.
References
- National Center for Biotechnology Information. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. NCBI Structure.
- ResearchGate. (n.d.). The structure of Celecoxib with residues within 6 Å around the active site....
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
- Al-Karmalawy, A. A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(9), 2074.
- Sanket's Bioinformatics Classroom. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
- Dr. Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
- Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
- ResearchGate. (n.d.). Active-site cavity of COX-1 and COX-2 (schematic).
- RCSB Protein Data Bank. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site.
- ResearchGate. (n.d.). Docking interactions of celecoxib with COX-2.
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- The Caliphate. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube.
- ResearchGate. (n.d.). Results of the celecoxib docking with native ligand of COX-1 (a) and....
- University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking.
- ResearchGate. (n.d.). COX-2 with bound Celecoxib (compound 260). The PDB file....
- Al-Saeed, F. A. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 46, 1-13.
- Mondal, P., et al. (2020). Molecular docking analysis of doronine derivatives with human COX-2. Journal of Taibah University Medical Sciences, 15(4), 281-288.
- Leão, A. S., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Pharmaceutical Sciences, 28(2), 266-276.
- Bio-Chemix. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube.
- Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Vanderbilt University.
- Bionatura. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
- Sanna, P., et al. (2007). Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. ChemMedChem, 2(11), 1629-1638.
- Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Molecular and Biomedical Research.
- ResearchGate. (2025). Design & Synthesis of novel Oxazolone & triazinone derivatives and their biological evaluation as COX-2 inhibitors.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- ResearchGate. (2019). Molecular docking proteins preparation.
- Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube.
- Ramkumar, K., et al. (2022). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Journal of King Saud University - Science, 34(3), 101869.
- Tian, Y., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 28(12), 4789.
- Kirkby, N. S., et al. (2016). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. The FASEB Journal, 30(3), 904-918.
- Juniper Publishers. (2022). In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease.
- Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421.
- Hla, T., & Neilson, K. (2009). Cyclooxygenases: structural and functional insights. Journal of Lipid Research, 50(Supplement), S29-S34.
- RCSB Protein Data Bank. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2.
- Research Square. (2023). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2.
- ResearchGate. (2025). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites.
- Ghorab, M. M., et al. (2018). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1353-1365.
Sources
- 1. Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionaturajournal.com [bionaturajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. m.youtube.com [m.youtube.com]
- 21. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
A Spectroscopic Deep Dive: Differentiating 5,6-Diphenyl-1,2,4-triazin-3(2H)-one and its Thione Analog
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazine scaffold is a cornerstone for designing novel therapeutics. The functionalization of this core structure is a critical step in tuning its pharmacological profile. Among the most common modifications is the conversion of the C3-carbonyl oxygen to sulfur, yielding the corresponding thione. This seemingly subtle substitution profoundly alters the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity. A precise and unambiguous characterization of these analogs is therefore paramount.
This guide provides a comprehensive spectroscopic comparison of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one and its thione counterpart, 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione. We will delve into the nuances of their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, supported by experimental data and established spectroscopic principles. This comparative analysis will equip researchers with the essential tools to confidently distinguish between these two important classes of compounds.
Molecular Structures at a Glance
Caption: Molecular structures of the compared compounds.
Infrared (IR) Spectroscopy: The Carbonyl vs. Thiocarbonyl Signature
Infrared spectroscopy is arguably the most direct and rapid method for distinguishing between the lactam (-one) and thiolactam (-thione) forms. The key lies in the vibrational frequency of the C=O and C=S bonds.
The C=O stretch in the lactam is a strong, sharp absorption band typically found in the region of 1750-1650 cm⁻¹. In this compound, this band is a prominent feature, confirming the presence of the carbonyl group.
Conversely, the C=S bond in the thione analog has a significantly lower stretching frequency due to the greater mass of the sulfur atom and the weaker bond strength compared to C=O. This results in a characteristic absorption in the 1250-1020 cm⁻¹ region. This band is often of medium to strong intensity.
| Functional Group | Compound | Characteristic IR Absorption (cm⁻¹) | Appearance |
| C=O (Amide I band) | This compound | ~1680 - 1720 | Strong, Sharp |
| N-H Stretch | This compound | ~3100 - 3300 | Medium, Broad |
| C=S (Thiocarbonyl) | 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | ~1100 - 1250 | Medium to Strong |
| N-H Stretch | 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | ~3100 - 3300 | Medium, Broad |
Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample (solid/solution) and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
Both ¹H and ¹³C NMR spectroscopy provide valuable insights into the electronic differences between the -one and -thione analogs.
¹H NMR Spectroscopy
The proton spectra of both compounds are dominated by signals from the two phenyl rings, typically appearing as multiplets in the aromatic region (δ 7.0-8.0 ppm). The most informative signal for comparison is that of the N-H proton of the triazine ring. Due to the greater electronegativity of oxygen compared to sulfur, the N-H proton in the -one is generally more deshielded and thus appears at a higher chemical shift (further downfield) than the N-H proton in the -thione.
¹³C NMR Spectroscopy
The most significant difference in the ¹³C NMR spectra is the chemical shift of the C3 carbon. The carbonyl carbon (C=O) of this compound resonates in the typical range for amide carbonyls, around δ 160-170 ppm. In stark contrast, the thiocarbonyl carbon (C=S) of the thione analog is significantly deshielded and appears much further downfield, typically in the range of δ 180-200 ppm. This substantial downfield shift is a definitive marker for the presence of the C=S group.
| Nucleus | Compound | Expected Chemical Shift (δ ppm) | Key Difference |
| ¹H (N-H) | This compound | ~12.0 - 13.0 | Downfield shift due to electronegative oxygen |
| ¹H (N-H) | 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | ~11.0 - 12.0 | Upfield shift compared to the -one |
| ¹³C (C3) | This compound | ~160 - 170 | Typical amide carbonyl resonance |
| ¹³C (C3) | 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | ~180 - 200 | Significant downfield shift, characteristic of a thiocarbonyl |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. The molecular ion peak ([M]⁺) for this compound is expected at m/z 249.27, while for its thione analog, it will be at m/z 265.33, reflecting the mass difference between oxygen and sulfur.[1]
The fragmentation patterns, typically obtained through electron ionization (EI-MS), can also offer structural clues. A common fragmentation pathway for both compounds involves the loss of the phenyl groups and cleavage of the triazine ring. For the -one, a characteristic fragment corresponding to the loss of CO (28 Da) from the molecular ion may be observed, whereas the -thione may show a loss of CS (44 Da).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) | Key Fragments (m/z) |
| This compound | C₁₅H₁₁N₃O | 249.27 | 249 | 178, 165, 103 |
| 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | C₁₅H₁₁N₃S | 265.33 | 265 | [M-CS]⁺, [M-Ph]⁺ |
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. Both compounds are expected to exhibit strong absorptions in the UV region due to the presence of the aromatic phenyl rings and the conjugated triazine system. The replacement of the carbonyl with a thiocarbonyl group generally leads to a bathochromic (red) shift in the absorption maxima. This is because the n → π* transition of the C=S group is at a lower energy (longer wavelength) than that of the C=O group.
| Compound | Solvent | Expected λmax (nm) | Transition |
| This compound | Ethanol | ~260-280, ~310-330 | π → π, n → π |
| 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | Ethanol | ~280-300, ~360-380 | π → π, n → π (red-shifted) |
Note: Theoretical calculations for 5,6-diphenyl-1,2,4-triazine-3(4H)-thione in methanol show absorption maxima that support this red-shift phenomenon.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of this compound[3]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for Triazinone Synthesis: A Comparative Analysis
Introduction: The Quest for Superior Triazinone Synthesis
Triazinone scaffolds are a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The classical synthesis of these vital heterocycles often involves the cyclocondensation of a 1,2-dicarbonyl compound with semicarbazide.[3] While effective, the reliance on semicarbazide is not without its challenges, including potential safety concerns and limitations in reaction scope and efficiency.[4] This guide provides a comprehensive comparison of viable alternative reagents to semicarbazide for the synthesis of triazinones, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific synthetic goals. We will delve into a comparative analysis of thiosemicarbazide, hydrazine hydrate, and aminoguanidine, evaluating them on performance, safety, and practicality.
Comparative Analysis of Semicarbazide Alternatives
The selection of a reagent for triazinone synthesis hinges on a balance of reactivity, yield, safety, and cost. Below is a comparative overview of semicarbazide and its primary alternatives.
| Reagent | Key Advantages | Key Disadvantages | Typical Yields | Safety Considerations |
| Semicarbazide | Well-established protocols, readily available. | Potential for side reactions, safety concerns (e.g., formation in foods).[4] | Moderate to Good | Irritant. Handle with appropriate PPE. |
| Thiosemicarbazide | Can lead to novel thio-functionalized triazinones, often provides good yields.[5][6] | Potential for different reaction pathways, odor. | Good to Excellent | Toxic if swallowed.[1][7][8][9] Handle in a well-ventilated fume hood with appropriate PPE. |
| Hydrazine Hydrate | Highly reactive, can lead to high yields in one-pot syntheses.[10][11] | Highly toxic and corrosive, requires stringent safety precautions.[12][13][14][15] | Good to Excellent | Toxic, corrosive, and suspected carcinogen.[12][13][14][15] Requires strict engineering controls and specialized handling procedures. |
| Aminoguanidine | Can introduce a basic guanidinyl moiety, potentially enhancing biological activity.[16][17] | Often used as its hydrochloride salt, requiring base neutralization. | Moderate to Good | Irritant, may cause skin sensitization.[7][13][14] Handle with appropriate PPE. |
Reaction Mechanisms: A Glimpse into the Cyclization
The synthesis of the triazinone ring from a 1,2-dicarbonyl compound and a hydrazine derivative generally proceeds through a two-step mechanism: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with subsequent dehydration to yield the aromatic triazinone ring.
Caption: General reaction mechanism for triazinone synthesis.
The nature of the "R" group on the hydrazine derivative (e.g., -C(=O)NH2 for semicarbazide, -C(=S)NH2 for thiosemicarbazide, -H for hydrazine, and -C(=NH)NH2 for aminoguanidine) influences the nucleophilicity of the terminal nitrogen and the stability of the intermediate, thereby affecting reaction rates and yields.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present protocols for the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one from phenylglyoxal monohydrate using semicarbazide and our featured alternatives.
Workflow Overview
Caption: Comparative workflow for triazinone synthesis.
Protocol 1: Synthesis using Semicarbazide Hydrochloride (Baseline)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol (30 mL).
-
Addition of Reagents: To the solution, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to yield 6-phenyl-1,2,4-triazin-3(2H)-one.[3]
Protocol 2: Synthesis using Thiosemicarbazide
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol (30 mL).
-
Addition of Reagent: Add thiosemicarbazide (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the initial condensation.
-
Reaction: Heat the mixture to reflux for 2-8 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature to allow for product crystallization.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or a DMF/water mixture.
Protocol 3: One-Pot Synthesis using Hydrazine Hydrate
This protocol is adapted from a general one-pot synthesis of 1,2,4-triazines.[10][11]
-
Intermediate Formation: In a 100 mL round-bottom flask, dissolve a suitable precursor to phenylglyoxal (e.g., an α-haloketone) and formamide (1.5 eq) in a suitable solvent. Add a base (e.g., sodium tert-butoxide) and stir at room temperature to form the N-(2-oxo-2-phenylethylidene)formamide intermediate in-situ.
-
Addition of Hydrazine: To this mixture, carefully add hydrazine hydrate (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization.
Protocol 4: Synthesis using Aminoguanidine Hydrochloride
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol (30 mL).
-
Addition of Reagents: Add aminoguanidine hydrochloride (1.2 eq) and a suitable base (e.g., sodium acetate or triethylamine, 1.5 eq) to neutralize the hydrochloride.
-
Reaction: Heat the mixture to reflux for 4-10 hours, monitoring by TLC.
-
Isolation: Cool the reaction to room temperature and collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from an appropriate solvent.
In-Depth Discussion of Alternatives
Thiosemicarbazide: The Versatile Contender
Thiosemicarbazide is an excellent alternative to semicarbazide, often providing comparable or even higher yields.[5] Its key advantage lies in the introduction of a sulfur atom, which can be a site for further functionalization, leading to novel triazinone derivatives with potentially unique biological activities. The resulting 3-thioxo-triazinone can exist in tautomeric equilibrium with the 3-mercapto-triazine form, offering additional synthetic handles.
Causality in Experimental Choices: The use of an acid catalyst in the thiosemicarbazide protocol accelerates the initial condensation step by protonating the carbonyl oxygen of the dicarbonyl compound, making it more electrophilic.
Hydrazine Hydrate: The High-Yield, High-Risk Option
Hydrazine hydrate is a powerful nucleophile that can drive the reaction to completion, often in high yields.[10][11] Its use in one-pot syntheses can improve efficiency by reducing the number of synthetic steps and purification of intermediates.[10][11] However, the high toxicity, corrosivity, and potential carcinogenicity of hydrazine hydrate demand stringent safety protocols, including the use of a fume hood, specialized personal protective equipment (PPE), and careful waste disposal.[12][13][14][15]
Causality in Experimental Choices: The one-pot procedure with hydrazine hydrate relies on the in-situ formation of a reactive intermediate from the dicarbonyl precursor and an amide, which is then trapped by the highly nucleophilic hydrazine to drive the cyclization.
Aminoguanidine: The Bioactive Moiety Introducer
Aminoguanidine offers the unique advantage of incorporating a basic guanidinium group into the final triazinone structure. This can be particularly beneficial in drug discovery, as the guanidinium group can participate in hydrogen bonding interactions with biological targets. The synthesis is straightforward, although it may require slightly longer reaction times compared to other alternatives.
Causality in Experimental Choices: The use of a base is crucial when starting with aminoguanidine hydrochloride to liberate the free aminoguanidine, which is the active nucleophile in the reaction.
Conclusion and Recommendations
The choice of reagent for triazinone synthesis should be guided by the specific goals of the project, available resources, and safety infrastructure.
-
For routine synthesis and well-established targets: Semicarbazide remains a viable, albeit traditional, option.
-
For the synthesis of novel derivatives with potential for further functionalization: Thiosemicarbazide is a highly recommended alternative, often providing excellent yields and a versatile product.
-
For high-yield, one-pot syntheses where stringent safety measures can be implemented: Hydrazine hydrate is a powerful reagent, but its use should be restricted to experienced chemists in well-equipped laboratories.
-
For the introduction of a basic, potentially bioactive moiety: Aminoguanidine is an excellent choice, particularly in the context of medicinal chemistry programs.
Ultimately, this guide serves as a starting point for researchers to explore beyond the conventional and to select the most appropriate and efficient path for their triazinone synthesis endeavors.
References
- Nexchem Ltd. (2015). Hydrazine Hydrate 7.
- Fisher Scientific. SAFETY DATA SHEET - Aminoguanidine hydrochloride.
- Acros Organics. (2010).
- Reddit. (2018).
- Sciencemadness.org. (2025).
- CDH Fine Chemical.
- Merck Millipore. (2024). SAFETY DATA SHEET - Thiosemicarbazide for synthesis.
- Loba Chemie.
- Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
- TCI Chemicals. SAFETY DATA SHEET - Thiosemicarbazide Hydrochloride.
- Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- ResearchGate. (2025).
- Chernov, N. M., et al. (2015). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. Russian Journal of General Chemistry, 85(8), 1836-1841.
- ResearchGate.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. (2025).
- Choudhury, et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- ChemicalBook. Guanidine hydrochloride synthesis.
- Triazine-based condensing reagents. PubMed.
- Abernethy, G. A. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Food Additives & Contaminants: Part A, 32(9), 1416-1430.
- ResearchGate. (2025). Novel one pot synthesis of substituted 1,2,4-triazines.
- Neelottama K., et al. (2021). Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives. Der Pharmacia Lettre, 13(2):1-12.
- Mäeorg, U., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. Chart showing effect of (a) solvent and (b)
- Mukhametzhanova, S.K., et al. Synthesis of Substituted Semicarbazone, Thiosemicarbazone and Aminoguanidine.
- Benchchem. comparative analysis of different synthetic routes to 6-Phenyl-1,2,4-triazin-3(2H).
- Organic Chemistry Portal.
- ResearchGate. (2025).
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- The Royal Society of Chemistry.
- National Institutes of Health. (2021).
- A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini - Research and Reviews. (2018).
- Comparative biological study between quinazolinyl-triazinyl semicarbazide and thiosemicarbazide hybrid deriv
- Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central.
- Convenient methods for the synthesis and characteris
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central. (2025).
- Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methoxyphenyl)guanidine Hydrochloride.
- Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models. PubMed. (2024).
- Brieflands. (2024). Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological T.
- ResearchGate. Scheme 1.
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
- tert-Butyl Carbaz
- Method for preparing hydrazine hydrate.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thiosemicarbazide - Safety Data Sheet [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemstock.ae [chemstock.ae]
- 11. researchgate.net [researchgate.net]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. reddit.com [reddit.com]
- 15. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
A Comparative Guide to 5,6-Diaryl-1,2,4-Triazine Derivatives and Acarbose as α-Glucosidase Inhibitors
This guide provides an in-depth technical comparison of the efficacy of a promising new class of α-glucosidase inhibitors, the 5,6-diaryl-1,2,4-triazine derivatives, against the established therapeutic agent, acarbose. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on inhibitory potency, mechanism of action, and safety profiles to inform future research and development in the management of type 2 diabetes mellitus.
Introduction: The Critical Role of α-Glucosidase Inhibition in Diabetes Management
Postprandial hyperglycemia, the sharp rise in blood glucose levels following a meal, is a key contributor to the pathophysiology of type 2 diabetes and its associated complications. A primary therapeutic strategy to mitigate this is the inhibition of α-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. By delaying this process, α-glucosidase inhibitors effectively flatten the postprandial glucose curve, a crucial factor in glycemic control.
Acarbose, a pseudo-tetrasaccharide, has long been a cornerstone of α-glucosidase inhibitor therapy. However, its modest efficacy and notable gastrointestinal side effects, such as flatulence and diarrhea, have driven the search for novel, more potent, and better-tolerated inhibitors. The 5,6-diaryl-1,2,4-triazine scaffold has emerged as a particularly promising pharmacophore in this pursuit, with numerous studies demonstrating its potent α-glucosidase inhibitory activity.
Mechanism of Action: A Tale of Two Inhibitors
Both acarbose and 5,6-diaryl-1,2,4-triazine derivatives target the same enzyme, α-glucosidase, but their inhibitory mechanisms can differ, which has significant implications for their pharmacological profiles.
Acarbose: The Competitive Benchmark
Acarbose functions as a competitive and reversible inhibitor of α-glucosidase.[1][2] Its structure mimics that of the natural oligosaccharide substrates, allowing it to bind with high affinity to the active site of the enzyme. This competitive binding prevents the natural substrate from accessing the active site, thereby delaying carbohydrate digestion.[1] The reversible nature of this inhibition means that as the concentration of acarbose decreases, enzyme activity can be restored.
5,6-Diaryl-1,2,4-Triazine Derivatives: A More Diverse Approach
The 5,6-diaryl-1,2,4-triazine derivatives have been shown to exhibit a variety of inhibitory mechanisms, including competitive, non-competitive, and mixed-type inhibition. This diversity in mechanism is largely dependent on the specific substitutions on the triazine and aryl rings. For instance, some derivatives may bind to the active site like acarbose (competitive inhibition), while others may bind to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency (non-competitive inhibition).[1] Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. This mechanistic diversity offers the potential for fine-tuning the inhibitory profile for improved efficacy and reduced side effects.
Caption: Mechanisms of α-glucosidase inhibition.
Comparative Efficacy: In Vitro Inhibition
The most direct measure of a compound's potential as an α-glucosidase inhibitor is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Numerous studies have consistently demonstrated that various 5,6-diaryl-1,2,4-triazine derivatives possess significantly lower IC50 values against α-glucosidase compared to acarbose.
Table 1: Comparative α-Glucosidase Inhibitory Activity (IC50 Values)
| Compound Class | Representative Derivative | IC50 (µM) | Acarbose IC50 (µM) | Fold Improvement vs. Acarbose | Reference |
| 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides | Compound 5j (with nitro group) | 12.46 ± 0.13 | 817.38 ± 6.27 | ~65x | [3] |
| 5,6-diaryl-1,2,4-triazine thiazole derivatives | Compound 7i | 2.85 ± 0.13 | 817.38 ± 6.27 | ~287x | [4] |
| 1,2,4-triazine derivatives bearing carbazole moiety | Compound 7k | 4.27 ± 0.07 | Not specified in abstract, but compared favorably | - | [1] |
| Biphenyl-substituted triazines | Various derivatives | 35.35 - 564.41 | 750.7 ± 0.13 | Up to ~21x | [5][6] |
| 3-aceto(benzo)hydrazide-1,2,4-triazines | Compound 2A | 12.0 | Not specified directly, but stated as 60-fold more potent | ~60x | [7] |
Table 2: Kinetic Analysis of Selected 5,6-Diaryl-1,2,4-Triazine Derivatives
| Derivative Class | Representative Compound | Inhibition Type | Ki (µM) | Reference |
| 1,2,4-triazine derivatives bearing carbazole moiety | Compound 7k | Non-competitive | 4.43 | [1] |
| 2-phenylaminoquinazolin-4(3H)-one derivatives | Compound 12 | Uncompetitive | 63.46 | [3] |
| Biphenyl-substituted triazines | Not specified | Competitive | Not specified | [6] |
The data unequivocally highlights the superior in vitro potency of the 5,6-diaryl-1,2,4-triazine scaffold. The ability to modify the substituents on the diaryl and triazine rings allows for the fine-tuning of inhibitory activity and mechanism, a significant advantage in rational drug design.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of these findings, a standardized experimental protocol for assessing α-glucosidase inhibition is crucial. The following is a detailed, self-validating methodology commonly employed in the field.
In Vitro α-Glucosidase Inhibition Assay
This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
5,6-diaryl-1,2,4-triazine derivatives (test compounds)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (100 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare stock solutions of the test compounds and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of sodium phosphate buffer (100 mM, pH 6.8).
-
Add 10 µL of the test compound solution (or acarbose solution for the positive control, or DMSO for the negative control).
-
Add 20 µL of the α-glucosidase solution.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 100 mM sodium carbonate solution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy: Preclinical Evidence
While in vitro data provides a strong indication of potential, in vivo studies are essential to confirm the therapeutic efficacy of these compounds. Limited but promising in vivo data for 5,6-diaryl-1,2,4-triazine derivatives is emerging.
One study reported that a lead 3-aceto(benzo)hydrazide-1,2,4-triazine derivative, compound 2A , demonstrated equivalent activity to acarbose in reducing blood glucose in mice.[3] This suggests that the high in vitro potency of these compounds can translate to in vivo efficacy. Another study on a different class of triazine derivatives, 5,6-dihydro-1,2,4-triazines, showed that a lead compound significantly reduced glucose excursion in an oral glucose tolerance test in mice, with a longer-lasting effect than the comparator, danuglipron.[5][8]
A comprehensive in vivo study directly comparing the hypoglycemic effects of a potent 5,6-diaryl-1,2,4-triazine derivative with acarbose in a streptozotocin-induced diabetic animal model would be a critical next step to firmly establish their therapeutic potential.[9][10] Such a study would involve administering the compounds orally to diabetic animals prior to a carbohydrate challenge and monitoring blood glucose levels over time.
Safety and Tolerability: A Preliminary Assessment
A key driver for developing new α-glucosidase inhibitors is to improve upon the gastrointestinal side effect profile of acarbose. Preliminary cytotoxicity data for 5,6-diaryl-1,2,4-triazine derivatives is encouraging.
Table 3: Cytotoxicity Data for Selected 5,6-Diaryl-1,2,4-Triazine Derivatives
| Derivative Class | Representative Compound | Cell Line(s) | Cytotoxicity Finding | Reference |
| 5,6-diaryl-1,2,4-triazines with 1,2,3-triazole linker | Compound 11E | GES-1 (normal human gastric epithelial) | Weak cytotoxicity (IC50 = 31.71 µM) | [11] |
| 3-aceto(benzo)hydrazide-1,2,4-triazines | Compound 2A and others | HCT-116, MDA-MB-231, A549 (cancer cell lines) | Low cytotoxic effects (IC50 = 60-280 µM) | [7][12] |
| 3-(alkylthio)-5,6-diaryl-1,2,4-triazines | Compound 5d | NIH-3T3 (normal fibroblast) | Evaluated alongside cancer cell lines, suggesting some level of cytotoxicity |
These initial findings suggest that the 5,6-diaryl-1,2,4-triazine scaffold can be decorated to achieve high α-glucosidase inhibitory potency with low cytotoxicity towards normal cells. The low cytotoxicity observed for some derivatives is a positive indicator for a potentially favorable side effect profile compared to acarbose. However, more extensive in vivo toxicology studies are required to fully assess the safety of these compounds.
Conclusion and Future Perspectives
The available experimental data strongly supports the continued investigation of 5,6-diaryl-1,2,4-triazine derivatives as a new class of α-glucosidase inhibitors. They consistently demonstrate superior in vitro potency compared to acarbose, with the potential for varied and potentially more advantageous inhibitory mechanisms. Preliminary safety data is also promising.
The critical next step for this class of compounds is to bridge the gap between in vitro promise and in vivo validation. Comprehensive, head-to-head in vivo studies against acarbose in diabetic animal models are essential to confirm their efficacy in a physiological setting and to assess their impact on postprandial hyperglycemia. Furthermore, detailed pharmacokinetic and toxicology studies will be necessary to fully characterize their drug-like properties and safety profiles.
The 5,6-diaryl-1,2,4-triazine scaffold represents a highly promising platform for the development of next-generation α-glucosidase inhibitors that could offer improved glycemic control with better tolerability for patients with type 2 diabetes.
References
- Irannejad, H., et al. (2024). Design, synthesis, α-glucosidase inhibition and hypoglycemic activity of 3-aceto(benzo)hydrazide-1,2,4-triazines as potential anti-diabetic agents. ResearchGate.
- Fu, D. J., et al. (2018). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. eScholarship, University of California.
- Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Melior Discovery.
- Wang, G. C., et al. (2018). Synthesis, biological evaluation, and docking studies of novel 5,6-diaryl-1,2,4-triazine thiazole derivatives as a new class of α-glucosidase inhibitors. Bioorganic Chemistry, 78, 195-200.
- Chen, Y., et al. (2023). Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists. Journal of Medicinal Chemistry, 66(12), 7988-8010.
- Valipour, M., et al. (2024). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold in Drug Development. ResearchGate.
- Shamim, S., et al. (2023). Diphenyl-Substituted Triazine Derivatives: Synthesis, α-glucosidase Inhibitory Activity, Kinetics and In Silico Studies. Future Medicinal Chemistry, 15(18), 1651-1668.
- Jeong, I. K., et al. (2001). A Comparative Study about the Effects of Acarbose and Voglibose in Type 2 Diabetic Patients. Journal of Korean Diabetes, 2(1), 59-67.
- Pérez-Gutiérrez, R. M., & Madrigal-Bujaidar, E. (2022). A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment. Pharmaceuticals, 15(10), 1234.
- Kovaleva, I. P., et al. (2023). Future horizons in diabetes treatment: hypoglycemic activity of[3][4][12]triazino[2,3-c]quinazoline derivatives. ResearchGate.
- Furman, B. L. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols, 1(4), e78.
- Saravani, F., et al. (2019). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. Letters in Drug Design & Discovery, 16(11), 1194-1201.
- Khan, I., et al. (2016). Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2806-2809.
- Shamim, S., et al. (2023). Diphenyl-substituted triazine derivatives: synthesis, α-glucosidase inhibitory activity, kinetics and in silico studies. Future Medicinal Chemistry.
- Perera, K., et al. (2015). The IC-50 values for α-glucosidase inhibitory potential of extract fractions and acarbose (a, reference; b–f, ascending order of IC-50). ResearchGate.
- Junaid, M., et al. (2021). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate.
- Fu, D. J., et al. (2018). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. PLoS ONE, 13(10), e0205244.
- Fu, D. J., et al. (2018). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. eScholarship, University of California.
- Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][4][12]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Kalli, S. B., & Velmurugan, V. (2022). Glucose concentrations throughout a test of oral glucose tolerance... ResearchGate.
- Wang, Y., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed.
- Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Clinical and Investigative Medicine, 18(4), 303-311.
Sources
- 1. Comparative Study about the Effects of Acarbose and Voglibose in Type 2 Diabetic Patients. [e-dmj.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Discovery of Novel 1,3,5-Triazines as Dipeptidyl Peptidase-4 Inhibitor against Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
Purity Assessment of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: A Comparative Guide to Melting Point Analysis and Alternative Methodologies
For researchers, medicinal chemists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis of purity assessment for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, with a primary focus on the classical yet powerful technique of melting point determination. We will explore the theoretical underpinnings, present a detailed experimental protocol, and critically compare this method with modern analytical techniques such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.
The Principle of Melting Point Depression: A Fundamental Indicator of Purity
The melting point of a pure, crystalline solid is a characteristic physical property. At its melting point, the solid and liquid phases are in equilibrium. However, the presence of even small amounts of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[1][2] This occurs because the impurity dissolves in the molten substance, lowering its freezing point. According to Raoult's Law and the principles of colligative properties, the extent of this depression is proportional to the molar concentration of the impurity. Therefore, a sharp melting point range, close to the literature value, is a strong indicator of high purity, while a broad and depressed melting range suggests the presence of contaminants.[1][3]
A reported melting point for this compound is 224-225°C .[3] Any significant deviation from this range should prompt further investigation into the sample's purity.
Experimental Protocol: Melting Point Determination of this compound
This protocol adheres to the general principles outlined in the United States Pharmacopeia (USP) for melting range determination.[4][5]
Materials:
-
Sample of this compound (finely powdered and thoroughly dried)
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., digital melting point apparatus or Thiele tube with a calibrated thermometer)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point. Gently crush the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the closed end on a hard surface to pack the sample into a dense column of 2-4 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min) to get a rough estimate. This prevents spending excessive time on the more precise determination.
-
Accurate Determination: For a new sample, set the starting temperature of the apparatus to about 10-15°C below the expected melting point of 224°C. For subsequent determinations on the same batch, start closer to the observed melting point.
-
Heating Rate: A slow and controlled heating rate is crucial for an accurate measurement. A rate of 1-2°C per minute is recommended as the melting point is approached.[1]
-
Observation and Recording:
-
T1 (Onset of Melting): Record the temperature at which the first drop of liquid is observed.
-
T2 (Clear Point): Record the temperature at which the entire sample has melted and become a clear liquid.
-
-
Reporting: The melting point is reported as a range from T1 to T2. For a highly pure sample of this compound, this range should be narrow (typically ≤ 1°C) and fall within the expected 224-225°C.
Workflow for Purity Assessment by Melting Point
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
This guide provides essential safety and logistical information for the proper disposal of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (DTO). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory operations. The following procedures are synthesized from established protocols for nitrogen-containing heterocyclic compounds and are designed to ensure the safety of personnel and the protection of our environment.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the globally harmonized system (GHS) of classification indicates the following potential hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a robust selection of PPE is mandatory for all handling and disposal procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[2][4][5]. A face shield should be used if there is a risk of splashing.
-
Skin Protection: An appropriate lab coat must be worn. Handle the material with chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[5].
-
Respiratory Protection: All handling of the solid compound that may generate dust, and all disposal procedures, should be conducted in a certified chemical fume hood to avoid inhalation[4][6]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Disposal must be conducted in accordance with all federal, state, and local regulations[7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][3].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container[8]. The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Solutions: If the compound is in a solvent, it must be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present.
Step 2: On-Site Neutralization (For Advanced Users Only)
Chemical degradation is not recommended for this compound without specific, validated protocols due to the potential for hazardous byproducts. The preferred method of disposal is incineration.
Step 3: Final Disposal
-
Primary Recommended Route: The most appropriate disposal method is to offer the surplus and non-recyclable material to a licensed professional waste disposal company[4]. These companies typically use high-temperature incineration with flue gas scrubbing to ensure complete destruction of the compound and to prevent the release of harmful gases like nitrogen oxides[2].
-
Alternative for Solutions: For solutions of this compound in a combustible solvent, a licensed disposal service may employ a chemical incinerator equipped with an afterburner and scrubber[5].
Step 4: Decontamination of Containers
-
Empty containers should be treated as hazardous waste as they will retain chemical residue.
-
Containers can be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste[2].
-
After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill[2].
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment and Cleanup:
-
For solids: Gently sweep up the material to avoid creating dust. Place the spilled solid into a suitable, closed container for disposal[4][9].
-
For solutions: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders. Collect the absorbed material and place it into a sealed container for disposal[3][10].
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[4][11].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][7].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Safety Data Sheet - Agilent (Triazine Herbicides Standard).[Link]
- SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- - Synerzine.[Link]
- This compound - PubChem.[Link]
- Laboratory Safety Standard Oper
- Triazine Pesticides Standard - Safety D
Sources
- 1. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. agilent.com [agilent.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. fishersci.com [fishersci.com]
- 10. agilent.com [agilent.com]
- 11. synerzine.com [synerzine.com]
Navigating the Safe Handling of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a heterocyclic compound that, while a valuable scaffold in medicinal chemistry, necessitates careful handling due to its inherent hazard profile.[1] Based on aggregated GHS data and information from structurally similar triazine compounds, the primary risks are well-defined.[2][3]
GHS Hazard Classification:
| Hazard Statement | Classification | Potential Effects | GHS Code |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion may lead to adverse health effects. | H302 |
| Causes skin irritation | Skin Irritation (Category 2) | Direct contact can cause redness, itching, and inflammation. | H315 |
| Causes serious eye irritation | Eye Irritation (Category 2) | Can cause significant, but reversible, eye irritation. | H319 |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust may irritate the respiratory tract. | H335 |
Understanding these specific hazards is the first step in mitigating risk. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy is designed to create a robust barrier against each of these pathways.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on a thorough assessment of the hazards associated with this compound.
Core PPE Requirements (All Handling Scenarios)
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling triazine compounds.[4][5] For tasks with a higher risk of splashes or prolonged contact, consider using a heavier grade of nitrile or double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are essential to protect against dust particles and accidental splashes.[5] Standard safety glasses may not provide adequate protection from chemical splashes.
-
Body Protection: A lab coat must be worn to protect against skin contact.[4] Ensure the lab coat is fully buttoned.
Task-Specific PPE Recommendations
| Laboratory Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Core PPE + Respiratory Protection | The fine, powdered nature of the compound increases the risk of aerosolization. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or P100) is recommended to prevent respiratory irritation.[4][6] |
| Dissolution and Solution Handling | Core PPE | While the risk of inhalation is lower once the compound is in solution, the potential for skin and eye contact from splashes remains. |
| Reaction Monitoring and Work-up | Core PPE | Standard protection is necessary to guard against accidental contact with the reaction mixture. |
Procedural Guidance: Step-by-Step Safety
Adherence to proper procedures is as critical as the PPE itself. The following workflows are designed to minimize exposure and ensure a safe operating environment.
Donning and Doffing PPE: A Critical Sequence
Incorrectly removing PPE can lead to self-contamination. Follow this sequence to ensure your safety.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment. The recommended method of disposal is incineration by a licensed hazardous waste management facility.[3][4]
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation: At the point of generation, separate waste into designated containers.
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container for solids.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Container Management: Use containers that are in good condition and compatible with the chemical waste. Ensure containers are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., "Irritant," "Harmful").
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and certified disposal company. Provide them with the safety data information for the compound.
By implementing these comprehensive safety and handling procedures, you can confidently work with this compound while ensuring your personal safety and maintaining a secure laboratory environment.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). This compound: Physicochemical Properties, Synthesis, and Biological Activity. BenchChem.
- PubChem. This compound.
- 3M. (Date not available).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025).
- Sigma-Aldrich. (2011). Material Safety Data Sheet: 3-(2-Pyridyl)
- Select Safety Sales. (Date not available).
- 3M.
- CDH Fine Chemical. (Date not available). 3-(2-PYRIDYL)
- Airgas. (Date not available).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
